Product packaging for Umckalin(Cat. No.:CAS No. 43053-62-9)

Umckalin

Cat. No.: B150616
CAS No.: 43053-62-9
M. Wt: 222.19 g/mol
InChI Key: DVBPETFXQYSHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Umckalin has been reported in Pterocaulon redolens, Diatenopteryx sorbifolia, and other organisms with data available.
isolated from Pelargonium sidoides;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B150616 Umckalin CAS No. 43053-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-5,6-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-10-6-3-4-9(13)16-8(6)5-7(12)11(10)15-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBPETFXQYSHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC2=C1C=CC(=O)O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195665
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43053-62-9
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043053629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-5,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Umckalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Umckalin's Mechanism of Action on Macrophages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on macrophages, a critical cell type in the innate immune system. By elucidating its impact on key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development. The primary mechanism of action involves the suppression of pro-inflammatory responses in activated macrophages through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediator and Cytokine Production

This compound exerts its anti-inflammatory effects on macrophages by significantly reducing the production of key inflammatory molecules upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria. In experimental models using RAW 264.7 macrophage cells, this compound has been shown to dose-dependently decrease the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it effectively curtails the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]

This reduction in inflammatory output is a direct consequence of this compound's ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively.[1]

Quantitative Data Summary

The inhibitory effects of this compound on the production of inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages are summarized below.

Inflammatory Mediator/CytokineThis compound Concentration (µM)Inhibition (%) vs. LPS-stimulated controlReference
Nitric Oxide (NO)75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Prostaglandin E2 (PGE2)75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Tumor Necrosis Factor-alpha (TNF-α)75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Interleukin-6 (IL-6)75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Interleukin-1 beta (IL-1β)75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Protein ExpressionThis compound Concentration (µM)Inhibition (%) vs. LPS-stimulated controlReference
iNOS72.5Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
COX-272.5Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]

Modulation of Intracellular Signaling Pathways

The primary molecular target of this compound in macrophages is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of the inflammatory response.[1]

Inhibition of MAPK Phosphorylation

Upon stimulation with LPS, macrophages activate the MAPK cascade, leading to the phosphorylation and activation of key kinases: c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). This compound has been demonstrated to significantly inhibit the LPS-induced phosphorylation of all three of these MAPKs in a concentration-dependent manner.[1]

MAPK PhosphorylationThis compound Concentration (µM)Inhibition (%) vs. LPS-stimulated controlReference
p-JNK75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
p-p3875Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
p-ERK75Significant Reduction[1]
150Significant Reduction[1]
300Significant Reduction[1]
Downstream Effects on Transcription Factors

The MAPK pathway plays a crucial role in activating downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression.[1] Although direct studies on this compound's effect on NF-κB activation in macrophages are limited, the inhibition of the upstream MAPK signaling strongly suggests a consequential downstream inhibition of NF-κB activation. This would occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which would in turn block the nuclear translocation of the active p65 subunit of NF-κB.

Umckalin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKKs MKKs TLR4->MKKs Ikk IKK TLR4->Ikk JNK JNK MKKs->JNK P p38 p38 MKKs->p38 P ERK ERK MKKs->ERK P NFkB NF-κB (p65/p50) JNK->NFkB p38->NFkB ERK->NFkB IkBa IκBα Ikk->IkBa P p65 p65 IkBa->p65 p50 p50 IkBa->p50 p65->NFkB Translocation p50->NFkB Translocation This compound This compound This compound->MKKs Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_genes Transcription

Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound in LPS-stimulated macrophages.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound on macrophages.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time, depending on the assay.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxic effects of this compound.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and/or LPS as described.

  • After the incubation period, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Cytokine and Prostaglandin E2 (PGE2) Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate and add a substrate for the enzyme, leading to a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration is calculated from a standard curve.

Western Blot Analysis

This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylated and total forms of MAPK proteins (JNK, p38, ERK).

  • Lyse the treated cells to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-p-JNK).

  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity is quantified using densitometry software.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays cluster_data_analysis Data Analysis Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess ELISA ELISA (Cytokines, PGE2) Treatment->ELISA WB Western Blot (Protein Expression) Treatment->WB Quantification Quantification of Inflammatory Markers MTT->Quantification Griess->Quantification ELISA->Quantification Signaling Analysis of Signaling Pathways WB->Signaling Quantification->Signaling

Figure 2: General experimental workflow for investigating the mechanism of action of this compound on macrophages.

Conclusion

This compound demonstrates potent anti-inflammatory effects on macrophages by inhibiting the production of key inflammatory mediators and cytokines. The core mechanism of this action is the suppression of the MAPK signaling pathway, leading to reduced expression of iNOS and COX-2. While direct evidence is still emerging, the inhibition of the MAPK pathway strongly suggests a subsequent downregulation of the NF-κB signaling cascade, further contributing to its anti-inflammatory profile. This detailed understanding of this compound's molecular mechanism provides a solid foundation for its further investigation and potential development as a therapeutic agent for inflammatory diseases.

References

The Umckalin Biosynthetic Pathway in Pelargonium sidoides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Umckalin, a highly oxygenated simple coumarin, is a key bioactive secondary metabolite found in the roots of Pelargonium sidoides. This plant is of significant medicinal importance, primarily for its use in treating respiratory tract infections. The unique 7-hydroxy-5,6-dimethoxycoumarin structure of this compound points to a specialized biosynthetic pathway branching from the general phenylpropanoid metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating data on precursor molecules, identified related compounds, and putative enzymatic steps. While the specific enzymes from P. sidoides remain to be fully characterized, this document outlines a hypothesized pathway based on established principles of coumarin biosynthesis in plants. Detailed experimental protocols for investigating this pathway, quantitative data on relevant metabolites, and visualizations of the proposed pathway and experimental workflows are presented to facilitate further research in this field.

Introduction

Pelargonium sidoides DC. (Geraniaceae), a medicinal plant indigenous to South Africa, is the source of the herbal medicine EPs® 7630, widely used for the treatment of acute bronchitis and other respiratory ailments[1][2]. The therapeutic effects of P. sidoides extracts are attributed to a complex mixture of phytochemicals, with coumarins being a prominent class of bioactive compounds[3][4]. Among these, this compound (7-hydroxy-5,6-dimethoxycoumarin) is a signature and abundant coumarin in the roots of P. sidoides, distinguishing it from the closely related Pelargonium reniforme[1][4].

The biosynthesis of simple coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The formation of the characteristic benzopyran-2-one core of coumarins involves a key ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization and lactonization. The unique substitution pattern of this compound, with hydroxyl and methoxy groups at positions 5, 6, and 7, suggests a series of subsequent, highly specific enzymatic modifications. Understanding the intricacies of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in P. sidoides or heterologous systems, as well as for ensuring the quality and efficacy of P. sidoides-based phytopharmaceuticals.

This guide synthesizes the current, albeit incomplete, knowledge of the this compound biosynthetic pathway. It proposes a putative pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations to aid researchers, scientists, and drug development professionals in their work on this important medicinal compound.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through the general phenylpropanoid pathway to form key coumarin precursors, followed by a series of hydroxylation and O-methylation steps. While the precise sequence of these latter modifications in P. sidoides has not been experimentally elucidated, a plausible pathway can be constructed based on the known chemistry of coumarin biosynthesis in other plant species and the array of coumarins found in P. sidoides.

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway diverges towards the formation of various coumarins. The formation of the coumarin scaffold is initiated by an ortho-hydroxylation. In the case of scopoletin (a coumarin also found in P. sidoides), the precursor is feruloyl-CoA. Given the structure of this compound, a series of hydroxylation and methylation steps are required. Scopoletin (7-hydroxy-6-methoxycoumarin) is a likely intermediate. The pathway to this compound from scopoletin would then involve an additional hydroxylation at the C-5 position followed by O-methylation.

The key enzymatic steps in the latter part of the putative pathway are:

  • Hydroxylases (Cytochrome P450s or 2-Oxoglutarate-Dependent Dioxygenases): These enzymes are responsible for the hydroxylation of the aromatic ring at specific positions.

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the coumarin ring.

This compound Biosynthetic Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H (CYP73A) Cin->C4H pCoumaric p-Coumaric Acid CL 4CL pCoumaric->CL pCoumaroylCoA p-Coumaroyl-CoA C2H C2'H pCoumaroylCoA->C2H Umbelliferone Umbelliferone C3H C3'H (CYP98A) Umbelliferone->C3H Esculetin Esculetin OMT1 OMT Esculetin->OMT1 Scopoletin Scopoletin (7-hydroxy-6-methoxycoumarin) H5 Hydroxylase (P450?) Scopoletin->H5 HydroxyScopoletin 5-Hydroxy-scopoletin OMT2 OMT HydroxyScopoletin->OMT2 This compound This compound (7-hydroxy-5,6-dimethoxycoumarin) PAL->Cin C4H->pCoumaric CL->pCoumaroylCoA C2H->Umbelliferone C3H->Esculetin OMT1->Scopoletin H5->HydroxyScopoletin OMT2->this compound

A putative biosynthetic pathway for this compound in P. sidoides.

Quantitative Data

Quantitative analysis of this compound and its potential precursors in P. sidoides is essential for understanding the pathway's flux and for quality control of herbal products. The available data primarily focuses on the concentration of the final product, this compound, in the roots of the plant.

Table 1: Concentration of this compound and Related Coumarins in Pelargonium sidoides Roots

CompoundConcentration Range (in dried roots)Analytical MethodReference(s)
This compound0.0012–0.2760% (w/w)UHPLC-MS[5]
ScopoletinLow detectable levelsHPLC-UV
EsculinPresentHPLC-PDA
This compound~40% of total coumarin contentNot specified

Note: The concentrations of coumarins can vary significantly depending on the plant's geographical origin, age, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

This protocol describes a general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

Transcriptome Analysis Workflow RNA_Extraction RNA Extraction (from P. sidoides roots) Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Gene_ID Identification of Candidate Genes (P450s, OMTs, etc.) Annotation->Gene_ID Enzyme Characterization Workflow Gene_Cloning Gene Cloning (into expression vector) Transformation Transformation (into E. coli or yeast) Gene_Cloning->Transformation Protein_Expression Protein Expression (Induction) Transformation->Protein_Expression Purification Protein Purification (Affinity Chromatography) Protein_Expression->Purification Enzyme_Assay In vitro Enzyme Assay (with putative substrate) Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

References

Umckalin's Anti-Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Umckalin, a key bioactive coumarin derivative from Pelargonium sidoides. The information presented herein is intended to support research and development efforts in the field of inflammatory diseases.

Introduction

This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory conditions.[1][2] Its mechanism of action involves the modulation of key signaling cascades that are central to the inflammatory response. This guide will focus on the core signaling pathways affected by this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the molecular interactions.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and the downregulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3]

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key mediators of inflammation in a dose-dependent manner.[1][2][3] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound effectively inhibits the synthesis of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of these mediators.[1][2][3][4]

Furthermore, this compound treatment leads to a marked decrease in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is a critical regulator of the inflammatory response.[1] this compound has been demonstrated to effectively suppress the LPS-induced phosphorylation of key components of this pathway, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][2][3] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the expression of inflammatory genes.[1]

Putative Impact on the NF-κB Signaling Pathway

The MAPK pathway is known to mediate the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[1][5] While direct experimental evidence focusing solely on this compound's effect on NF-κB is still emerging, its inhibitory action on the upstream MAPK pathway strongly suggests a consequential downregulation of NF-κB activation.[1] Inhibition of NF-κB would lead to reduced transcription of genes encoding for pro-inflammatory cytokines, iNOS, and COX-2.[1][5]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Production of Pro-Inflammatory Mediators

MediatorThis compound Concentration (µM)Inhibition (%) vs. LPS-Treated ControlStatistical Significance (p-value)
NO 75Not specified< 0.05
150Not specified< 0.01
300Not specified< 0.001
PGE2 75~25%< 0.05
150~50%< 0.01
300~75%< 0.001
TNF-α 75~30%< 0.05
150~55%< 0.01
300~80%< 0.001
IL-6 75~40%< 0.01
150~65%< 0.001
300~85%< 0.001
IL-1β 75~35%< 0.05
150~60%< 0.01
300~80%< 0.001

Data compiled from figures in Oh et al., 2025.[1][6]

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Proteins

ProteinThis compound Concentration (µM)Relative Expression vs. LPS-Treated ControlStatistical Significance (p-value)
iNOS 75Decreased< 0.05
150Significantly Decreased< 0.01
300Markedly Decreased< 0.001
COX-2 75Decreased< 0.05
150Significantly Decreased< 0.01
300Markedly Decreased< 0.001
p-JNK 75Markedly Decreased< 0.001
150Markedly Decreased< 0.001
300Not specifiedNot specified
p-p38 75Significantly Decreased< 0.01
150Markedly Decreased< 0.001
300Not specifiedNot specified
p-ERK 75Significantly Decreased< 0.01
150Markedly Decreased< 0.001
300Not specifiedNot specified

Data compiled from figures in Oh et al., 2025.[1][4][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of approximately 6 x 10^5 cells per well and incubated for 24 hours.[1]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 75, 150, and 300 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent.[1]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.[1] The incubation time with LPS varies depending on the endpoint being measured (e.g., 30 minutes for MAPK phosphorylation, 24 hours for cytokine production).[1]

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 to be measured.

    • Follow the manufacturer's instructions for the assay, which typically involves the following steps:

      • Coating the microplate wells with a capture antibody.

      • Adding the cell culture supernatants and standards to the wells.

      • Incubating to allow the analyte to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

    • Calculate the concentrations of the analytes in the samples by interpolating from the standard curve.[6]

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

    • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[1]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, and a loading control like β-actin) overnight at 4°C.[1]

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them using an imaging system.[1]

    • Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Umckalin_MAPK_Signaling_Pathway This compound's Modulation of the MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKKs MKKs (e.g., MKK3/6, MKK4/7) MAPKKK->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK pJNK p-JNK JNK->pJNK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation pERK p-ERK ERK->pERK Phosphorylation NFkB NF-κB Activation pJNK->NFkB pp38->NFkB pERK->NFkB Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes This compound This compound This compound->pJNK This compound->pp38 This compound->pERK

Caption: this compound inhibits the phosphorylation of JNK, p38, and ERK in the MAPK pathway.

Umckalin_NFkB_Signaling_Pathway Putative Downstream Effect of this compound on the NF-κB Pathway MAPK MAPK Pathway (JNK, p38, ERK) IKK IKK Complex MAPK->IKK IkB IκB IKK->IkB Phosphorylation pIkB p-IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocation NF-κB Translocation to Nucleus NFkB_p50_p65->NFkB_translocation NFkB_IkB_complex p50/p65 IκB NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB_p50_p65 Proteasomal_Degradation Proteasomal Degradation pIkB->Proteasomal_Degradation Proteasomal_Degradation->NFkB_p50_p65 Release Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Inflammatory_Genes This compound This compound This compound->MAPK

Caption: this compound's inhibition of MAPK is expected to downregulate NF-κB activation.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis

Caption: A generalized workflow for analyzing protein expression via Western blot.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways and mediators. Its ability to inhibit the production of NO, PGE2, and pro-inflammatory cytokines, coupled with its suppression of the MAPK signaling cascade, underscores its therapeutic potential for a range of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation anti-inflammatory agents. Further investigation into its direct effects on the NF-κB pathway will provide a more complete picture of its mechanism of action.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Umckalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key bioactive coumarin derivative found in the roots of Pelargonium sidoides.[1][2] This plant is the source of various phytopharmaceutical preparations used in the treatment of respiratory tract infections.[3] While the pharmacological effects of this compound, particularly its anti-inflammatory properties, are subjects of ongoing research, a comprehensive understanding of its pharmacokinetic profile is crucial for further drug development and clinical application. This guide synthesizes the currently available data on the pharmacokinetics and bioavailability of this compound, details relevant experimental protocols, and visualizes key processes and pathways.

It is important to note that comprehensive in vivo pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of purified this compound are not extensively available in the public domain. Much of the current understanding is derived from in silico predictions and analytical studies focused on quantifying this compound within herbal extracts.

Pharmacokinetics and Bioavailability

Current knowledge regarding the bioavailability of this compound is primarily based on computational, or in silico, models rather than direct in vivo human or animal studies.

Absorption and Bioavailability Predictions

In silico analysis using platforms such as SwissADME predicts that this compound has properties favorable for good oral bioavailability.[4] These models suggest high absorption in the gastrointestinal (GIT) tract.[4][5][6] The predictions are based on physicochemical properties that align with established criteria for drug-likeness, such as Lipinski's rule of five.[4][5] However, the pharmacokinetics of the broader Pelargonium sidoides extract (EPs® 7630), which contains this compound, are considered not yet sufficiently characterized, highlighting the need for empirical studies to validate these computational predictions.[3]

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Silico Pharmacokinetic and Physicochemical Predictions for this compound

Property Predicted Value/Characteristic Implication Source(s)
Physicochemical
Molecular Formula C₁₁H₁₀O₅ - [1]
Lipinski's Rule Obeys Good drug-likeness [4][5]
Absorption
GI Absorption High Likely well-absorbed from the gut [4][5]
Metabolism
CYP2D6 inhibitor No Low probability of inhibiting this key metabolic enzyme -
CYP3A4 inhibitor No Low probability of inhibiting this key metabolic enzyme -
General

| Bioavailability Score | Not explicitly stated, but predicted to be high | Good potential for oral administration |[4][5] |

Note: The data in this table is derived from computational models and awaits experimental verification.

Table 2: Summary of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification

Parameter Method 1 Method 2
Chromatography HPLC-RP HPLC-UV
Column C18 Phenomenex®-C18 (5 μm, 25 cm × 0.5 mm i.d.)
Mobile Phase Acetonitrile-water (45:55, v/v) Acetonitrile and 0.1% orthophosphoric acid
Flow Rate 0.75 mL/min 1 mL/min
Detection UV at 330 nm UV at 330 nm
Linearity Range 0.1–1 µg/mL 0.334-1.667 µg/mL
Correlation Coefficient (r²) 0.9995 0.9996
Limit of Detection (LOD) ~0.0098 µg/mL Not specified
Limit of Quantification (LOQ) ~0.0298 µg/mL Not specified

| Source(s) |[2][4] |[7][8] |

Experimental Protocols

Detailed methodologies for the analysis and biological evaluation of this compound are critical for reproducible research.

Protocol 1: Quantification of this compound in Phytopreparations via HPLC

This protocol outlines a common method for quantifying this compound in tinctures and commercial phytopreparations.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): A C18 SPE cartridge is conditioned with methanol followed by water. The sample is loaded, washed with water to remove polar impurities, and then this compound is eluted with methanol.

  • Liquid-Liquid Extraction (LLE): The sample is mixed with a solvent such as ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer containing this compound is collected and evaporated to dryness. The residue is reconstituted in the mobile phase.[2][9]

2. Chromatographic Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is used.[7]

  • Column: A Reverse-Phase (RP) C18 column is typically employed.[2][4]

  • Mobile Phase: An isocratic system of acetonitrile and water (e.g., 45:55, v/v) is used.[2][4]

  • Flow Rate: A constant flow rate, for example, 0.75 mL/min, is maintained.[2][4]

  • Detection: this compound is monitored and quantified using UV detection at a wavelength of 330 nm.[2]

  • Quantification: A calibration curve is generated using certified this compound reference standards at multiple concentrations (e.g., 0.1 to 1.0 µg/mL).[4] The peak area of this compound in the sample is compared against this curve to determine its concentration.[8]

Protocol 2: Assessment of Anti-inflammatory Activity In Vitro

This protocol describes the methodology used to evaluate the anti-inflammatory effects of this compound on macrophage cells.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 mouse macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]

  • Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[1]

  • Treatment: Simultaneously, cells are treated with varying, non-cytotoxic concentrations of this compound (e.g., 72.5, 125, and 300 μM) for a period of 24 hours.[1]

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.[1]

  • Pro-inflammatory Cytokines & PGE₂: Levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

3. Western Blot Analysis for Protein Expression:

  • Protein Extraction: After treatment, total cellular protein is extracted using a lysis buffer.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPKs (p-JNK, p-p38, p-ERK). A loading control like β-actin is also probed.

  • Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Phytopharmaceutical Sample (e.g., Tincture, Syrup) prep_choice Extraction Method? start->prep_choice lle Liquid-Liquid Extraction (LLE) with Ethyl Acetate prep_choice->lle LLE spe Solid-Phase Extraction (SPE) on C18 Cartridge prep_choice->spe SPE reconstitute Reconstitute in Mobile Phase lle->reconstitute spe->reconstitute hplc Inject into HPLC System (C18 Column) reconstitute->hplc detection UV Detection at 330 nm hplc->detection chromatogram Generate Chromatogram detection->chromatogram quantify Calculate Concentration (Peak Area vs. Curve) chromatogram->quantify calibration Prepare Calibration Curve with this compound Standard calibration->quantify

Caption: Workflow for the Quantification of this compound via HPLC.

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Endpoint Measurement culture Culture RAW 264.7 Macrophages seed Seed Cells in Plates culture->seed treat Add LPS (1 µg/mL) + this compound (various conc.) seed->treat incubate Incubate for 24h treat->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Prepare Cell Lysate incubate->cell_lysate griess Griess Assay (for Nitric Oxide) supernatant->griess elisa ELISA (for PGE₂, TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (for iNOS, COX-2, p-MAPKs) cell_lysate->western results_no NO Levels griess->results_no results_cytokine Cytokine/PGE₂ Levels elisa->results_cytokine results_protein Protein Expression western->results_protein

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

G LPS LPS (Lipopolysaccharide) MAPK MAPK Signaling (JNK, p38, ERK) LPS->MAPK Activates This compound This compound This compound->MAPK Inhibits Phosphorylation iNOS iNOS Expression MAPK->iNOS Induces COX2 COX-2 Expression MAPK->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E₂ (PGE₂) COX2->PGE2 Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

Conclusion

The pharmacokinetic profile of this compound is an area that requires significant further investigation. While in silico models are promising, suggesting high gastrointestinal absorption and good bioavailability, they cannot replace empirical data.[4] The current body of literature has established robust and validated analytical methods, primarily HPLC-based, for the quantification of this compound in herbal products, which provides a solid foundation for future pharmacokinetic studies.[9] Furthermore, in vitro studies have begun to elucidate the molecular mechanisms behind this compound's anti-inflammatory effects, particularly its modulation of the MAPK signaling pathway.[1]

For drug development professionals, the next critical step is to conduct preclinical in vivo pharmacokinetic studies in animal models.[1] Such studies would aim to determine key parameters like Cmax, Tmax, half-life, volume of distribution, and clearance, and to identify major metabolites and routes of excretion. This essential data will bridge the gap between computational predictions and clinical reality, enabling a more informed development of this compound as a potential therapeutic agent.

References

Unraveling the Indirect Immunomodulatory Effects of Umckalin on T-Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the immunomodulatory effects of Umckalin, a key bioactive constituent of Pelargonium sidoides, on T-lymphocytes. Contrary to a direct interaction, the evidence points towards a sophisticated, indirect mechanism of action mediated by monocytes. This compound, primarily studied as part of the standardized extract EPs® 7630, activates monocytes to release a specific cytokine milieu that, in turn, modulates T-cell differentiation and effector functions. This guide synthesizes the current understanding of these cellular and molecular interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in immunology and infectious diseases.

Introduction

This compound, a coumarin derivative, is a significant phytochemical marker of the herbal medicine EPs® 7630, an extract from the roots of Pelargonium sidoides. EPs® 7630 is widely used for the treatment of respiratory tract infections.[1] While its clinical efficacy is well-documented, the precise immunological mechanisms have been a subject of ongoing investigation. A critical aspect of its mode of action is its influence on the adaptive immune system, particularly on T-cells, which are central to antiviral and antibacterial immunity. This document elucidates the current scientific evidence demonstrating that this compound's impact on T-cells is not direct but is orchestrated through the activation of monocytes.

The Primary Target: Monocyte Activation by EPs® 7630

Research has consistently shown that T-cells do not directly respond to EPs® 7630 stimulation with the production of key cytokines such as TNF-α, IL-6, or IL-10.[1][2] Instead, monocytes have been identified as the primary target cells of this herbal extract.[1][2]

Upon stimulation with EPs® 7630, human monocytes exhibit a rapid and dose-dependent production of pro-inflammatory cytokines, including TNF-α and IL-6, and the regulatory cytokine IL-10.[1][2] This activation is mediated through the MAP kinase signaling pathway.[1][2] The inhibition of p38 MAP kinase has been shown to strongly reduce the production of TNF-α in monocytes treated with EPs® 7630.[1][2]

Signaling Pathway in Monocytes

The activation of monocytes by EPs® 7630 initiates a signaling cascade that is crucial for the subsequent communication with T-cells.

Monocyte_Activation This compound This compound (in EPs® 7630) Monocyte Monocyte This compound->Monocyte Stimulates MAPK MAP Kinase Pathway (p38) Monocyte->MAPK Activates Cytokines Cytokine Production (TNF-α, IL-6, IL-1, IL-23) MAPK->Cytokines

Caption: Monocyte activation by this compound (EPs® 7630) via the MAP kinase pathway.

Monocyte-Mediated T-Cell Differentiation

The cytokines produced by EPs® 7630-activated monocytes play a pivotal role in shaping the adaptive immune response by influencing T-cell differentiation. The monocyte-derived cytokine profile, particularly rich in IL-6, IL-1, and IL-23, creates a microenvironment that favors the differentiation of T-helper cells into Th17 and Th22 subsets.[1][2][3][4]

The Role of Monocyte-Derived Cytokines

Studies have demonstrated that the EPs® 7630-induced production of IL-22 and IL-17 by T-cells is critically dependent on soluble mediators from monocytes.[3][4] Neutralization experiments have identified IL-1 and IL-23 as essential monocyte-derived cytokines for this effect.[4] Furthermore, direct cell-to-cell contact between monocytes and CD4+ memory T-cells is also required for maximal induction of IL-22.[3][4]

This selective enhancement of IL-22 and IL-17 production is significant as these cytokines are crucial for mucosal immunity and defense against extracellular bacteria and fungi.[1][2] Conversely, EPs® 7630 pretreatment has been shown to limit the IFN-γ production capacity of innate lymphoid cells, suggesting a specific polarization of the immune response rather than a general potentiation.[3][5]

Monocyte-T-Cell Interaction Model

The interplay between monocytes and T-cells, initiated by this compound (EPs® 7630), can be visualized as a two-step process.

Monocyte_TCell_Interaction cluster_monocyte Monocyte Activation cluster_tcell T-Cell Differentiation This compound This compound (EPs® 7630) Monocyte Monocyte This compound->Monocyte Cytokines IL-1, IL-23, IL-6 Monocyte->Cytokines T_Cell CD4+ T-Cell Monocyte->T_Cell Direct Contact Cytokines->T_Cell Soluble Mediators Th17_Th22 Th17 / Th22 Cells T_Cell->Th17_Th22 Effector_Cytokines IL-17, IL-22 Th17_Th22->Effector_Cytokines

Caption: Indirect T-cell modulation by this compound via activated monocytes.

Quantitative Data on Cytokine Production

The immunomodulatory effects of EPs® 7630 on T-cell cytokine production, mediated by monocytes, have been quantified in several studies. The following tables summarize the key findings.

Table 1: EPs® 7630-induced Cytokine Production in Human PBMCs

Cytokine EPs® 7630 Concentration Incubation Time Fold Increase (approx.) Reference
IL-22 1-3 µg/mL 48h Dose-dependent increase [3][5]
IL-17 3 µg/mL 48h Significant increase [3][5]

| IFN-γ | 3 µg/mL | 48h | No significant change |[6] |

Data are derived from studies on human Peripheral Blood Mononuclear Cells (PBMCs), which contain both monocytes and T-cells.

Table 2: Effect of EPs® 7630 Pretreatment on Activated T-Cell Cytokine Production

Pretreatment T-Cell Activation Cytokine Outcome Reference
EPs® 7630 (24h) anti-CD3/CD28 IL-22 Selectively enhanced production [3][5]
EPs® 7630 (24h) anti-CD3/CD28 IL-17 Selectively enhanced production [3][5]

| EPs® 7630 (24h) | anti-CD3/CD28 | IFN-γ | Limited production |[3][5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on the immunomodulatory effects of EPs® 7630.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Whole blood is collected from healthy donors in heparinized tubes.

  • Density Gradient Centrifugation: Blood is diluted with PBS and layered over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation: The tubes are centrifuged at 400 x g for 30 minutes at room temperature without a brake.

  • PBMC Collection: The layer of mononuclear cells at the plasma-gradient interface is carefully collected.

  • Washing: The collected cells are washed multiple times with PBS to remove platelets and gradient medium.

  • Cell Counting and Resuspension: Cells are counted using a hemocytometer or automated cell counter and resuspended in complete RPMI 1640 medium.

Monocyte and T-Cell Co-culture and Stimulation
  • Cell Isolation:

    • Monocytes: Can be isolated from PBMCs by plastic adherence or by positive selection using CD14 magnetic beads.

    • CD4+ Memory T-cells: Can be purified from the non-adherent PBMC fraction by negative selection using a memory CD4+ T-cell isolation kit.[2]

  • Co-culture Setup:

    • Monocytes and T-cells are co-cultured at a defined ratio (e.g., 1:5 or 1:10) in complete RPMI 1640 medium.

    • In some experiments, cells are separated by a transwell membrane to distinguish between effects mediated by soluble factors and those requiring direct cell contact.

  • Stimulation:

    • EPs® 7630 (containing this compound) is added to the co-cultures at various concentrations (e.g., 1-30 µg/mL).

    • For experiments investigating the effect on activated T-cells, a primary stimulation with EPs® 7630 for 24 hours is followed by T-cell activation with anti-CD3/anti-CD28 antibodies.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, cell culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C for cytokine analysis.

Cytokine Measurement
  • ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method used to quantify the concentration of specific cytokines (e.g., IL-22, IL-17, IFN-γ, TNF-α, IL-6) in the culture supernatants.[6]

  • Flow Cytometry (Intracellular Cytokine Staining): This technique allows for the identification of the specific cell type producing the cytokine of interest. Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then surface stained for cell markers (e.g., CD4, CD14), fixed, permeabilized, and stained for intracellular cytokines.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Co-Culture & Stimulation cluster_analysis Analysis Blood Whole Blood PBMCs PBMC Isolation Blood->PBMCs Monocytes Monocyte Purification (CD14+) PBMCs->Monocytes T_Cells T-Cell Purification (CD4+) PBMCs->T_Cells CoCulture Monocyte-T-Cell Co-Culture Monocytes->CoCulture T_Cells->CoCulture Stimulation Add EPs® 7630 (this compound) CoCulture->Stimulation Activation Add anti-CD3/CD28 (optional) Stimulation->Activation Incubation Incubate 48h Activation->Incubation Supernatant Collect Supernatant Incubation->Supernatant FACS Flow Cytometry (Intracellular Staining) Incubation->FACS ELISA ELISA for Cytokines Supernatant->ELISA

Caption: General workflow for studying monocyte-mediated T-cell effects of this compound.

Conclusion and Future Directions

The immunomodulatory effects of this compound on T-cells, as part of the EPs® 7630 extract, are characterized by an indirect mechanism that highlights the importance of innate-adaptive immune system crosstalk. The primary action on monocytes, leading to the production of T-cell differentiating cytokines, positions this compound as a modulator of the immune response rather than a direct T-cell activator. This specific induction of Th17 and Th22 responses provides a plausible explanation for its efficacy in respiratory infections, where mucosal immunity is paramount.

For drug development professionals, this indirect mechanism suggests that the therapeutic potential of this compound and its derivatives may extend to other conditions where modulation of monocyte function and Th17/Th22 responses is desirable. Future research should focus on:

  • Identifying the specific molecular components within EPs® 7630, beyond this compound, that contribute to monocyte activation.

  • Elucidating the precise nature of the direct cell-to-cell contact signals between monocytes and T-cells.

  • Investigating the in vivo relevance of these findings in preclinical models of respiratory infections.

  • Exploring the potential of this compound as an adjuvant in vaccine formulations to shape T-cell responses.

This technical guide provides a solid foundation for these future investigations, summarizing the current state of knowledge and providing the necessary methodological framework.

References

The Antiviral Activity of Umckalin and Pelargonium sidoides Extract EPs® 7630 Against Influenza Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents. Traditional herbal medicines are a valuable source of new therapeutic leads. This technical guide provides an in-depth analysis of the antiviral activity of constituents from Pelargonium sidoides, a medicinal plant native to South Africa, against various influenza virus strains. While the user's query specifically mentions Umckalin, a coumarin derivative found in P. sidoides, the available scientific literature attributes the primary anti-influenza activity to the prodelphinidin-rich extract EPs® 7630, also derived from this plant. This guide will therefore focus on the antiviral properties of EPs® 7630 and its active components, while also clarifying the current understanding of this compound's role.

EPs® 7630 is a well-characterized, proprietary extract from the roots of Pelargonium sidoides. It has demonstrated a broad spectrum of antimicrobial and immunomodulatory effects and is licensed for the treatment of acute respiratory tract infections.[1] This document synthesizes the current quantitative data, experimental methodologies, and mechanistic understanding of its action against influenza viruses.

Quantitative Data on Antiviral Activity

The antiviral efficacy of EPs® 7630 and its constituents has been quantified against several influenza A and B virus strains. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Anti-influenza Activity of Pelargonium sidoides Extract (EPs® 7630)

Virus StrainCell LineAssay TypeEndpointResultReference
Influenza A/New Caledonia/20/99 (H1N1)MDCKCPE ReductionIC509.45 µg/mL[2]
Influenza A/California/7/2004 (H3N2)MDCKCPE ReductionIC508.66 µg/mL[2]
Pandemic H1N1 (A/Luxembourg/46/2009)MDCKVirus Titre Reduction-Dose-dependent reduction[3]
Oseltamivir-sensitive Seasonal H1N1MDCKNot Specified-Dose-dependent activity[3]
Oseltamivir-resistant Seasonal H1N1MDCKNot Specified-Dose-dependent activity[3]
Seasonal H3N2MDCKNot Specified-Dose-dependent activity[3]
A/Puerto Rico/8/34 (H1N1)MDCKNot Specified-Dose-dependent activity[3]
Influenza A/Puerto Rico/8/34-NS116-GFP (H1N1)A549GFP Fluorescence-6.6 µg/mL[2]

Table 2: Neuraminidase Inhibition by EPs® 7630 and its Constituents

InhibitorTarget NeuraminidaseAssay TypeIC50Reference
EPs® 7630Vibrio choleraeFluorometric0.9 µg/mL[4]
Zanamivir (Control)Vibrio choleraeFluorometric71 µg/mL[4]
Gallocatechin-3-O-gallateInfluenza A (H1N1)Fluorometric25 µM[5]
Catechin-3-O-gallateInfluenza A (H1N1)Fluorometric55 µM[5]
Epigallocatechin-3-O-gallateInfluenza A (H1N1)Fluorometric64 µM[5]

Note: Neuraminidase from Vibrio cholerae is often used as a model for viral neuraminidase in initial screening assays.

Mechanism of Action

The anti-influenza activity of EPs® 7630 is multi-faceted, targeting several stages of the viral life cycle. The primary active components responsible for this activity are believed to be prodelphinidins, specifically oligo- and polymeric forms of gallocatechin and epigallocatechin.[3][6]

The proposed mechanisms of action include:

  • Inhibition of Viral Entry: EPs® 7630 has been shown to interfere with an early step of the influenza infection process, likely by preventing the virus from entering the host cell.[3][6]

  • Hemagglutination Inhibition: The extract impairs the hemagglutination activity of the influenza virus, which is crucial for its attachment to host cell receptors.[3]

  • Neuraminidase Inhibition: EPs® 7630 and its constituent prodelphinidins inhibit the activity of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[3][5]

  • Immunomodulation: EPs® 7630 can modulate the host's immune response. It has been shown to activate MAP kinase pathways (JNK, Erk1/2, and p38) in human monocytes, leading to the production of pro-inflammatory cytokines.[7][8] This may contribute to a more effective antiviral state in the host.

While direct antiviral data for purified this compound against influenza is not available in the reviewed literature, it has been shown to possess anti-inflammatory properties by inhibiting iNOS and COX-2 expression and downregulating MAPK signaling pathways in lipopolysaccharide-stimulated macrophages.[3] This suggests that this compound may contribute to the overall therapeutic effect of P. sidoides extracts in respiratory infections by modulating the host's inflammatory response, which is often a major contributor to the pathology of influenza.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for assessing antiviral activity.

G cluster_0 Influenza Virus Life Cycle cluster_1 EPs® 7630 Inhibition Attachment 1. Attachment (Hemagglutinin) Entry 2. Entry (Endocytosis) Attachment->Entry Replication 3. Replication (vRNA Synthesis) Entry->Replication Assembly 4. Assembly (New Virions) Replication->Assembly Release 5. Release (Neuraminidase) Assembly->Release Inhibit_HA Inhibits Hemagglutinin Inhibit_HA->Attachment Inhibit_Entry Inhibits Entry Inhibit_Entry->Entry Inhibit_NA Inhibits Neuraminidase Inhibit_NA->Release

Proposed Anti-influenza Mechanisms of EPs® 7630.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors phosphorylates InflammatoryMediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) TranscriptionFactors->InflammatoryMediators induces expression of This compound This compound This compound->MAPK inhibits phosphorylation

This compound's Anti-inflammatory Signaling Pathway.

G A Prepare Cell Monolayer (e.g., MDCK cells in 96-well plate) B Infect cells with Influenza Virus +/- serial dilutions of EPs® 7630 A->B C Incubate for 48-72 hours B->C D Assess Cytopathic Effect (CPE) C->D E Quantify Cell Viability (e.g., MTT or Neutral Red Assay) D->E F Calculate IC50 E->F

Workflow for CPE Reduction Assay.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-influenza activity of EPs® 7630.

Cell Lines and Viruses
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus propagation and antiviral testing. Other cell lines used include Vero, A549, and Caco-2 cells.[2][9]

  • Virus Strains: A variety of influenza A and B strains have been tested, including seasonal H1N1 and H3N2, pandemic H1N1 (2009), and laboratory-adapted strains like A/Puerto Rico/8/34.[2][3]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

  • Procedure:

    • Confluent monolayers of cells (e.g., MDCK) are grown in 96-well microtiter plates.

    • Cells are infected with a specific multiplicity of infection (MOI) of the influenza virus in the presence or absence of various concentrations of EPs® 7630.[9]

    • The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 48-72 hours).

    • Cell viability is then quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay or Neutral Red uptake.[9]

    • The 50% inhibitory concentration (IC50), the concentration of the extract that protects 50% of the cells from virus-induced death, is calculated.

Neuraminidase (NA) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

  • Procedure:

    • A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.

    • The influenza virus (as the source of neuraminidase) is incubated with various concentrations of the test compound (e.g., EPs® 7630 or its fractions).

    • The MUNANA substrate is added, and the mixture is incubated to allow the enzymatic reaction to proceed.

    • Neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone.

    • The fluorescence is measured using a fluorometer. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.

Hemagglutination (HA) Inhibition Assay

This assay determines the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), a process mediated by the viral hemagglutinin.

  • Procedure:

    • Serial dilutions of the test compound are prepared in a 96-well U-bottom plate.

    • A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well and incubated with the compound.

    • A suspension of red blood cells (e.g., from chickens or turkeys) is then added to each well.

    • The plate is incubated to allow for agglutination. In the absence of an inhibitor, the virus will cross-link the RBCs, forming a lattice structure that covers the bottom of the well.

    • If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button. The highest dilution of the compound that completely inhibits hemagglutination is recorded as the HA inhibition titer.

Conclusion

The Pelargonium sidoides extract EPs® 7630 demonstrates significant in vitro and in vivo antiviral activity against a range of influenza virus strains, including oseltamivir-resistant variants.[3] Its multi-target mechanism of action, involving the inhibition of viral entry, hemagglutination, and neuraminidase activity, makes it a promising candidate for further research and development. The active constituents are primarily prodelphinidins. While this compound is a known component of the extract, its primary role in the context of influenza infection appears to be immunomodulatory, specifically through the regulation of inflammatory pathways such as the MAPK signaling cascade, rather than direct antiviral action.[3] Further studies are warranted to fully elucidate the synergistic effects of the various components of EPs® 7630 and to explore their potential in combination therapies for influenza.

References

In Vitro Bioassays for Umckalin Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in South African medicine for respiratory ailments, extracts of Pelargonium sidoides, rich in this compound and other polyphenols, are now utilized in modern phytopharmaceuticals. This technical guide provides a comprehensive overview of the in vitro bioassays used to evaluate the biological activity of this compound, with a focus on its immunomodulatory, antiviral, and antibacterial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows are presented to aid researchers in the study of this promising natural compound.

Immunomodulatory and Anti-inflammatory Activity

This compound has demonstrated potent immunomodulatory and anti-inflammatory effects in various in vitro models. The primary mechanism involves the suppression of pro-inflammatory mediators and cytokines in activated immune cells, particularly macrophages.

Key Bioassays
  • Nitric Oxide (NO) Production Assay: Measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Quantification: Determines the reduction of key inflammatory molecules like TNF-α, IL-6, IL-1β, and PGE2.

  • Western Blot Analysis of Inflammatory Mediators: Assesses the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

  • MAPK and NF-κB Signaling Pathway Analysis: Investigates the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.

BioassayThis compound Concentration (µM)Observed EffectReference
Cell Viability (MTT Assay) Up to 300No significant cytotoxicity observed.
Nitric Oxide (NO) Production 72.5, 150, 300Dose-dependent suppression of LPS-induced NO synthesis.
PGE2 Production 75, 150, 300Dose-dependent and significant reduction in PGE2 production.
IL-6 Production 75, 150, 300Dose-dependent and significant reduction in IL-6 production.
IL-1β Production 75, 150, 300Dose-dependent and significant reduction in IL-1β production.
TNF-α Production 75, 150, 300Dose-dependent and significant reduction in TNF-α production.
iNOS Protein Expression 72.5, 150, 300Significant dose-dependent reduction in iNOS protein expression.
COX-2 Protein Expression 72.5, 150, 300Significant dose-dependent reduction in COX-2 protein expression.
MAPK Phosphorylation 75, 150Marked reduction in the phosphorylation of JNK, p38, and ERK.
Experimental Protocols
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and/or LPS for 24 hours.

  • The cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • Cell culture supernatants from treated RAW 264.7 cells are collected.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 are used according to the manufacturer's instructions.

  • The absorbance is measured, and concentrations are calculated based on standard curves.

  • Treated cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of p38, ERK, and JNK.

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the MAPK and NF-κB signaling pathways.

Umckalin_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Phosphorylation ERK ERK TLR4->ERK Phosphorylation JNK JNK TLR4->JNK Phosphorylation IKK IKK TLR4->IKK Activation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->IKK Inhibits iNOS iNOS p38->iNOS Gene Expression COX2 COX-2 p38->COX2 Gene Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Pro_inflammatory_Cytokines Gene Expression ERK->iNOS Gene Expression ERK->COX2 Gene Expression ERK->Pro_inflammatory_Cytokines Gene Expression JNK->iNOS Gene Expression JNK->COX2 Gene Expression JNK->Pro_inflammatory_Cytokines Gene Expression IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->iNOS Gene Expression NFκB_nucleus->COX2 Gene Expression NFκB_nucleus->Pro_inflammatory_Cytokines Gene Expression NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: this compound's anti-inflammatory mechanism of action.

Antiviral Activity

The antiviral properties of this compound and Pelargonium sidoides extracts have been evaluated against a range of viruses, particularly those responsible for respiratory tract infections.

Key Bioassays
  • Plaque Reduction Assay: Quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer, indicating inhibition of viral replication and/or entry.

  • Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from the morphological changes and death induced by viral infection.

  • Viral Entry and Replication Assays: Utilizes techniques like qPCR or reporter gene assays to specifically measure the inhibition of viral entry into host cells or the replication of the viral genome.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the antiviral activity of this compound and Pelargonium sidoides extracts (EPs® 7630).

VirusAssay TypeTest SubstanceIC50 ValueCell LineReference
Herpes Simplex Virus Type 1 (HSV-1) Plaque Reduction AssayEPs® 76300.6 µg/mLRC-37
Herpes Simplex Virus Type 2 (HSV-2) Plaque Reduction AssayEPs® 76300.05 µg/mLRC-37
Influenza A Virus (H1N1, H3N2) Antiviral AssayEPs® 7630Dose-dependent inhibitionMDCK
SARS-CoV-2 CPE Inhibition AssayEPs® 763013.79 µg/mLVero E6
SARS-CoV-2 CPE Inhibition AssayScopoletin17.79 µg/mLVero E6
Experimental Protocols
  • Confluent monolayers of a suitable host cell line (e.g., Vero, MDCK) are prepared in multi-well plates.

  • The virus is pre-incubated with various concentrations of this compound or the cells are pre-treated with this compound before infection.

  • The cells are infected with the virus for a specific adsorption period.

  • The virus-containing medium is removed and replaced with an overlay medium (e.g., containing agar or methylcellulose) with or without this compound.

  • The plates are incubated until viral plaques are visible.

  • The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The percentage of plaque reduction is calculated relative to the untreated virus control.

Antiviral_Assay_Workflow start Start cell_culture Seed host cells in multi-well plates start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment infection Infect cells with the virus treatment->infection incubation Incubate for a defined period infection->incubation endpoint_measurement Endpoint Measurement incubation->endpoint_measurement cpe_assay CPE Inhibition Assay (Microscopy, Cell Viability Assay) endpoint_measurement->cpe_assay plaque_assay Plaque Reduction Assay (Fix, Stain, and Count Plaques) endpoint_measurement->plaque_assay qpcr_assay Viral Replication Assay (RNA/DNA extraction, qPCR) endpoint_measurement->qpcr_assay data_analysis Data Analysis (Calculate IC50) cpe_assay->data_analysis plaque_assay->data_analysis qpcr_assay->data_analysis end End data_analysis->end

Umckalin: An In-depth Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive compound predominantly found in the roots of Pelargonium sidoides.[1] It is a key component of various herbal medicinal products, valued for its purported antimicrobial and immunomodulatory properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. This technical guide provides a comprehensive overview of the stability and degradation characteristics of this compound, including potential degradation pathways, and outlines detailed experimental protocols for its stability assessment.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₅[2]
Molecular Weight222.19 g/mol [2]
IUPAC Name7-hydroxy-5,6-dimethoxychromen-2-one[2]
Melting Point147-148.5ºC[3]
SolubilitySlightly soluble in water[3]
AppearancePowder[4]

Stability Profile of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, temperature, and the presence of oxidizing agents. While specific forced degradation studies on this compound are not extensively published, the degradation profile can be inferred from the known chemistry of coumarins and related phenolic compounds.

Hydrolytic Degradation

The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under alkaline conditions. This reaction is generally reversible, with the ring opening to form a salt of a coumarinic acid (a cis-hydroxycinnamic acid derivative) in alkaline solution, which can then recyclize upon acidification.

Hypothetical Hydrolytic Degradation of this compound:

ConditionProposed Degradation Product
Acidic (e.g., 0.1 M HCl)This compound is expected to be relatively stable.
Neutral (e.g., Water)Minimal degradation anticipated.
Alkaline (e.g., 0.1 M NaOH)Opening of the lactone ring to form the corresponding coumarinic acid salt.
Oxidative Degradation

The phenolic hydroxyl group and the electron-rich aromatic ring make this compound susceptible to oxidation. Oxidizing agents such as hydrogen peroxide can lead to the formation of various oxidation products, including quinones and ring-opened derivatives.

Hypothetical Oxidative Degradation of this compound:

ConditionProposed Degradation Products
Oxidative (e.g., 3% H₂O₂)Formation of quinone-type structures, further hydroxylated derivatives, and potentially ring-opened products.
Photodegradation

Coumarins are known to be photosensitive. Exposure to UV or visible light can induce various photochemical reactions, including dimerization, isomerization, and photo-oxidation. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.

Hypothetical Photodegradation of this compound:

ConditionProposed Degradation Products
Photolytic (e.g., UV light)Dimerization products, photo-oxidized derivatives.
Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur, leading to various degradation products through complex reaction pathways.

Hypothetical Thermal Degradation of this compound:

ConditionProposed Degradation Products
Thermal (e.g., >150°C)Decarboxylation, cleavage of methoxy groups, and further decomposition into smaller molecules.

Proposed Degradation Pathways

Based on the known reactivity of coumarins, the following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

G Hypothetical Degradation Pathways of this compound This compound This compound Hydrolysis_Product Coumarinic Acid Derivative (ring-opened) This compound->Hydrolysis_Product Alkaline Hydrolysis Oxidation_Product Quinone Derivative This compound->Oxidation_Product Oxidation (e.g., H2O2) Photodegradation_Product Dimer This compound->Photodegradation_Product Photolysis (UV light) Thermal_Degradation_Product Decarboxylated/Demethylated Products This compound->Thermal_Degradation_Product Thermal Stress Hydrolysis_Product->this compound Acidification

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for conducting robust stability studies. The following are proposed methodologies for investigating the stability of this compound.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

1. General Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Acidic Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Alkaline Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose the this compound stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time intervals.

6. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).

  • Analyze the samples at different time points by dissolving a portion in a suitable solvent for HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with:A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Detection Wavelength 320 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Photo Photolytic Degradation Photo->Analysis Thermal Thermal Degradation Thermal->Analysis API This compound (API) API->Acid API->Base API->Oxidation API->Photo API->Thermal Data Data Analysis & Structure Elucidation Analysis->Data Report Stability Report Data->Report

Caption: Workflow for forced degradation studies.

Signaling Pathway Involvement

This compound has been reported to exhibit anti-inflammatory effects through the modulation of signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to a variety of stimuli.

G Simplified MAPK Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPK Inhibition

Caption: this compound's potential role in MAPK signaling.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation profile of this compound. While specific experimental data on this compound is limited, the information presented, based on the known chemistry of coumarins, offers a robust framework for researchers and drug development professionals. The proposed experimental protocols provide a clear path for conducting comprehensive stability studies to ensure the quality and safety of this compound-containing products. Further research is warranted to definitively identify the degradation products and elucidate the precise degradation pathways of this compound under various stress conditions.

References

Standardization of Pelargonium sidoides Extract: A Technical Guide to Umckalin Quantification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelargonium sidoides DC (Geraniaceae), a medicinal plant indigenous to South Africa, has garnered significant attention for its therapeutic efficacy in treating respiratory tract infections. The standardized extract of its roots, notably known as EPs® 7630, is a prominent phytopharmaceutical in Europe. The quality control and standardization of P. sidoides extracts are paramount to ensure consistent safety and efficacy. Umckalin (7-hydroxy-5,6-dimethoxycoumarin), a unique and abundant coumarin derivative in P. sidoides, serves as a critical biomarker for the identity and quality of the extract.[1] This technical guide provides an in-depth overview of the methodologies for the standardization of P. sidoides extract with a focus on this compound, including analytical protocols, quantitative data, and insights into its biological activity.

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound is essential for the standardization of P. sidoides extracts. High-Performance Liquid Chromatography (HPLC) is the most widely employed and validated method for this purpose. High-Performance Thin-Layer Chromatography (HPTLC) also serves as a valuable tool for qualitative and semi-quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution, sensitivity, and reproducibility for the quantification of this compound. Several validated HPLC methods have been reported in the literature.

1.1.1. Experimental Protocol: HPLC-UV

This section details a common and validated HPLC-UV protocol for the determination of this compound in P. sidoides extracts.

Sample Preparation:

Two primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both demonstrating high recovery rates of over 95.2%.[2]

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume of the P. sidoides tincture or a solution of the dried extract.

    • Perform extraction with a suitable organic solvent, such as ethyl acetate.

    • Evaporate the organic phase to dryness.

    • Reconstitute the residue in the mobile phase or a suitable solvent for HPLC analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with a suitable solvent, such as methanol or acetonitrile.

    • Evaporate the eluate and reconstitute for HPLC injection.

Chromatographic Conditions:

The following table summarizes typical chromatographic conditions for this compound analysis.

ParameterSpecificationReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 45:55, v/v) or acetonitrile and phosphoric acid (pH 2.5) (25:75, v/v)[2][3]
Flow Rate 0.75 - 1.0 mL/min[2][3]
Detection UV at 310 nm or 330 nm[3]
Injection Volume 10 - 20 µL
Temperature Ambient[3]

1.1.2. Method Validation Parameters

Validated HPLC methods for this compound quantification typically exhibit the following characteristics:

ParameterTypical ValueReference
Linearity (r²) > 0.999[2]
Limit of Detection (LOD) 0.0098 - 0.0344 µg/mL[2][3]
Limit of Quantification (LOQ) 0.0298 - 0.1031 µg/mL[2][3]
Recovery > 95%[2]
Repeatability (CV%) < 2%[2]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC can be utilized for the identification of this compound in P. sidoides extracts and for semi-quantitative analysis.

1.2.1. Experimental Protocol: HPTLC

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standard solutions of this compound and sample extracts as bands using an automated applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in appropriate ratios.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: Visualize the plates under UV light at 366 nm. This compound appears as a distinct fluorescent band.

  • Quantification: Densitometric scanning of the plates can be performed for semi-quantitative analysis by comparing the peak areas of the sample with the standard.[1]

Quantitative Data: this compound Content in Pelargonium sidoides Preparations

The concentration of this compound can vary in different commercial products and is dependent on the raw material and extraction process. The following table presents some reported values of this compound in commercial P. sidoides preparations.

ProductDosage FormThis compound Content (µg/mL or µ g/tablet )Reference
Kalobin®SolutionHigh levels detected (specific value not provided)[4]
Umca®SolutionHigh levels detected (specific value not provided)[4]
Umca®TabletsHigh levels detected (specific value not provided)[4]
Commercial Tinctures (various batches)TinctureValues varied between batches[2]
Commercial Syrups (various batches)SyrupValues varied between batches[2]

Note: The term "high levels" is as reported in the cited literature, which did not always provide specific quantitative values in the abstract. A study on wild and cultivated P. sidoides found that this compound concentrations in the roots were inversely related to the average annual rainfall and directly related to soil pH.[5]

Biological Activity and Signaling Pathways of this compound

This compound is not merely a marker compound; it contributes to the pharmacological effects of P. sidoides extract, which include antimicrobial, antiviral, and immunomodulatory properties.[6]

Anti-Inflammatory and Immunomodulatory Effects

Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory and immunomodulatory actions of this compound. It has been shown to modulate key signaling pathways involved in the inflammatory response.

3.1.1. Inhibition of the MAPK Signaling Pathway

This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it reduces the phosphorylation of c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates Transcription Gene Transcription iNOS_COX2 iNOS_COX2 Transcription->iNOS_COX2 Leads to Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Transcription->Pro_inflammatory_Cytokines Leads to This compound This compound This compound->p38 Inhibits phosphorylation This compound->JNK Inhibits phosphorylation This compound->ERK Inhibits phosphorylation p38->Transcription JNK->Transcription ERK->Transcription

Caption: this compound inhibits the MAPK signaling pathway.

This inhibition leads to the downstream suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Experimental and Logical Workflows

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in P. sidoides root material.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification / Clean-up cluster_analysis Analytical Quantification raw_material P. sidoides Root Material drying Drying raw_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Evaporation) filtration->concentration final_extract Crude Extract concentration->final_extract cleanup LLE or SPE final_extract->cleanup purified_sample Purified Sample cleanup->purified_sample hplc HPLC Analysis purified_sample->hplc data_analysis Data Acquisition and Analysis hplc->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for this compound quantification.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in P. sidoides has not been fully elucidated. However, as a coumarin, its biosynthesis is expected to originate from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The pathway likely involves a series of hydroxylations and methoxylations of a coumarin scaffold. The lack of detailed published research on the specific enzymatic steps for this compound biosynthesis presents an area for future investigation.

Conclusion

The standardization of Pelargonium sidoides extract using this compound as a biomarker is crucial for ensuring product quality and therapeutic consistency. Validated HPLC methods provide a robust and reliable approach for the accurate quantification of this compound. The understanding of this compound's role in the extract's anti-inflammatory and immunomodulatory effects, particularly through the inhibition of the MAPK signaling pathway, further underscores its importance as a key active constituent. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for the effective standardization of P. sidoides extracts. Further research is warranted to fully elucidate the biosynthesis of this compound and to establish a more comprehensive database of its content in a wider range of commercial products.

References

Umckalin's Interaction with Microbial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umckalin, a coumarin derivative found in the roots of Pelagonia sidoides, is a key bioactive compound in the herbal remedy EPs® 7630, widely used for respiratory tract infections. While the antimicrobial properties of the whole plant extract are well-documented, specific research on the direct interaction of isolated this compound with microbial cell membranes is limited. This guide synthesizes the current understanding of the antimicrobial mechanisms of Pelagonia sidoides extract and the broader class of coumarins to infer the potential modes of action of this compound at the microbial membrane interface. The evidence suggests that this compound likely contributes to the overall antimicrobial effect through disruption of the cell membrane, inhibition of bacterial adhesion, and potential interference with quorum sensing pathways. This document provides a comprehensive overview of the available data, detailed experimental protocols for further investigation, and visual representations of the proposed mechanisms and workflows.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new drug candidates. This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a prominent constituent of Pelagonia sidoides root extracts, which have demonstrated clinical efficacy in treating respiratory infections.[1] While much of the antimicrobial activity of these extracts is attributed to a synergistic interplay of various compounds like proanthocyanidins and polyphenols, the specific role of this compound is an area of active investigation.[2][3] This guide focuses on the potential interactions of this compound with microbial cell membranes, a critical interface for antimicrobial action.

Putative Mechanisms of this compound's Interaction with Microbial Cell Membranes

Direct evidence for this compound's interaction with microbial membranes is not extensively documented. However, based on studies of Pelagonia sidoides extracts and related coumarin compounds, several mechanisms can be postulated.

Disruption of Microbial Cell Membrane Integrity

Coumarin derivatives have been shown to exert their antimicrobial effects by damaging bacterial cell membranes.[4][5] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the coumarin scaffold facilitates its insertion into the lipid bilayer of the microbial membrane.[6]

Proposed Mechanism:

  • Adsorption and Partitioning: this compound, due to its chemical structure, is likely to adsorb to the surface of the microbial cell membrane and partition into the hydrophobic core of the lipid bilayer.

  • Disruption of Lipid Packing: The insertion of this compound molecules may disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.

  • Pore Formation and Leakage: At sufficient concentrations, this disruption could lead to the formation of transient pores or channels, resulting in the leakage of ions and small molecules, dissipation of the membrane potential, and eventual cell lysis.

Inhibition of Bacterial Adhesion

Extracts of Pelagonia sidoides containing this compound have been shown to inhibit the adhesion of bacteria to host epithelial cells.[1] This anti-adhesive effect is a crucial first step in preventing infections. The mechanism is thought to involve the interaction of the plant-derived compounds with bacterial adhesins or host cell membrane glycoproteins.[7]

Interference with Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms, which are highly resistant to antibiotics.[8] Some coumarins have been identified as inhibitors of QS and biofilm formation.[8] While direct evidence for this compound is lacking, it is plausible that it could interfere with QS signaling pathways, thereby preventing biofilm formation. A study on Pelargonium × hortorum root extract, which lacks this compound, showed that catechin and gallic acid were responsible for anti-quorum sensing activity, suggesting that for P. sidoides, this activity might be attributed to its other components.[9][10][11]

Quantitative Data

Specific quantitative data for pure this compound's antimicrobial activity is not widely available in the reviewed literature. Most studies report the Minimum Inhibitory Concentrations (MICs) for the entire Pelagonia sidoides extract or for other coumarin derivatives. The tables below summarize representative data for coumarins to provide a comparative context.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Coumarin Derivatives against Various Bacteria

Coumarin Derivative Test Organism MIC (mM) Reference
5,7-dihydroxy-4-trifluoromethylcoumarin Bacillus cereus 1.5 [12]
5,7-dihydroxy-4-trifluoromethylcoumarin Micrococcus luteus 1.5 [12]
5,7-dihydroxy-4-trifluoromethylcoumarin Listeria monocytogenes 1.5 [12]
5,7-dihydroxy-4-trifluoromethylcoumarin Staphylococcus aureus subsp. aureus 1.5 [12]
7-hydroxy-4-trifluoromethylcoumarin Enterococcus faecium 1.7 [12]

| Dicoumarol | Listeria monocytogenes | 1.2 |[12] |

Table 2: Antibacterial Activity of a Coumarin-Modified Ruthenium Complex

Compound Test Organism MIC (µg/mL) Reference

| Ru(II)-1 | Staphylococcus aureus | 1.56 |[5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the interaction of this compound with microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Pure this compound

    • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

    • Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

    • Add the microbial inoculum to each well containing the this compound dilutions.

    • Include positive (microbes in MHB) and negative (MHB only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.

Membrane Permeability Assay using SYTOX Green

This assay assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[4]

  • Materials:

    • Pure this compound

    • Bacterial suspension

    • SYTOX Green nucleic acid stain

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Wash and resuspend the bacterial cells in a suitable buffer.

    • Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

    • Add varying concentrations of this compound to the bacterial suspension.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

    • A positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells) should be included.

Biofilm Inhibition Assay

This protocol is used to evaluate the ability of a compound to prevent the formation of microbial biofilms.

  • Materials:

    • Pure this compound

    • Microbial culture capable of biofilm formation (e.g., Pseudomonas aeruginosa)

    • Tryptic Soy Broth (TSB) supplemented with glucose

    • 96-well microtiter plates

    • Crystal Violet stain

  • Procedure:

    • Add different concentrations of this compound to the wells of a 96-well plate.

    • Inoculate the wells with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 24-48 hours without agitation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at 595 nm to quantify the biofilm biomass.

Visualizations

Proposed Signaling Pathway for Membrane Disruption

membrane_disruption This compound This compound Membrane Microbial Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Causes Leakage Leakage of Intracellular Components Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Proposed pathway of this compound-induced microbial cell death via membrane disruption.

Experimental Workflow for MIC Determination

MIC_workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound serial_dilute Serial Dilution in 96-well Plate prep_this compound->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of Anti-Adhesion Mechanism

anti_adhesion This compound This compound Adhesion {Bacterial Adhesion} This compound->Adhesion Inhibits BacterialAdhesins Bacterial Adhesins BacterialAdhesins->Adhesion Mediates HostCells Host Epithelial Cells HostCells->Adhesion Infection {Infection} Adhesion->Infection Leads to

Caption: Logical relationship of this compound's potential anti-adhesion mechanism.

Conclusion and Future Directions

While the precise molecular interactions of pure this compound with microbial cell membranes remain to be fully elucidated, the available evidence from studies on Pelagonia sidoides extracts and other coumarins provides a strong foundation for its potential mechanisms of action. This compound likely contributes to the antimicrobial effects observed with the whole extract through a multi-pronged approach involving direct membrane disruption, inhibition of bacterial adhesion, and possibly, interference with quorum sensing.

Future research should focus on isolating this compound and systematically evaluating its effects on a panel of clinically relevant microbes. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of this compound's specific contributions to the antimicrobial profile of Pelagonia sidoides will be invaluable for the development of new, targeted antibacterial and antifungal therapies.

References

Modulating Gene Expression in Respiratory Cells: A Technical Guide to the Actions of Umckalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a key phytochemical constituent of Pelargonium sidoides, has garnered significant interest for its therapeutic potential in respiratory tract infections. This technical guide delves into the molecular mechanisms underlying the effects of this compound and its parent extract, EPs 7630, on gene expression in respiratory cells. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for researchers and professionals in drug development. The immunomodulatory and antiviral properties are largely attributed to the modulation of gene expression, particularly those involved in inflammatory and host defense pathways.

Data Presentation: Quantitative Gene and Protein Expression Analysis

The following tables summarize the quantitative data on the modulation of key genes and proteins in respiratory and immune cells following treatment with this compound or the Pelargonium sidoides extract EPs 7630.

Table 1: Modulation of Inflammatory Gene and Protein Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

Target Gene/ProteinTreatment Concentration (µM)Incubation TimeFold Change / InhibitionStatistical Significance
iNOS (protein)7524hSignificant Reductionp < 0.05
15024hSignificant Reductionp < 0.01
30024hSignificant Reduction**p < 0.001
COX-2 (protein)7524hSignificant Reductionp < 0.05
15024hSignificant Reductionp < 0.01
30024hSignificant Reductionp < 0.001
TNF-α (protein)7524hSignificant Reductionp < 0.05
15024hSignificant Reduction*p < 0.01
30024hSignificant Reductionp < 0.001
IL-6 (protein)7524hSignificant Reductionp < 0.05
15024hSignificant Reductionp < 0.01
30024hSignificant Reduction**p < 0.001
IL-1β (protein)7524hSignificant Reductionp < 0.05
15024hSignificant Reductionp < 0.01
30024hSignificant Reduction**p < 0.001

Table 2: Modulation of Antiviral and Host Defense Gene Expression by EPs 7630 in Human Bronchial Epithelial Cells (hBECs)

Target Gene/ProteinTreatmentIncubation TimeFold Change / EffectStatistical Significance
ICOS (protein)EPs 7630 (10 µg/mL)24hConcentration-dependent decreasep < 0.05
ICOSL (protein)EPs 7630 (10 µg/mL)24hConcentration-dependent decreasep < 0.05
β-defensin-1 (protein)EPs 763024hUpregulationNot specified
SOCS-1 (protein)EPs 763024hUpregulationNot specified
VDR (protein)EPs 7630 (>5 µg/mL)24hSignificant increasep < 0.05

Table 3: Modulation of Immune Gene Expression by EPs 7630 in SARS-CoV-2-Infected Calu-3 Human Lung Cells

Target GeneTreatmentIncubation TimeFold Change vs. Infected ControlStatistical Significance
IL1BEPs 7630 (100 µg/mL)48hSignificant reductionp < 0.05
TNFAIP3EPs 7630 (100 µg/mL)48hStrong upregulationp < 0.05
CCL5EPs 7630 (100 µg/mL)48hLimited, non-significant decreaseNot significant
IL6EPs 7630 (100 µg/mL)48hLimited, non-significant decreaseNot significant

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and EPs 7630's effects on gene expression in respiratory and immune cells.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Human Bronchial Epithelial Cells (hBECs): Primary cells cultured in appropriate specialized media, such as Bronchial Epithelial Cell Growth Medium (BEGM), under air-liquid interface (ALI) conditions to promote differentiation.

    • Calu-3 (Human Lung Adenocarcinoma): Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere and reach a desired confluency (typically 70-80%).

    • For inflammatory stimulation, cells (e.g., RAW 264.7) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • For antiviral studies, cells (e.g., hBECs, Calu-3) are treated with EPs 7630 at various concentrations for a defined period before or after viral infection (e.g., Rhinovirus, SARS-CoV-2).

    • Control groups include untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the stimulus (LPS or virus) alone.

    • Cells are incubated for the desired duration (e.g., 24 or 48 hours) before harvesting for gene or protein expression analysis.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) or random primers.

  • qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., IL-6, TNF-α, GAPDH), and a SYBR Green or TaqMan-based master mix.

  • Thermal Cycling: A standard thermal cycling protocol is used, consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, TBP) used for normalization.[1]

Western Blot for Protein Expression and Phosphorylation Analysis
  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p38, anti-p38).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). For phosphorylation analysis, the intensity of the phosphorylated protein band is normalized to the intensity of the total protein band.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows involved in the study of this compound's effects on respiratory cells.

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits MAPK_p MAPK Activation (p38, JNK, ERK) MyD88->MAPK_p NFkB NF-κB Activation MyD88->NFkB Gene_Exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_p->Gene_Exp Promotes NFkB->Gene_Exp Promotes This compound This compound This compound->MAPK_p Inhibits G cluster_1 Experimental Workflow: Gene Expression Analysis Cell_Culture 1. Cell Culture (e.g., hBECs, Calu-3) Treatment 2. Treatment (this compound / EPs 7630) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., Virus, LPS) Treatment->Stimulation Incubation 4. Incubation (Specified Time) Stimulation->Incubation RNA_Extraction 5. RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis 6. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 7. RT-qPCR cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis G cluster_2 EPs 7630 Antiviral and Host Defense Modulation EPs7630 EPs 7630 Viral_Entry Viral Entry Proteins (ICOS, ICOSL) EPs7630->Viral_Entry Downregulates Host_Defense Host Defense Genes (β-defensin-1, SOCS-1) EPs7630->Host_Defense Upregulates VDR_Signaling Vitamin D Receptor (VDR) Expression EPs7630->VDR_Signaling Upregulates Antiviral_Response Enhanced Antiviral Response VDR_Signaling->Antiviral_Response Contributes to

References

The Pursuit of Umckalin: A Technical Guide to its Discovery, Isolation, and Analysis from Pelargonium sidoides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive phytochemical found predominantly in the roots of the South African medicinal plant, Pelargonium sidoides DC. This document provides a comprehensive technical overview of the discovery, natural sourcing, and methodologies for the isolation and purification of this compound. Detailed experimental protocols for extraction, chromatographic separation, and quantitative analysis are presented. Furthermore, this guide includes a summary of quantitative data regarding this compound content in its natural source and the efficiency of various extraction techniques. Finally, a diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key target of this compound's anti-inflammatory activity, is provided.

Introduction: Discovery and Significance

This compound was first identified as a constituent of the roots of Pelargonium sidoides, a plant with a long history of use in traditional South African medicine for treating respiratory ailments. It is a member of the coumarin class of secondary metabolites, which are known for their diverse pharmacological activities. This compound, in particular, has garnered significant scientific interest for its potential therapeutic properties, including antimicrobial, antiviral, and immunomodulatory effects.[1] Notably, it is considered a chemical marker for the identification and quality control of P. sidoides extracts, as it is reportedly absent in the closely related species P. reniforme.[2][3]

The therapeutic potential of this compound is linked to its ability to modulate inflammatory responses. Studies have shown that this compound can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory action is, at least in part, mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the modulation of the MAPK signaling pathway.[4]

Natural Sources and Quantitative Occurrence

The primary and exclusive natural source of this compound is the root of Pelargonium sidoides. The concentration of this compound in the roots can vary depending on several factors, including the geographical location, soil conditions, and whether the plants are wild-harvested or cultivated.

Source ConditionThis compound Concentration (μg/g of dry root)Reference
Wild-harvested67 ± 18 to 94 ± 13[5]
CultivatedCan be higher than wild-harvested[5]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from P. sidoides roots is a multi-step process involving extraction followed by chromatographic purification.

Extraction

The initial step involves the extraction of this compound from the dried and powdered roots of P. sidoides. The choice of solvent significantly impacts the yield and purity of the crude extract.

3.1.1. Maceration Protocol

  • Plant Material Preparation: Air-dry the roots of Pelargonium sidoides at 40°C and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered root material with an appropriate solvent (e.g., 60% ethanol, methanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v). The extraction is typically carried out at room temperature with constant agitation for a period of 24 to 72 hours to ensure exhaustive extraction.

  • Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3.1.2. Comparison of Extraction Solvents

The choice of solvent is critical for maximizing the yield of this compound. While the proprietary extract EPs® 7630 uses 11% ethanol, studies suggest that higher concentrations of ethanol can lead to a better yield of this compound.[6][7] Ethyl acetate has also been shown to be an efficient solvent for extracting this compound.

SolventRelative this compound YieldReference
11% EthanolLower[6][7]
60% EthanolHigher[6][7]
MethanolSuitable for extraction[6]
Ethyl AcetateHigh content of this compound observed[2]
AcetoneUsed for standard preparation[4]
Chromatographic Purification

A multi-step chromatographic approach is necessary to purify this compound from the complex crude extract.

3.2.1. Flash Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions containing this compound based on the TLC analysis.

3.2.2. Semi-Preparative High-Performance Liquid Chromatography (Final Purification)

For obtaining high-purity this compound, a final purification step using semi-preparative HPLC is recommended.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water (often with a small percentage of an acid like formic acid to improve peak shape) is commonly employed. A typical isocratic system might be acetonitrile:water (45:55, v/v).

  • Flow Rate: A flow rate suitable for the semi-preparative column is used (e.g., 2-5 mL/min).

  • Detection: UV detection at a wavelength of approximately 310 nm or 330 nm is used to monitor the elution of this compound.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantitative analysis of this compound in plant extracts and finished products.

HPLC Method Parameters
ParameterDescriptionReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile and water (pH adjusted with phosphoric acid to 2.5), in a ratio of 25:75 (v/v) or 45:55 (v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 310 nm or 330 nm[2]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled (e.g., 30°C)[2]
Method Validation Data

Validated analytical methods are crucial for accurate quantification. The following table summarizes typical validation parameters for an HPLC-UV method for this compound.

ParameterValueReference
Linearity (Correlation Coefficient, r²) > 0.999[5]
Limit of Detection (LOD) 0.0098 µg/mL[5]
Limit of Quantification (LOQ) 0.0298 µg/mL[5]
Recovery > 95.2%[5]
Repeatability (CV) 1.2% - 1.3%[5]

Visualizing the Experimental Workflow and Biological Activity

Experimental Workflow for this compound Isolation

Umckalin_Isolation_Workflow PlantMaterial Pelargonium sidoides Roots (Dried and Powdered) Extraction Solvent Extraction (e.g., 60% Ethanol Maceration) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract FlashChromatography Flash Column Chromatography (Silica Gel) CrudeExtract->FlashChromatography FractionMonitoring Fraction Monitoring (TLC) FlashChromatography->FractionMonitoring Collect Fractions SemiPrepHPLC Semi-Preparative HPLC (C18 Column) FlashChromatography->SemiPrepHPLC Partially Purified Extract FractionMonitoring->FlashChromatography Pool Fractions Purethis compound Pure this compound SemiPrepHPLC->Purethis compound Collect Peak Analysis Purity Analysis (Analytical HPLC, NMR, MS) Purethis compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

This compound's Influence on the MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) TranscriptionFactors->InflammatoryResponse This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and analysis of this compound from its natural source, Pelargonium sidoides. The outlined experimental protocols, supported by quantitative data, offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of this compound's mechanism of action, particularly its modulation of the MAPK signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory agents. Further research focusing on optimizing extraction and purification processes, as well as exploring its full therapeutic potential, is warranted.

References

Umckalin's Modulation of In Vitro Cytokine Production: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant immunomodulatory properties. This technical guide delves into the in vitro effects of this compound on the production of pro-inflammatory cytokines. Through a comprehensive review of existing literature, this document outlines the experimental evidence, detailed methodologies, and implicated signaling pathways. Quantitative data are presented to illustrate the dose-dependent inhibitory effects of this compound on key cytokines, providing a valuable resource for researchers and professionals in the field of immunology and drug development.

Introduction

This compound is a principal active constituent of the medicinal plant Pelargonium sidoides, which has a long history of use in traditional South African medicine for treating respiratory ailments.[1] Modern scientific investigation has focused on elucidating the molecular mechanisms underlying its therapeutic effects, with a particular emphasis on its immunomodulatory and anti-inflammatory activities.[1][2] This whitepaper specifically addresses the in vitro impact of this compound on the production of pro-inflammatory cytokines, critical mediators of the inflammatory response.

Quantitative Analysis of Cytokine Inhibition

In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have consistently demonstrated this compound's ability to suppress the production of key pro-inflammatory cytokines in a dose-dependent manner.[1][3] The following table summarizes the quantitative data from these experiments, showcasing the percentage reduction in cytokine levels following treatment with varying concentrations of this compound.

CytokineThis compound Concentration (µM)Inhibition of Cytokine Production (%)Reference
TNF-α 75Significant Reduction[1][3][4]
150Significant Reduction[1][3][4]
300Significant Reduction[1][3][4]
IL-6 75Significant Reduction[1][3][4]
150Significant Reduction[1][3][4]
300Significant Reduction[1][3][4]
IL-1β 75Significant Reduction[1][3][4]
150Significant Reduction[1][3][4]
300Significant Reduction[1][3][4]

Note: The cited studies report statistically significant (p < 0.05 to p < 0.001) reductions compared to the LPS-induced control group. The exact percentage of inhibition varies across experiments, but a clear dose-dependent trend is observed.

Detailed Experimental Protocols

The following section outlines the typical experimental workflow for assessing the in vitro effect of this compound on cytokine production.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a widely used and representative in vitro model for studying inflammation.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: For experiments, cells are seeded in 96-well or larger plates at a predetermined density and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of this compound (e.g., 75, 150, and 300 µM) for a specified period, typically 1-2 hours.[4]

    • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[4]

    • Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

    • The cells are then incubated for a further 24 hours to allow for cytokine production.[4]

Cytokine Quantification
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Measurement Technique: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]

  • Data Analysis: The results are typically expressed as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.[4]

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general experimental procedure for investigating the effect of this compound on cytokine production in vitro.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis a RAW 264.7 Macrophage Culture b Cell Seeding a->b c Pre-treatment with this compound b->c d LPS Stimulation (1 µg/mL) c->d e 24-hour Incubation d->e f Supernatant Collection e->f g Cytokine Quantification (ELISA) f->g

In Vitro Cytokine Production Assay Workflow.
Signaling Pathway Modulation

This compound exerts its inhibitory effects on cytokine production by modulating intracellular signaling pathways. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This compound has been shown to reduce the phosphorylation of key MAPK proteins, including JNK, p38, and ERK.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 ERK ERK MAPK_cascade->ERK Cytokine_Production TNF-α, IL-6, IL-1β Production NFkB NF-κB JNK->NFkB p38->NFkB ERK->NFkB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Transcription Cytokine_Genes->Cytokine_Production Translation & Secretion This compound This compound This compound->MAPK_cascade Inhibits Phosphorylation

This compound's Inhibition of the MAPK Signaling Pathway.

Conclusion

The available in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to significantly and dose-dependently inhibit the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages highlights its potential as a therapeutic agent for inflammatory conditions. The mechanism of action appears to be, at least in part, mediated through the downregulation of the MAPK signaling pathway. Further research is warranted to fully elucidate the intricate molecular interactions and to translate these promising in vitro findings into clinical applications.

References

Spectroscopic Blueprint of Umckalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characteristics of a Medicinally Significant Coumarin

This technical guide provides a comprehensive overview of the spectroscopic characterization of Umckalin (7-hydroxy-5,6-dimethoxycoumarin), a key bioactive compound found in the roots of Pelargonium sidoides. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its NMR and MS data, detailed experimental protocols, and a visualization of its role in inflammatory signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound has been definitively achieved through the application of NMR and MS techniques. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.25d9.6
47.91d9.6
86.89s-
5-OCH₃3.84s-
6-OCH₃3.80s-
7-OH10.2 (br s)s-
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
PositionChemical Shift (δ) ppm
2160.5
3112.9
4145.2
4a109.9
5148.1
6136.9
7149.5
898.1
8a145.8
5-OCH₃60.5
6-OCH₃56.1
Table 3: Mass Spectrometry Data for this compound
Ion/Fragmentm/zInterpretation
[M]+•222Molecular Ion
[M-CH₃]+207Loss of a methyl group
[M-CO]+•194Loss of carbon monoxide
[M-CH₃-CO]+179Sequential loss of a methyl group and carbon monoxide
[M-2CO]+•166Loss of two carbon monoxide molecules

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (approximately 5 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 8278 Hz

  • Acquisition Time: 3.95 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 23810 Hz

  • Acquisition Time: 1.38 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Temperature: 298 K

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in methanol.

Instrumentation: Mass spectral data are obtained using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

ESI-MS Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/h

  • Scan Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the major fragment ions. The fragmentation pattern is interpreted to provide structural information.

Signaling Pathway Visualization

This compound has been shown to exhibit anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the experimental workflow for investigating this effect.

Umckalin_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture and Treatment RAW2647 RAW 264.7 Macrophages LPS LPS Stimulation (1 µg/mL) RAW2647->LPS Induces Inflammation Umckalin_Treat This compound Treatment (Various Concentrations) RAW2647->Umckalin_Treat Pre-treatment NO_Assay Nitric Oxide (NO) Production Assay Umckalin_Treat->NO_Assay PGE2_Assay Prostaglandin E2 (PGE₂) ELISA Umckalin_Treat->PGE2_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA Umckalin_Treat->Cytokine_Assay Western_Blot Western Blot Analysis Umckalin_Treat->Western_Blot iNOS_COX2 iNOS and COX-2 Expression Western_Blot->iNOS_COX2 Measures MAPK Phosphorylation of MAPK Pathway (p-ERK, p-JNK, p-p38) Western_Blot->MAPK Measures

Caption: Workflow for Investigating the Anti-inflammatory Effects of this compound.

Methodological & Application

Application Notes for Umckalin Quantification in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive marker compound found in the roots of Pelargonium sidoides. This plant is widely used in phytopharmaceutical preparations for the treatment of respiratory tract infections. Accurate and precise quantification of this compound is crucial for the quality control and standardization of these herbal products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used analytical technique for this purpose. This document provides a detailed protocol and application notes for the quantification of this compound in plant extracts.

Principle

The method involves the separation of this compound from other components in the plant extract using reverse-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often acidified water) and an organic solvent (such as acetonitrile or methanol). The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength, commonly around 310 nm or 330 nm, and comparing the peak area to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation procedure is critical for accurate quantification and can vary depending on the sample matrix (e.g., tincture, syrup, or raw plant material). Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]

a) Liquid-Liquid Extraction (LLE)

  • To a known volume or weight of the plant extract, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully collect the organic layer containing the extracted this compound.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection.

b) Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Load the plant extract sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a polar solvent (e.g., water) to remove polar impurities.

  • Elute the this compound from the cartridge using a less polar solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the HPLC mobile phase.

  • Filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection.

2. HPLC-UV System and Conditions

The following are typical HPLC-UV conditions for this compound analysis. Method optimization may be required depending on the specific instrument and sample.

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

  • Column: A reverse-phase C18 column (e.g., Phenomenex®-C18, 5 µm, 250 x 4.6 mm) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5) is frequently employed. The composition can be isocratic or a gradient.

    • Isocratic Example: Acetonitrile:Phosphoric Acid (pH 2.5) (25:75, v/v).

    • Isocratic Example 2: Acetonitrile:Water (45:55, v/v).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 310 nm[3][4][5][6] or 330 nm.[2]

  • Injection Volume: 20 µL.

3. Standard Preparation and Calibration

  • Prepare a stock solution of certified this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples. A typical linearity range is 0.334 – 1.667 µg/mL.[3][6]

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.[1]

4. Data Analysis

  • Inject the prepared plant extract samples into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Integrate the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters from a representative HPLC-UV method for this compound quantification.

ParameterResultReference
Linearity Range0.334 – 1.667 µg/mL[3][6]
Correlation Coefficient (r²)0.9996[3][6]
Limit of Detection (LOD)0.0344 µg/mL[3][6]
Limit of Quantification (LOQ)0.1031 µg/mL[3][6]
Accuracy (Recovery)> 95.2%[1]
Precision (CV)1.2% (SPE), 1.3% (LLE)[1]

Experimental Workflow Diagram

Umckalin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_extract Plant Extract extraction Extraction (LLE or SPE) plant_extract->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.2 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection Prepared Sample separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection (310 nm) separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Signaling Pathway Diagram

The user requested a diagram for signaling pathways, but this is not applicable to the analytical chemistry topic of this compound quantification. The provided workflow diagram is more appropriate for illustrating the experimental process.

References

Application Notes & Protocols for the Isolation of Umckalin from Pelargonium sidoides Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive phytochemical found in the roots of Pelargonium sidoides DC.[1] This medicinal plant, indigenous to South Africa, is traditionally used to treat respiratory and gastrointestinal ailments.[2][3] The ethanolic extract of P. sidoides roots, known as EPs® 7630, is a key component in herbal tinctures like Umckaloabo®, effective against respiratory infections.[2][3] this compound serves as a crucial chemical marker for identifying P. sidoides as it is not typically found in other Pelargonium species.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from P. sidoides roots, intended for research and drug development purposes.

Data Summary

The selection of the extraction solvent significantly impacts the yield and purity of this compound. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Extraction Solvents for this compound

Extraction SolventKey FindingsReference
11% (w/w) EthanolHistorically used for the proprietary extract EPs® 7630.[1][2][3][1][2][3]
60% EthanolResults in a more consistent this compound yield and demonstrates superior antibacterial and antifungal activity compared to 11% ethanol extracts.[2][3] The 60% ethanol extraction is also faster.[2][2][3]
30% and 80% Heated EthanolThese methods resulted in the highest levels of this compound and total polyphenols.[4][4]
Ethyl AcetateEfficient at extracting this compound and gallic acid.[5][5]
MethanolSuitable for extracting this compound, gallic acid, and catechin, but poorly detects scopoletin.[5][5]

Table 2: Analytical Parameters for this compound Quantification by HPLC

ParameterValueReference
HPLC Method 1 [5]
ColumnC18[5]
Mobile PhaseAcetonitrile-water (45:55, v/v), isocratic[5]
Flow Rate0.75 mL/min[5]
DetectionUV at 330 nm[5]
Retention Time19.2 min[5]
HPLC Method 2 [6]
Detection Limit (LOD)0.0098 µg/mL[1][6]
Quantification Limit (LOQ)0.0298 µg/mL[1][6]
Recovery> 95.2%[6]
Linearity (Correlation Coefficient)> 0.999[6]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and analysis of this compound.

Protocol 1: Extraction of this compound from Pelargonium sidoides Roots

This protocol outlines the steps for extracting crude this compound from dried root material.

Materials and Equipment:

  • Dried and milled roots of Pelargonium sidoides

  • Extraction solvent (e.g., 60% ethanol in water)

  • Mechanical shaker or sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh the desired amount of dried, powdered P. sidoides root material.

  • Extraction:

    • Add the powdered root material to a suitable flask.

    • Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 1 hour). For heated extraction, maintain a constant temperature (e.g., 40-60°C).[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid root material.[2]

  • Re-extraction (Optional): To maximize the yield, the remaining plant material can be subjected to one or two more rounds of extraction.[2]

  • Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.

  • Drying: The concentrated aqueous extract can be dried further using a freeze-dryer or by evaporation under a stream of cold air to obtain a dry powder.[2]

  • Storage: Store the dried extract in airtight glass vials at 4°C until further purification and analysis.[2]

Protocol 2: Purification of this compound

This protocol describes the chromatographic purification of this compound from the crude extract.

Materials and Equipment:

  • Crude extract of P. sidoides

  • Silica gel for column chromatography

  • Polystyrene resin (e.g., HP-20)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

  • NMR spectrometer for structure confirmation

Procedure:

  • Initial Fractionation (Polystyrene Resin):

    • Dissolve the crude extract in an appropriate solvent and load it onto a column packed with HP-20 polystyrene resin.

    • Elute with a stepwise gradient of solvents with increasing polarity (e.g., water, methanol/water mixtures, pure methanol) to perform an initial fractionation.

  • Silica Gel Column Chromatography:

    • Pool the fractions containing this compound (identified by TLC analysis).

    • Concentrate the pooled fractions and load them onto a silica gel column.

    • Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate this compound from other compounds.

  • Semi-Preparative HPLC:

    • For final purification, subject the this compound-rich fractions to semi-preparative HPLC using a normal phase or reverse-phase column.

    • Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

  • Purity Assessment and Structure Confirmation:

    • Confirm the identity and purity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol 3: Quantification of this compound using HPLC-UV

This protocol details the validated HPLC method for the quantitative analysis of this compound in extracts.[5]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 25 cm × 4.6 mm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 0.334 to 1.667 µg/mL).[8]

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract and dissolve it in the mobile phase or methanol.

    • Sonicate for approximately 15 minutes to ensure complete dissolution.[8]

    • Filter the solution through a 0.2 µm membrane filter before injection.[8]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (45:55, v/v).[5]

    • Flow Rate: 0.75 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection Wavelength: 330 nm.[5]

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows for this compound isolation and analysis.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis a P. sidoides Dried Roots b Milling a->b c Powdered Root Material b->c d Solvent Extraction (e.g., 60% Ethanol) c->d e Filtration d->e f Crude Extract e->f g Crude Extract f->g To Purification h Polystyrene Resin Chromatography g->h i Silica Gel Chromatography h->i j Semi-preparative HPLC i->j k Pure this compound j->k l Pure this compound k->l To Analysis m HPLC-UV Quantification l->m n NMR / MS Structure Confirmation l->n

Caption: Workflow for the isolation and analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Extract & Filter hplc_system HPLC System (C18 Column, UV Detector) prep_sample->hplc_system prep_std Prepare this compound Standard Curve prep_std->hplc_system data_analysis Peak Integration & Concentration Calculation hplc_system->data_analysis Chromatogram hplc_conditions Mobile Phase: ACN:H2O (45:55) Flow: 0.75 mL/min Detection: 330 nm hplc_conditions->hplc_system

Caption: Logical workflow for HPLC quantification of this compound.

References

Umckalin Cell-Based Assay for High-Throughput Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory diseases.[1][2][3] This application note provides a detailed protocol for a cell-based assay to screen for and characterize the anti-inflammatory effects of this compound and other potential drug candidates. The described assay utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a well-established in vitro model of inflammation.[1][2][3]

The primary mechanism of this compound's anti-inflammatory action involves the downregulation of key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] Activation of these pathways by inflammatory stimuli like LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4][5] this compound has been shown to effectively suppress the production of these molecules by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

This document outlines the necessary protocols for assessing the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of these key inflammatory markers in a cellular context.

Data Presentation

The anti-inflammatory effects of this compound are concentration-dependent. The following tables summarize the quantitative data on the inhibition of various inflammatory mediators by this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
75Significant reductionSignificant reduction
150Dose-dependent reductionDose-dependent reduction
300Strong dose-dependent reductionStrong dose-dependent reduction

Data synthesized from studies demonstrating this compound's inhibitory effects on NO and PGE2 production.[1][2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
75Significant reductionSignificant reductionSignificant reduction
150Dose-dependent reductionDose-dependent reductionDose-dependent reduction
300Strong dose-dependent reductionStrong dose-dependent reductionStrong dose-dependent reduction

Data synthesized from studies showing this compound's ability to suppress pro-inflammatory cytokine secretion.[1][3][5]

Table 3: Downregulation of iNOS and COX-2 Protein Expression by this compound

Concentration (µM)iNOS ExpressionCOX-2 Expression
72.5Significant reductionNot specified
150Dose-dependent reductionSignificant reduction
300Strong dose-dependent reductionDose-dependent reduction

Data based on Western blot analysis of iNOS and COX-2 protein levels following this compound treatment.[1]

Experimental Protocols

Herein are the detailed methodologies for the key experiments in the this compound cell-based anti-inflammatory screening assay.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with various concentrations of this compound (e.g., 75, 150, 300 µM) or the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

    • Incubate the plates for an additional 24 hours.

    • Collect the cell culture supernatants for subsequent analysis of inflammatory mediators.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Protocol:

    • After the 24-hour incubation with the test compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To quantify the amount of nitrite, a stable product of NO, in the culture supernatant.

  • Protocol:

    • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve for quantification.

4. Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

  • Objective: To measure the concentration of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatant.

  • Protocol:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for each specific cytokine and for PGE2.

    • Follow the manufacturer's instructions for the assay procedure.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected cell culture supernatants and standards.

    • Add the detection antibody, followed by a substrate solution.

    • Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.[5]

5. Western Blot Analysis for iNOS, COX-2, and MAPK Pathway Proteins

  • Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software.[1][6]

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant & Lyse Cells D->E F MTT Assay (Cytotoxicity) E->F G Griess Assay (NO Production) E->G H ELISA (Cytokines, PGE2) E->H I Western Blot (Protein Expression) E->I

Caption: Experimental workflow for the this compound anti-inflammatory screening assay.

G cluster_pathway This compound's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits iNOS_COX2->Inflammatory_Mediators Production

Caption: Signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols for In Vivo Dosing of Umckalin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound found in the roots of Pelargonium sidoides. It has garnered significant interest for its potential therapeutic applications, particularly its anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the calculation of this compound dosage for in vivo animal studies, based on available preclinical data. It is intended to guide researchers in designing and conducting initial dose-finding and efficacy studies.

Mechanism of Action: Anti-Inflammatory Signaling Pathway

In vitro studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound attenuates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK, p38 MAPK, and ERK.[1]

Umckalin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression MAPK_pathway->iNOS_COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Proinflammatory_Cytokines NFkB->iNOS_COX2 NFkB->Proinflammatory_Cytokines NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation Proinflammatory_Cytokines->Inflammation NO_PGE2->Inflammation This compound This compound This compound->MAPK_pathway Inhibition

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies. It is important to note that direct in vivo dosage data for pure this compound is limited, and the provided information is based on in vitro studies and data from related coumarin compounds.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

ParameterCell LineConcentration Range (µM)Observed EffectReference
CytotoxicityRAW 246.772.5 - 500No significant cytotoxicity up to 300 µM[1]
NO Production InhibitionRAW 246.775, 150, 300Dose-dependent suppression of LPS-induced NO production[1]
PGE2 Production InhibitionRAW 246.775, 150, 300Dose-dependent reduction of LPS-induced PGE2 production[1]
Cytokine Inhibition (TNF-α, IL-6, IL-1β)RAW 246.775, 150, 300Dose-dependent reduction of LPS-induced cytokine production[1]
iNOS & COX-2 ExpressionRAW 246.772.5, 150, 300Dose-dependent reduction of LPS-induced protein expression[1]

Table 2: Acute Oral Toxicity of Related Coumarin Compounds in Rodents

CompoundAnimal ModelLD50 (mg/kg)Reference
CoumarinRat293[2]
CoumarinMouse196[3]
OstholeMouse710[4]

Table 3: Pharmacokinetic Parameters of 7-Hydroxycoumarin in Rats (Intraperitoneal Administration)

Dose (mg/kg)Key ObservationReference
2.5 - 20Dose-dependent kinetics observed at 20 mg/kg[5]

Experimental Protocols

Dosage Calculation for In Vivo Studies

Due to the lack of direct in vivo efficacy and toxicity data for pure this compound, a careful dose selection strategy is required. The following approach is recommended for initiating dose-finding studies.

1.1. Estimation from In Vitro Data:

The effective concentrations of this compound in in vitro anti-inflammatory assays ranged from 75 to 300 µM.[1] A starting point for in vivo dose estimation can be derived from these values, although this is a theoretical calculation and should be approached with caution.

  • Molecular Weight of this compound: 222.19 g/mol

  • Example Calculation for a 100 µM equivalent dose:

    • 100 µmol/L = 0.1 mmol/L

    • 0.1 mmol/L * 222.19 g/mol = 22.219 mg/L = 22.219 µg/mL

    • Assuming a plasma volume of approximately 40 mL/kg in a mouse, a rough starting dose can be estimated. However, this does not account for bioavailability, metabolism, and tissue distribution.

1.2. Dose Selection Based on Toxicity of Related Compounds:

The oral LD50 of coumarin in rats is 293 mg/kg and in mice is 196 mg/kg.[2][3] A common practice for starting dose selection in efficacy studies is to begin at a fraction of the No Observed Adverse Effect Level (NOAEL) or, in the absence of NOAEL, a fraction of the LD50. A conservative starting point would be 1/10th to 1/100th of the lowest reported LD50 for a related compound.

  • Proposed Starting Dose Range: Based on the LD50 of coumarin in mice (196 mg/kg), a starting dose range of 2 mg/kg to 20 mg/kg is proposed for initial tolerability and efficacy studies in mice.

1.3. Dose Escalation:

A dose escalation study is recommended to determine the optimal therapeutic dose and to assess safety. A common approach is to use a geometric progression (e.g., doubling the dose) in subsequent cohorts of animals.

Preparation of this compound for Oral Administration

This compound is a poorly water-soluble compound.[6] Therefore, a suitable vehicle is required for oral administration to ensure consistent and reproducible absorption.

2.1. Vehicle Selection:

Several strategies can be employed to formulate poorly soluble compounds for oral gavage in animal studies:

  • Suspension in an aqueous vehicle:

    • Vehicle: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) methylcellulose in sterile water.

    • Procedure: this compound powder should be wetted with a small amount of a surfactant like Tween 80 (0.1% - 0.5%) to form a paste before adding the aqueous vehicle. The suspension should be homogenized using a sonicator or a tissue homogenizer to ensure a uniform particle size. The suspension should be prepared fresh daily and vortexed immediately before each administration.

  • Solution in a co-solvent system:

    • Vehicle: A mixture of polyethylene glycol 400 (PEG 400), propylene glycol, and water. The ratio of the co-solvents should be optimized to achieve complete dissolution of this compound at the desired concentration.

    • Caution: The potential toxicity of the co-solvents at the administered volume should be considered.

  • Lipid-based formulation:

    • Vehicle: Corn oil, sesame oil, or commercially available self-emulsifying drug delivery systems (SEDDS).[7]

    • Procedure: this compound should be dissolved in the lipid vehicle, with gentle heating if necessary. The stability of this compound in the chosen vehicle should be confirmed.

2.2. Preparation Protocol (Example using CMC suspension):

  • Weigh the required amount of this compound powder.

  • In a separate container, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

  • Add a small amount of 0.1% Tween 80 to the this compound powder to form a paste.

  • Gradually add the 0.5% CMC solution to the this compound paste while vortexing or sonicating to create a uniform suspension.

  • Adjust the final volume with the CMC solution to achieve the desired concentration.

  • Store the suspension at 4°C and protect from light. Prepare fresh daily.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study to evaluate the anti-inflammatory efficacy of this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase DoseCalc Dosage Calculation (2-20 mg/kg starting range) Formulation This compound Formulation (e.g., 0.5% CMC suspension) DoseCalc->Formulation Dosing Oral Administration of this compound (Daily for X days) Formulation->Dosing AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Groups (Vehicle, this compound doses, Positive Control) AnimalAcclimatization->Grouping Grouping->Dosing InflammationInduction Induction of Inflammation (e.g., LPS, Carrageenan) Dosing->InflammationInduction SampleCollection Sample Collection (Blood, Tissues) InflammationInduction->SampleCollection BiochemicalAnalysis Biochemical Analysis (Cytokines, PGE2, NO) SampleCollection->BiochemicalAnalysis Histopathology Histopathological Examination SampleCollection->Histopathology DataAnalysis Statistical Data Analysis BiochemicalAnalysis->DataAnalysis Histopathology->DataAnalysis

Caption: Experimental workflow for in vivo this compound studies.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

A preliminary acute toxicity study is recommended to establish the safety profile of this compound before proceeding with efficacy studies.

  • Animals: Use a single sex of rodents (e.g., female mice or rats) as they are generally more sensitive.

  • Starting Dose: Based on the LD50 of related compounds, a starting dose of 175 mg/kg can be considered.

  • Procedure:

    • Administer the starting dose to a single animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • The study continues until the stopping criteria are met (e.g., three consecutive animals survive at the upper dose limit, or a reversal of outcomes occurs).

  • Data Analysis: The LD50 is calculated using specialized software based on the outcomes.

Conclusion

The provided application notes and protocols offer a comprehensive guide for initiating in vivo animal studies with this compound. Due to the limited availability of direct in vivo data for pure this compound, a cautious and well-planned dose-finding study is essential. The recommended starting dose range, formulation strategies, and experimental workflow are based on the best available scientific evidence and are intended to serve as a foundation for further research and development of this compound as a potential therapeutic agent. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Identification of Umckalin Metabolites Using a Robust LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification of potential metabolites of Umckalin (7-hydroxy-5,6-dimethoxycoumarin). This compound, a key bioactive compound found in the roots of Pelargonium sidoides, is of significant interest to researchers in drug discovery and development for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides detailed protocols for in vitro metabolism of this compound using human liver microsomes, sample preparation, and subsequent analysis by a high-resolution LC-MS/MS system. The presented workflow enables the sensitive and selective detection and structural elucidation of Phase I and Phase II metabolites of this compound.

Introduction

This compound, a substituted coumarin, has demonstrated a range of biological activities. As with any xenobiotic, its biotransformation in the body can significantly impact its pharmacological profile and potential toxicity. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes catalyze Phase I oxidative reactions, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) mediate Phase II conjugation reactions.[1] Coumarins are known to be extensively metabolized through these pathways.[2][3][4] Common metabolic transformations for coumarins include hydroxylation, O-demethylation, and subsequent glucuronidation or sulfation of the resulting hydroxyl groups.[3][4][5]

This application note outlines a reliable LC-MS/MS methodology to investigate the in vitro metabolism of this compound, providing researchers with the tools to identify its major metabolites and understand its biotransformation pathways.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to generate metabolites of this compound in a controlled in vitro system that mimics hepatic metabolism.

Materials:

  • This compound (≥98% purity)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Control compound (e.g., a known substrate for CYP enzymes)

  • Ice

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • In separate microcentrifuge tubes, add 1 µL of this compound stock solution (in DMSO or MeOH, final concentration typically 1-10 µM).

    • Add the HLM to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation:

    • Pre-warm the this compound-containing tubes and the HLM master mix separately at 37°C for 5 minutes.

    • To initiate the metabolic reaction, add the HLM master mix to the tubes containing this compound.

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

    • Prepare negative control incubations by omitting the NADPH regenerating system to assess non-enzymatic degradation.

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the terminated reaction mixtures vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge the reconstituted samples to remove any remaining particulates.

    • Transfer the clear supernatant to HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A hybrid Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution accurate mass (HRAM) data to facilitate metabolite identification. A triple quadrupole (QqQ) mass spectrometer can also be used, particularly for targeted quantification.

Chromatographic Conditions (Representative):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Representative for Q-TOF):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120°C
Desolvation Temp. 400°C
Scan Mode Full Scan MS and data-dependent MS/MS (dd-MS2)
MS Scan Range m/z 100-1000
MS/MS Scan Range m/z 50-1000
Collision Energy Ramped collision energy (e.g., 10-40 eV) to obtain rich fragmentation spectra

Data Presentation

Table 1: Representative LC-MS/MS Quantitative Parameters for Coumarin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Coumarin147.091.1, 103.10.010.03
7-Hydroxycoumarin163.0107.1, 135.10.050.15
7-Hydroxycoumarin Glucuronide339.0163.00.10.3
7-Hydroxycoumarin Sulfate243.0163.00.10.3

Note: The values presented are illustrative and will vary depending on the specific instrumentation and analytical conditions used. It is essential to perform a full method validation for accurate quantification.

Visualizations

Predicted Metabolic Pathway of this compound

The following diagram illustrates the predicted biotransformation pathways of this compound based on common metabolic routes for coumarins. Phase I reactions likely involve O-demethylation and hydroxylation, followed by Phase II conjugation with glucuronic acid or sulfate.

Umckalin_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound (7-hydroxy-5,6-dimethoxycoumarin) Metabolite1 O-demethylated this compound This compound->Metabolite1 O-demethylation Metabolite2 Hydroxylated this compound This compound->Metabolite2 Hydroxylation Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation Metabolite4 Sulfate Conjugate Metabolite1->Metabolite4 Sulfation Metabolite2->Metabolite3 Metabolite2->Metabolite4

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for this compound Metabolite Identification

The diagram below outlines the key steps in the experimental workflow for identifying this compound metabolites, from in vitro incubation to data analysis.

Experimental_Workflow Start Start: this compound Stock Solution Incubation In Vitro Incubation (Human Liver Microsomes + NADPH) Start->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination SamplePrep Sample Preparation (Centrifugation, Evaporation, Reconstitution) Termination->SamplePrep LCMS LC-MS/MS Analysis (Full Scan MS and dd-MS2) SamplePrep->LCMS DataAnalysis Data Analysis (Metabolite Prediction, Database Searching, Spectral Interpretation) LCMS->DataAnalysis Identification Metabolite Identification DataAnalysis->Identification

Caption: Workflow for this compound metabolite identification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the identification of this compound metabolites. By employing in vitro metabolism with human liver microsomes and high-resolution mass spectrometry, researchers can gain valuable insights into the biotransformation of this bioactive coumarin. This information is essential for the continued development and safety assessment of this compound and related compounds in the pharmaceutical and natural product sectors. Further studies will be required to confirm the exact structures of the metabolites and to quantify their formation in vivo.

References

Application Notes and Protocols for Investigating Umckalin's Role in Treating Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilm formation is a significant challenge in clinical and industrial settings, contributing to persistent infections and biofouling. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antimicrobial agents and the host immune system. Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides, has been identified as a constituent of an herbal remedy traditionally used for respiratory tract infections.[1][2] While research has highlighted the anti-biofilm properties of Pelargonium sidoides extracts, the specific contribution of this compound is an area of growing interest. These application notes provide an overview of the anti-biofilm potential of P. sidoides extract, with a focus on this compound as a key component, and detail essential protocols for its investigation.

The anti-biofilm activity of Pelargonium sidoides extract is thought to be multifactorial, involving the synergistic effects of its various components, including proanthocyanidins, catechins, gallic acid, and coumarins like this compound.[1][3] The proposed mechanisms of action include the inhibition of bacterial adhesion to host cells, a critical initial step in biofilm formation, and the modulation of quorum sensing (QS) pathways, which are central to the regulation of virulence and biofilm architecture.[4][5][6]

Data Presentation: Anti-Biofilm Activity of Pelargonium sidoides Extract

The following table summarizes the reported anti-biofilm and related activities of Pelargonium sidoides extracts, which contain this compound. Direct quantitative data for purified this compound is limited in the current literature; therefore, the data presented pertains to the whole extract.

Extract/ComponentTarget Organism(s)AssayKey FindingsReference(s)
Pelargonium sidoides root extract (EPs® 7630)Helicobacter pyloriIn situ anti-adhesion assayDose-dependent inhibition of bacterial adhesion to human stomach tissue (0.001 to 10 mg/ml).[7][8]
Pelargonium sidoides root extractGroup A-StreptococciFlow cytometry with HEp-2 cellsProminent anti-adhesive and anti-invasive capabilities at concentrations < 30 µg/mL.[5]
Combination of Catechin and Gallic Acid (major components of P. sidoides extract)Pseudomonas aeruginosa (19 clinical isolates)Crystal Violet AssayReduced the percentage of strong and moderate biofilm-forming isolates from 52.63% to 5.26%.[2][4][9]
Combination of Catechin and Gallic AcidPseudomonas aeruginosaqRT-PCRDownregulated the expression of quorum-sensing genes lasI and lasR.[2][4][9]
Pelargonium x hortorum root extracts (related species)Pseudomonas aeruginosaBroth microdilutionMinimum Inhibitory Concentration (MIC) values ranging from 512 to 1024 µg/mL.[2]

Signaling Pathways and Mechanisms of Action

The anti-biofilm activity of compounds within Pelargonium sidoides is believed to interfere with key stages of biofilm development. A proposed general mechanism involves the following stages:

  • Inhibition of Initial Attachment: The extract's components may interact with bacterial surface adhesins, preventing the initial attachment of planktonic bacteria to surfaces, a prerequisite for biofilm formation.[5][8]

  • Interference with Quorum Sensing: Compounds such as catechin and gallic acid have been shown to downregulate the expression of key quorum-sensing genes (lasI/lasR in P. aeruginosa).[4][9] This disruption of cell-to-cell communication can inhibit the coordinated expression of virulence factors and biofilm maturation.

  • Modulation of the Extracellular Polymeric Substance (EPS) Matrix: While not explicitly detailed for this compound, many anti-biofilm agents act by inhibiting the production of or degrading the components of the EPS matrix, which is crucial for the structural integrity of the biofilm.

Proposed Anti-Biofilm Mechanism of P. sidoides Constituents cluster_0 Bacterial Biofilm Formation Stages cluster_1 Intervention by P. sidoides Extract (including this compound) Planktonic Bacteria Planktonic Bacteria Attachment Attachment Planktonic Bacteria->Attachment Microcolony Formation Microcolony Formation Attachment->Microcolony Formation Biofilm Maturation (EPS Production) Biofilm Maturation (EPS Production) Microcolony Formation->Biofilm Maturation (EPS Production) Mature Biofilm Mature Biofilm Biofilm Maturation (EPS Production)->Mature Biofilm Inhibition of Adhesion Inhibition of Adhesion Inhibition of Adhesion->Attachment Quorum Sensing Inhibition Quorum Sensing Inhibition Quorum Sensing Inhibition->Microcolony Formation Quorum Sensing Inhibition->Biofilm Maturation (EPS Production) EPS Matrix Disruption EPS Matrix Disruption EPS Matrix Disruption->Mature Biofilm

Proposed mechanism of biofilm inhibition.

Experimental Protocols

Quantification of Biofilm Formation and Inhibition using Crystal Violet Assay

This protocol describes a method to quantify the total biomass of a biofilm and to assess the inhibitory effect of a compound like this compound.

Crystal Violet Biofilm Assay Workflow Start Start Bacterial Culture Preparation Bacterial Culture Preparation Start->Bacterial Culture Preparation Inoculation of 96-well plate with bacteria and test compound (this compound) Inoculation of 96-well plate with bacteria and test compound (this compound) Bacterial Culture Preparation->Inoculation of 96-well plate with bacteria and test compound (this compound) Incubation (e.g., 24h at 37°C) Incubation (e.g., 24h at 37°C) Inoculation of 96-well plate with bacteria and test compound (this compound)->Incubation (e.g., 24h at 37°C) Removal of planktonic cells and washing Removal of planktonic cells and washing Incubation (e.g., 24h at 37°C)->Removal of planktonic cells and washing Staining with 0.1% Crystal Violet Staining with 0.1% Crystal Violet Removal of planktonic cells and washing->Staining with 0.1% Crystal Violet Washing to remove excess stain Washing to remove excess stain Staining with 0.1% Crystal Violet->Washing to remove excess stain Solubilization of bound stain (e.g., with 30% acetic acid) Solubilization of bound stain (e.g., with 30% acetic acid) Washing to remove excess stain->Solubilization of bound stain (e.g., with 30% acetic acid) Measure Absorbance (OD570) Measure Absorbance (OD570) Solubilization of bound stain (e.g., with 30% acetic acid)->Measure Absorbance (OD570) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measure Absorbance (OD570)->Data Analysis (% Inhibition) End End Data Analysis (% Inhibition)->End

Workflow for the Crystal Violet assay.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05.

  • Biofilm Formation and Treatment:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 20 µL of this compound solution at various concentrations (prepare serial dilutions). Include a vehicle control (solvent only) and a growth control (medium only).

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Crystal Violet Staining:

    • Carefully aspirate the medium from each well without disturbing the biofilm.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic and loosely attached bacteria.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess the effects of this compound on biofilm architecture and cell viability.

Materials:

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Bacterial strain and growth medium

  • This compound solution

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

  • PBS, sterile

Protocol:

  • Biofilm Growth:

    • Grow biofilms on glass-bottom dishes by inoculating with a diluted overnight culture of the test bacterium, with and without this compound, as described in the Crystal Violet protocol.

    • Incubate under appropriate conditions for 24-72 hours.

  • Staining:

    • Gently remove the medium and wash the biofilms twice with sterile PBS.

    • Prepare a working solution of fluorescent stains (e.g., a mixture of SYTO 9 and Propidium Iodide in PBS according to the manufacturer's instructions).

    • Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.

  • Imaging:

    • Gently wash the biofilms with PBS to remove excess stain.

    • Image the biofilms using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.

    • Use appropriate laser excitation and emission filters for the chosen fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for Propidium Iodide).

  • Image Analysis:

    • Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris).

    • Analyze biofilm parameters such as total biovolume, average thickness, surface coverage, and the ratio of live to dead cells.

Analysis of Biofilm-Related Gene Expression by RT-qPCR

This protocol is for quantifying the expression of genes involved in biofilm formation (e.g., adhesion, EPS production, quorum sensing) in response to this compound treatment.

RT-qPCR Workflow for Gene Expression Analysis Start Start Biofilm Growth with/without this compound Biofilm Growth with/without this compound Start->Biofilm Growth with/without this compound Harvest Biofilm Cells Harvest Biofilm Cells Biofilm Growth with/without this compound->Harvest Biofilm Cells RNA Extraction RNA Extraction Harvest Biofilm Cells->RNA Extraction DNase Treatment DNase Treatment RNA Extraction->DNase Treatment RNA Quantification and Quality Check RNA Quantification and Quality Check DNase Treatment->RNA Quantification and Quality Check cDNA Synthesis (Reverse Transcription) cDNA Synthesis (Reverse Transcription) RNA Quantification and Quality Check->cDNA Synthesis (Reverse Transcription) Quantitative PCR (qPCR) with gene-specific primers Quantitative PCR (qPCR) with gene-specific primers cDNA Synthesis (Reverse Transcription)->Quantitative PCR (qPCR) with gene-specific primers Data Analysis (e.g., ΔΔCt method) Data Analysis (e.g., ΔΔCt method) Quantitative PCR (qPCR) with gene-specific primers->Data Analysis (e.g., ΔΔCt method) End End Data Analysis (e.g., ΔΔCt method)->End

Workflow for RT-qPCR analysis.

Materials:

  • Biofilms grown with and without this compound

  • RNA extraction kit suitable for bacteria

  • DNase I, RNase-free

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., lasI, lasR, pelA, pslA) and a housekeeping gene (e.g., rpoD)

  • Real-time PCR instrument

Protocol:

  • Biofilm Culture and RNA Extraction:

    • Grow biofilms as previously described.

    • Harvest the biofilm cells by scraping and centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's protocol, including a mechanical lysis step if necessary.

  • DNase Treatment and RNA Purification:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Purify the RNA to remove the DNase and reaction components.

    • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

While direct evidence for the specific anti-biofilm mechanisms and quantitative efficacy of this compound is still emerging, its presence in the bioactive Pelargonium sidoides extract suggests a significant contribution to the overall anti-biofilm effect. The protocols detailed in these application notes provide a robust framework for researchers to investigate the precise role of this compound in inhibiting bacterial biofilm formation, elucidating its mechanism of action, and evaluating its potential as a novel therapeutic agent. Further studies focusing on purified this compound are warranted to fully characterize its anti-biofilm properties.

References

Application of Umckalin in the Development of New Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a coumarin derivative isolated from the roots of Pelargonium sidoides, has garnered significant interest for its potential as an antimicrobial agent. Traditionally used in South African medicine to treat respiratory tract infections, modern research has begun to elucidate the scientific basis for these applications. While much of the existing research has focused on the whole root extract, EPs® 7630, this compound is recognized as a key bioactive constituent with demonstrated antimicrobial, antiviral, and immunomodulatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of isolated this compound in the development of new antimicrobial therapies. It is important to note that while data on Pelargonium sidoides extracts are more abundant, this document will focus on methodologies applicable to the study of the purified compound, this compound.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of this compound is broad, though often more pronounced in the context of the whole plant extract, suggesting synergistic effects with other components like polyphenols.[1] Direct evidence for the antimicrobial efficacy of isolated this compound is still emerging.

Data Presentation: Antimicrobial Activity of Pelargonium sidoides Extracts (Containing this compound)

Microbial SpeciesExtract TypeMIC Range (mg/mL)Reference
Gram-positive bacteria60% ethanol0.078 - 2.5[1]
Gram-negative bacteria60% ethanol0.078 - 2.5[1]
Candida albicans60% ethanol0.039[1]
Cryptococcus neoformans60% ethanol0.078[1]
Neisseria spp.Aqueous ethanolic≥ 0.2[3]
Haemophilus influenzaeAqueous ethanolic≥ 0.2[3]
Streptococcus pneumoniaeAqueous ethanolic≥ 0.2[3]
Staphylococcus epidermidisAqueous ethanolic≥ 0.2[3]
Moraxella catarrhalisAqueous ethanolic≥ 0.2[3]

Note: The antimicrobial activity of P. sidoides extracts has been positively correlated with their polyphenol content, which may be a more reliable indicator of antimicrobial potency than this compound levels alone.[1]

Mechanism of Action

The precise antimicrobial mechanism of action for isolated this compound is not yet fully elucidated. However, based on studies of Pelargonium sidoides extracts and related natural compounds, several potential mechanisms can be proposed for investigation. These include disruption of the bacterial cell membrane, inhibition of essential microbial enzymes, and interference with microbial signaling pathways. Extracts containing this compound have been shown to inhibit the adhesion of bacteria to mucous membranes.[1]

Potential Mechanisms of Antimicrobial Action

G cluster_this compound This compound This compound This compound Cell Wall Cell Wall This compound->Cell Wall Inhibition of Synthesis/Damage Cell Membrane Cell Membrane This compound->Cell Membrane Disruption of Integrity/Potential Bacterial Enzymes Bacterial Enzymes This compound->Bacterial Enzymes Inhibition of Function Signaling Pathways Signaling Pathways This compound->Signaling Pathways Interference

  • Caption: Potential antimicrobial mechanisms of this compound against bacterial cells. */

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound's antimicrobial properties. These are generalized methods that should be optimized for the specific microbial strains and experimental conditions used.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Isolated this compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates (polypropylene recommended for cationic compounds)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial culture without this compound)

  • Negative control (broth only)

  • Solvent control (bacterial culture with the highest concentration of solvent used)

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G Prepare this compound Stock Prepare this compound Stock Serial Dilution in Plate Serial Dilution in Plate Prepare this compound Stock->Serial Dilution in Plate Step 1 & 2 Inoculate Plate Inoculate Plate Serial Dilution in Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Step 3 & 4 Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Step 5 Read MIC Read MIC Incubate Plate->Read MIC Step 6

  • Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay. */

Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation.

Materials:

  • Isolated this compound

  • Appropriate solvent

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of this compound stock solution to the first well and perform serial dilutions across the plate.

  • Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

G Prepare this compound Dilutions & Inoculate Prepare this compound Dilutions & Inoculate Incubate for Biofilm Formation Incubate for Biofilm Formation Prepare this compound Dilutions & Inoculate->Incubate for Biofilm Formation Step 1-3 Wash Planktonic Cells Wash Planktonic Cells Incubate for Biofilm Formation->Wash Planktonic Cells Step 4 Stain with Crystal Violet Stain with Crystal Violet Wash Planktonic Cells->Stain with Crystal Violet Step 5 Wash Excess Stain Wash Excess Stain Stain with Crystal Violet->Wash Excess Stain Step 6 Solubilize Bound Stain Solubilize Bound Stain Wash Excess Stain->Solubilize Bound Stain Step 7 Measure Absorbance Measure Absorbance Solubilize Bound Stain->Measure Absorbance Step 8

  • Caption: Workflow for Biofilm Inhibition Assay. */

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells. This protocol describes a standard MTT assay for determining cell viability.

Materials:

  • Isolated this compound

  • Appropriate solvent (e.g., DMSO)

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HeLa)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium and replace the existing medium in the wells with the this compound-containing medium. Include untreated and solvent controls.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. A study on RAW 264.7 cells showed no significant cytotoxicity for this compound at concentrations up to 300 μM.[2]

G Seed Mammalian Cells Seed Mammalian Cells Treat with this compound Treat with this compound Seed Mammalian Cells->Treat with this compound Step 1 & 2 Incubate Incubate Treat with this compound->Incubate Step 3 Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Step 4 Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Step 5 Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Step 6

  • Caption: Workflow for MTT Cytotoxicity Assay. */

Signaling Pathways

While the direct molecular targets of this compound in microbial cells are not well-defined, it is known to modulate signaling pathways in mammalian cells, specifically the MAPK signaling pathway, leading to anti-inflammatory effects.[2] It is plausible that this compound could interfere with bacterial signaling systems, such as quorum sensing, which regulate virulence and biofilm formation. Further research is required to explore these potential mechanisms.

Hypothetical Bacterial Signaling Interference by this compound

G cluster_this compound This compound This compound This compound Signal Synthesis Signal Synthesis This compound->Signal Synthesis Inhibition Signal Recognition Signal Recognition This compound->Signal Recognition Interference Signal Synthesis->Signal Recognition Autoinducers Gene Expression Gene Expression Signal Recognition->Gene Expression Activation Virulence Factors Virulence Factors Gene Expression->Virulence Factors Biofilm Formation Biofilm Formation Gene Expression->Biofilm Formation

  • Caption: Hypothetical interference of this compound with bacterial quorum sensing. */

Conclusion

This compound presents a promising natural product for the development of novel antimicrobial agents. However, a significant portion of the current research has been conducted on complex extracts of Pelargonium sidoides. To fully realize the therapeutic potential of this compound, further studies focusing on the isolated compound are essential. The protocols and application notes provided herein offer a framework for researchers to systematically investigate its antimicrobial efficacy, mechanism of action, and safety profile. A deeper understanding of its specific molecular targets within microbial cells will be critical for its advancement as a therapeutic candidate.

References

Umckalin: A Reliable Positive Control for Immunomodulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umckalin, a key bioactive coumarin derivative isolated from the roots of Pelargonium sidoides, has demonstrated significant and reproducible immunomodulatory effects, particularly in the context of anti-inflammatory responses.[1][2][3] Its well-characterized mechanism of action makes it an ideal positive control for a variety of in vitro immunomodulation assays. This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound as a positive control to ensure assay validity and reproducibility.

The primary immunomodulatory activity of this compound lies in its ability to suppress the production of pro-inflammatory mediators.[1][4] In experimental models, particularly those using lipopolysaccharide (LPS)-stimulated macrophages, this compound consistently inhibits the release of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][4] Furthermore, it reduces the levels of other inflammatory molecules including nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

The molecular mechanism underlying these effects involves the modulation of critical intracellular signaling pathways. This compound has been shown to attenuate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[1][2] The MAPK pathway is a crucial upstream regulator of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in orchestrating inflammatory gene expression.[1][5] By inhibiting the MAPK pathway, this compound effectively dampens the inflammatory response, providing a clear and measurable endpoint for assay validation.

Data Presentation

The following tables summarize the quantitative effects of this compound on various immunomodulatory parameters, establishing its efficacy as a positive control for anti-inflammatory assays.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
75SignificantSignificantSignificant
150More SignificantMore SignificantMore Significant
300Most SignificantMost SignificantMost Significant

Data is a qualitative summary based on dose-dependent effects reported in literature.[1][4] For precise quantification, it is recommended to generate a dose-response curve in the specific assay system.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)
75SignificantSignificant
150More SignificantMore Significant
300Most SignificantMost Significant

Data is a qualitative summary based on dose-dependent effects reported in literature.[1] For precise quantification, it is recommended to generate a dose-response curve in the specific assay system.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used to characterize the immunomodulatory properties of this compound.[1]

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the steps to assess the anti-inflammatory effects of a test compound using this compound as a positive control in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 24-well plate at a density of 1.5 x 10^5 cells per well and incubate for 24 hours.[1]

2. Compound Treatment:

  • Prepare stock solutions of this compound (positive control) and test compounds in a suitable solvent (e.g., DMSO).
  • Dilute the compounds to the desired final concentrations (e.g., for this compound: 75, 150, and 300 µM) in cell culture medium.[1]
  • Pre-treat the cells with the compounds for 1-2 hours.

3. Induction of Inflammation:

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
  • Include a vehicle control group (no compound, with LPS) and an untreated control group (no compound, no LPS).

4. Incubation and Supernatant Collection:

  • Incubate the plates for 24 hours.[1]
  • After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.

5. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[1]
  • Cytokine Quantification (TNF-α, IL-6, IL-1β): Quantify the levels of pro-inflammatory cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

6. Cell Viability Assay (MTT Assay):

  • After collecting the supernatant, assess the viability of the remaining cells to rule out cytotoxicity-mediated effects.
  • Add MTT solution (0.4 mg/mL) to each well and incubate for 4 hours.[1]
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.[1]

Protocol 2: Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol outlines the procedure to investigate the effect of this compound on the LPS-induced phosphorylation of MAPK pathway proteins.

1. Cell Lysis:

  • Following treatment with compounds and LPS (for a shorter duration, e.g., 30 minutes), wash the cells with ice-cold PBS.[1]
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates at 14,000 rpm for 30 minutes at 4°C to pellet cellular debris.[1]

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]

3. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.
  • Separate the proteins based on molecular weight using 10% SDS-polyacrylamide gel electrophoresis.[1]
  • Transfer the separated proteins to a PVDF membrane.[1]

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour.[1]
  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.[1]
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway Activates NFkB NF-κB MAPK_pathway->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->MAPK_pathway Inhibits G start Seed RAW 264.7 cells (1.5x10^5 cells/well) pretreatment Pre-treat with this compound (Positive Control) or Test Compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant mtt Perform MTT Assay on remaining cells incubation->mtt After supernatant collection analysis Analyze Supernatant supernatant->analysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) analysis->elisa griess Griess Assay for NO analysis->griess end Data Analysis elisa->end griess->end mtt->end

References

Application Notes and Protocols for the Development of a Stable Umckalin Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Umckalin

This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound isolated from the roots of Pelargonium sidoides.[1][2] This medicinal plant has a history of use in traditional South African medicine for treating respiratory infections.[3][4] Modern research has identified this compound as possessing significant antimicrobial, anti-inflammatory, and immunomodulatory properties.[3] Specifically, it has been shown to inhibit inflammatory mediators and regulate MAPK signaling pathways.[5] Given its therapeutic potential, developing a stable and well-characterized formulation of this compound is crucial for enabling reproducible and reliable preclinical and clinical research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a stable liquid formulation of this compound. The protocols herein cover excipient screening, formulation preparation, and stability testing, supported by detailed analytical methods.

Physicochemical Properties and Stability Profile of this compound

Understanding the inherent properties of this compound is the first step in designing a stable formulation. This compound is a phenolic compound belonging to the coumarin class.[6][7][8] Phenolic compounds and coumarins are known to be susceptible to degradation from environmental factors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 7-hydroxy-5,6-dimethoxychromen-2-one[2][9][10]
Molecular Formula C₁₁H₁₀O₅[9][10]
Molecular Weight 222.19 g/mol [9][10]
Appearance Colorless or yellow crystalline substance[11]
Solubility Soluble in methanol; slightly soluble in water. Soluble in organic solvents like chloroform, diethyl ether, and ethanol.[2][11]
CAS Number 43053-62-9[3][9][10]

Stability Challenges:

Like many phenolic compounds, this compound's stability is compromised by:

  • Oxidation: The hydroxyl group on the aromatic ring makes it susceptible to oxidation, which can be catalyzed by light, heat, and transition metal ions.[12]

  • pH: The stability of coumarins can be pH-dependent, with increased degradation rates observed at higher pH levels under both oxic and anoxic conditions.[13]

  • Light: Photodegradation is a common issue for coumarin-containing compounds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[12]

Potential Degradation Pathway of this compound:

The degradation of this compound likely involves oxidation of the phenolic hydroxyl group and potential cleavage of the lactone ring of the coumarin structure, especially under hydrolytic conditions.

G cluster_stress Stress Factors This compound This compound (7-hydroxy-5,6-dimethoxycoumarin) Oxidized Oxidized Products (e.g., Quinone-type structures) This compound->Oxidized Oxidation Hydrolyzed Ring-Opened Products (Hydrolyzed Lactone) This compound->Hydrolyzed Hydrolysis Degradation Further Degradation Products Oxidized->Degradation Hydrolyzed->Degradation Light Light Light->Oxidized Heat Heat Heat->Oxidized Heat->Hydrolyzed Oxygen Oxygen Oxygen->Oxidized pH High pH pH->Hydrolyzed Metals Metal Ions Metals->Oxidized

A diagram illustrating the potential degradation pathways for this compound.

Formulation Development Strategy

The primary goal is to mitigate the degradation of this compound by creating a protective formulation. A liquid formulation is often preferred for research applications due to ease of administration and dose adjustment. Our strategy will focus on a systematic approach involving the screening of excipients to counteract the identified stability issues.

Formulation Development Workflow:

G start Define Target Product Profile props Characterize this compound Physicochemical Properties start->props screen Excipient Screening (Antioxidants, Buffers, Chelators) props->screen proto Develop Prototype Formulations screen->proto stability Conduct Short-Term Stability Studies proto->stability select Select Lead Formulation stability->select select->screen Does Not Meet Criteria optimize Optimize Formulation select->optimize Meets Criteria final Final Formulation and Long-Term Stability Testing optimize->final

Workflow for the development of a stable this compound formulation.

Experimental Protocols

Protocol 4.1: Preparation of this compound Stock Solution

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution in an amber vial at 2-8°C, protected from light.

Protocol 4.2: Screening of Stabilizing Excipients

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4.0, 5.5, 7.0).

  • For each pH, prepare a control solution containing a known concentration of this compound (e.g., 100 µg/mL).

  • For each pH, prepare test solutions containing this compound and one of the following stabilizing excipients:

    • Antioxidants: Ascorbic acid (0.1% w/v), Butylated hydroxytoluene (BHT) (0.02% w/v).

    • Chelating Agent: Disodium edetate (EDTA) (0.05% w/v).

  • Store all solutions in clear and amber vials at accelerated stability conditions (e.g., 40°C/75% RH) and under photostability conditions (ICH Q1B).

  • Analyze the concentration of this compound at initial, 1, 2, and 4-week time points using the HPLC method described in Protocol 5.1.

Table 2: Excipient Screening Data Template

FormulationInitial Conc. (µg/mL)1 Week Conc. (µg/mL)2 Week Conc. (µg/mL)4 Week Conc. (µg/mL)% Degradation (4 weeks)
pH 4.0 Control
pH 4.0 + Ascorbic Acid
pH 4.0 + EDTA
pH 5.5 Control
pH 5.5 + Ascorbic Acid
pH 5.5 + EDTA
pH 7.0 Control
pH 7.0 + Ascorbic Acid
pH 7.0 + EDTA

Protocol 4.3: Development of a Prototype Liquid Formulation

Based on the results from the excipient screening, a prototype formulation can be developed.

Table 3: Prototype Formulation Compositions

IngredientFormulation A (% w/v)Formulation B (% w/v)Function
This compound 0.10.1Active Pharmaceutical Ingredient
Propylene Glycol 20.030.0Co-solvent
Glycerin 10.010.0Co-solvent/Sweetener
Citric Acid Buffer (pH 5.5) q.s. to 100 mLq.s. to 100 mLVehicle/Buffering Agent
Ascorbic Acid 0.10.1Antioxidant
Disodium Edetate (EDTA) 0.050.05Chelating Agent
Methylparaben 0.10.1Preservative

Preparation Procedure:

  • In a calibrated beaker, dissolve the buffer salts, ascorbic acid, EDTA, and methylparaben in about 60% of the final volume of purified water.

  • In a separate container, dissolve the this compound in propylene glycol.

  • Slowly add the this compound solution to the aqueous solution with continuous stirring.

  • Add the glycerin and continue to stir until a homogenous solution is obtained.

  • Adjust the final volume with the buffer solution and verify the pH.

  • Filter the solution through a 0.45 µm filter.

Protocol 4.4: Stability Testing of Prototype Formulations

  • Package the prototype formulations in amber glass bottles.

  • Store the bottles at long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability conditions.

  • Withdraw samples at 0, 1, 3, and 6-month intervals.

  • Analyze the samples for this compound content, pH, and physical appearance.

Analytical Methodology

A validated stability-indicating analytical method is essential for accurately quantifying this compound.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

A validated HPLC-UV method is recommended for the quantification of this compound.[14]

Table 4: HPLC Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., Phenomenex®-C18, 5 µm, 25 cm x 4.6 mm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 25:75 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

Dilute the formulation samples with the mobile phase to a concentration within the linear range of the assay (e.g., 0.3-2.0 µg/mL).[15]

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated as shown in the templates above. The percentage of this compound remaining at each time point should be calculated. The formulation that shows the least degradation (e.g., >95% of initial concentration remaining after 6 months at accelerated conditions) and maintains its physical characteristics should be selected as the lead candidate for further development.

This compound's Putative Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] This is achieved, in part, through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK_pathway->Transcription NFkB->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators This compound This compound This compound->MAPK_pathway Inhibits Phosphorylation

Putative MAPK signaling pathway inhibited by this compound.

Conclusion and Recommendations

This document provides a systematic approach to developing a stable liquid formulation of this compound for research purposes. By carefully selecting excipients that protect against oxidation, pH-induced degradation, and photodegradation, a robust formulation can be achieved. It is recommended that the lead formulation undergoes long-term stability studies (12-24 months) and further characterization before use in pivotal preclinical or clinical studies. The protocols provided herein serve as a foundational guide and may require optimization based on specific experimental findings.

References

Optimizing Umckalin Extraction from Pelargonium Roots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of optimized methods for the extraction of Umckalin, a key bioactive coumarin from the roots of Pelargonium sidoides. The following sections detail various extraction techniques, comparative data on their efficiency, and step-by-step protocols for laboratory and pilot-scale applications.

Introduction

Pelargonium sidoides DC, a medicinal plant indigenous to South Africa, is widely used in phytotherapy for respiratory tract infections. The therapeutic efficacy of its root extracts is often attributed to a unique profile of phytochemicals, with this compound (7-hydroxy-5,6-dimethoxycoumarin) being a critical marker compound for species identification and quality control.[1] Optimizing the extraction process is paramount to maximize the yield and purity of this compound and other synergistic compounds like polyphenols, thereby ensuring the potency and consistency of the final product. This document outlines conventional and modern extraction methodologies, providing data-driven guidance for selecting the most appropriate technique.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield of this compound and the overall phytochemical profile of the Pelargonium root extract. Key parameters influencing extraction efficiency include the choice of solvent, temperature, and the extraction technology employed.

Solvent Selection and Concentration

Ethanol is a commonly used solvent for the extraction of this compound. The concentration of ethanol in an aqueous solution has a profound effect on the extraction yield of both this compound and total polyphenols.

Table 1: Effect of Ethanol Concentration and Temperature on this compound and Polyphenol Extraction

Ethanol Concentration (%)Extraction ConditionRelative this compound YieldRelative Total Polyphenol YieldReference(s)
11Standard (EPs® 7630 method)BaselineBaseline[2][3]
30HeatedHighHigh[2]
60StandardHigher than 11%Higher than 11%[3][4][5]
80HeatedHighHigh[2]

Note: "High" indicates a significant increase relative to the 11% ethanol extraction. Direct quantitative comparison is challenging due to variations in experimental setups across different studies.

Higher concentrations of ethanol, particularly when combined with elevated temperatures, generally lead to increased yields of this compound and polyphenols.[2] While the traditional EPs® 7630 extract utilizes 11% ethanol, studies have shown that 60% ethanol extracts can yield superior antibacterial and antifungal activity, which correlates with a higher polyphenol content.[3][5]

Conventional vs. Modern Extraction Techniques

While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and extraction time.

Table 2: Comparison of Different Extraction Techniques for this compound

Extraction TechniquePrincipleAdvantagesDisadvantagesReference(s)
Maceration Soaking the plant material in a solvent over a period.Simple, low cost.Time-consuming, lower efficiency.[6]
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires heat, potential for thermal degradation of compounds.[7]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster, higher yields, less solvent consumption.Equipment cost.[8][9][10]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, high efficiency, reduced solvent use.Potential for localized overheating, equipment cost.[10][11][12]
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases.Effective for purification.Can be labor-intensive, uses larger solvent volumes.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid phase.High selectivity and purification.Can be costly, may require method development.

Experimental Protocols

The following protocols provide a starting point for the extraction and quantification of this compound. Optimization may be required based on the specific plant material and available equipment.

Protocol for Optimized Solvent Extraction

This protocol is based on findings that higher ethanol concentrations and heat improve yields.

Materials:

  • Dried, powdered roots of Pelargonium sidoides

  • 80% Ethanol (v/v) in deionized water

  • Shaking water bath or incubator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Weigh 10 g of powdered Pelargonium root material.

  • Add 100 mL of 80% ethanol to the powder in a sealed conical flask.

  • Place the flask in a shaking water bath set to 40-50°C.

  • Extract for 24 hours with continuous agitation.[6]

  • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting extract to a constant weight.

  • Re-dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis to quantify this compound.

Protocol for Ultrasound-Assisted Extraction (UAE)

Materials:

  • Dried, powdered roots of Pelargonium sidoides

  • Ethanol (e.g., 60-80%)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Procedure:

  • Combine 10 g of powdered root material with 100 mL of the chosen ethanol concentration in a beaker or flask.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[9]

  • Monitor the temperature during sonication to avoid excessive heating that could degrade the target compounds.

  • After the extraction period, filter the mixture to separate the extract.

  • Concentrate and dry the extract using a rotary evaporator.

  • Quantify this compound content using HPLC.

Protocol for Microwave-Assisted Extraction (MAE)

Materials:

  • Dried, powdered roots of Pelargonium sidoides

  • Ethanol (e.g., 60-80%)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Procedure:

  • Place 10 g of powdered root material and 100 mL of the selected ethanol concentration into a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, such as microwave power (e.g., 300-800 W), temperature (e.g., 50-70°C), and time (e.g., 5-15 minutes).

  • After the extraction cycle, allow the vessel to cool before opening.

  • Filter the extract to remove solid plant material.

  • Concentrate and dry the extract using a rotary evaporator.

  • Analyze the this compound content via HPLC.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Pelargonium roots.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Root Pelargonium sidoides Roots Drying Drying Root->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying_Extract Drying Concentration->Drying_Extract HPLC HPLC Quantification of this compound Drying_Extract->HPLC

Figure 1. General workflow for this compound extraction and analysis.
Biosynthetic Pathway of Coumarins

This compound is a coumarin, a class of secondary metabolites derived from the phenylpropanoid pathway. The general biosynthetic route is depicted below.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_tailoring Tailoring Reactions Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL OrthoHydroxylation ortho-Hydroxylation pCoumaroylCoA->OrthoHydroxylation Lactonization Lactonization OrthoHydroxylation->Lactonization Umbelliferone Umbelliferone (7-hydroxycoumarin) Lactonization->Umbelliferone Hydroxylation Hydroxylation Umbelliferone->Hydroxylation Methylation1 O-Methylation Hydroxylation->Methylation1 Methylation2 O-Methylation Methylation1->Methylation2 This compound This compound (7-hydroxy-5,6-dimethoxycoumarin) Methylation2->this compound PAL PAL C4H C4H 4 4 CL CL

Figure 2. Generalized biosynthetic pathway of coumarins leading to this compound.

This pathway begins with L-phenylalanine and proceeds through the core phenylpropanoid pathway to form p-coumaroyl-CoA.[2][3] A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, followed by lactonization to form the characteristic coumarin ring structure, yielding umbelliferone.[2][3] Subsequent tailoring reactions, including additional hydroxylations and O-methylations, lead to the formation of more complex coumarins like this compound.

Conclusion

The optimization of this compound extraction from Pelargonium roots is a multi-faceted process where solvent choice, temperature, and extraction technology play crucial roles. For maximizing the yield of this compound and associated polyphenols, extraction with higher concentrations of ethanol (60-80%) under heated conditions is recommended. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer significant improvements in efficiency and can substantially reduce extraction times compared to conventional methods. The provided protocols serve as a robust starting point for researchers and drug development professionals to develop and validate their own high-efficiency extraction processes for this medicinally important compound. Further optimization and validation are encouraged to suit specific laboratory or industrial requirements.

References

Application Notes and Protocols for Umckalin Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin is a coumarin derivative found in the roots of Pelargonium sidoides, a plant used in traditional medicine.[1][2] Preclinical studies have highlighted its potential as an antimicrobial, antiviral, and immunomodulatory agent.[3] Specifically, in vitro research has demonstrated its anti-inflammatory properties through the inhibition of iNOS, COX-2, pro-inflammatory cytokines, and the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells.[3] Despite these promising bioactivities, the clinical translation of this compound may be hampered by challenges related to its physicochemical properties, such as poor aqueous solubility, which can lead to low oral bioavailability.[4]

Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations.[4][5] These carriers can enhance the solubility of hydrophobic compounds, protect them from degradation, and facilitate their absorption and targeted delivery, thereby improving their therapeutic efficacy in vivo.[4][5][6]

While research on specific delivery systems for this compound is still emerging, this document provides a comprehensive guide for the development and in vivo evaluation of such systems. It includes detailed protocols for the formulation and characterization of this compound-loaded liposomes and nanoparticles, as well as a step-by-step guide for conducting preclinical in vivo studies in rodent models.

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

Umckalin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS, COX-2 MAPK_pathway->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines This compound This compound This compound->MAPK_pathway This compound->NFkB Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation InVivo_Workflow cluster_formulation Formulation & Characterization cluster_animal_study Animal Study cluster_analysis Analysis & Outcome Formulation Formulate this compound Delivery System Characterization Physicochemical Characterization Formulation->Characterization Animal_Model Select Animal Model (e.g., Balb/c mice) Characterization->Animal_Model Dosing Administer Formulation (e.g., Oral, IV) Animal_Model->Dosing Sampling Collect Blood & Tissues at Time Points Dosing->Sampling Efficacy_Study Therapeutic Efficacy (Disease Model) Dosing->Efficacy_Study PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sampling->PK_Analysis BD_Analysis Biodistribution Study Sampling->BD_Analysis Nanoparticle_Components NP_Core Polymeric Matrix (e.g., PLGA) Encapsulated this compound Stabilizer Stabilizer (e.g., PVA) NP_Core:here->Stabilizer Prevents Aggregation Targeting_Ligand Targeting Ligand (Optional) NP_Core:here->Targeting_Ligand Enhances Specific Uptake

References

High-Throughput Screening Assays for Umckalin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound isolated from the roots of Pelargonium sidoides. It has garnered significant interest for its immunomodulatory, antiviral, and antibacterial properties. The therapeutic potential of this compound has spurred research into its derivatives to explore enhanced or novel biological activities. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound derivatives for various pharmacological effects. This document provides detailed application notes and protocols for HTS assays relevant to the screening of this compound derivatives, with a primary focus on anti-inflammatory, cyclooxygenase (COX) inhibitory, antiviral, and antimicrobial activities.

Key Biological Activities and Signaling Pathways

This compound and its related coumarin derivatives have been shown to exert their biological effects through various mechanisms. A key pathway implicated in the anti-inflammatory action of this compound is the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), MAPK pathways are activated, leading to the expression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines such as TNF-α, IL-6, and IL-1β[1]. This compound has been demonstrated to inhibit the production of these inflammatory molecules by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the regulation of MAPK signaling pathways[1].

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK (e.g., ASK1, TAK1) TAK1->MAPKKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP-1 AP-1 MAPK->AP-1 activates Umckalin_Derivatives_Cytoplasm This compound Derivatives Umckalin_Derivatives_Cytoplasm->NF-κB inhibit Umckalin_Derivatives_Cytoplasm->MAPK inhibit Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NF-κB_n->Pro-inflammatory_Genes induce transcription AP-1->Pro-inflammatory_Genes induce transcription

Caption: LPS-induced MAPK and NF-κB signaling pathway in macrophages.

Data Presentation: Quantitative Activity of Coumarin Derivatives

The following tables summarize the inhibitory activities of various coumarin derivatives against key inflammatory mediators and enzymes. This data can serve as a benchmark for screening new this compound derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
CoumarinRAW 264.7>100[2]
6-MethylcoumarinRAW 264.7~300[3]
Coumarin Derivative INot Specified799.83[4]
Coumarin Derivative IINot Specified712.85[4]
Coumarin Derivative IIINot Specified872.97[4]
HesperidinBV-29.9 ± 0.1[5]
NaringeninBV-211.1 ± 0.5[5]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazoline derivative 3aCOX-20.31>322.5[1]
Thiazoline derivative 3bCOX-20.36>277.7[1]
Thiazolidinone 8bCOX-20.32>312.5[1]
Celecoxib (Reference)COX-20.304303[6]
MISF2COX-20.57242.4[6]

Table 3: Antiviral and Antimicrobial Activities of Coumarin Derivatives

CompoundActivityOrganism/VirusMIC/IC50 (µM)Reference
Imidazole coumarin C4AntiviralIHNV2.53[7]
5,7-dihydroxy-4-trifluoromethylcoumarinAntibacterialBacillus cereus1500[8]
7-hydroxy-4-trifluoromethylcoumarinAntibacterialEnterococcus faecium1700[8]
DicoumarolAntibacterialListeria monocytogenes1200[8]
Coumarin Derivative 4eAntibacterialE. coli50 µg/mL[9]
Coumarin Derivative 4kAntifungalC. albicans44 µg/mL[9]

Experimental Protocols and Workflows

High-Throughput Screening for Anti-Inflammatory Activity

This protocol describes a cell-based HTS assay to identify this compound derivatives that inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Anti_Inflammatory_HTS_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plates (1.5 x 10^5 cells/well) Start->Seed_Cells Incubate_1 Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compounds Add this compound derivatives (various concentrations) Incubate_1->Add_Compounds Pre-incubate Pre-incubate for 1 hour Add_Compounds->Pre-incubate Add_LPS Stimulate with LPS (1 µg/mL) Pre-incubate->Add_LPS Incubate_2 Incubate for 24 hours Add_LPS->Incubate_2 Collect_Supernatant Collect supernatant Incubate_2->Collect_Supernatant Griess_Assay Perform Griess Assay for NO measurement Collect_Supernatant->Griess_Assay Read_Absorbance Read absorbance at 540 nm Griess_Assay->Read_Absorbance Data_Analysis Calculate % inhibition and IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for anti-inflammatory HTS using RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative library dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound derivatives in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Assay: a. Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use. b. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant. d. Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control. d. Calculate the IC50 value for active compounds.

High-Throughput Screening for COX-2 Inhibitory Activity

This protocol describes a fluorometric HTS assay to identify this compound derivatives that directly inhibit the activity of the COX-2 enzyme.

COX2_Inhibitor_HTS_Workflow Start Start Prepare_Reagents Prepare reaction mix: - COX Assay Buffer - COX Probe - Diluted COX Cofactor Start->Prepare_Reagents Add_Controls_Samples Add to 96-well plate: - Enzyme Control (Buffer) - Inhibitor Control (Celecoxib) - this compound Derivatives Prepare_Reagents->Add_Controls_Samples Add_Enzyme Add human recombinant COX-2 to all wells except blank Add_Controls_Samples->Add_Enzyme Add_Reaction_Mix Add Reaction Mix to all wells Add_Enzyme->Add_Reaction_Mix Initiate_Reaction Initiate reaction by adding Arachidonic Acid/NaOH solution Add_Reaction_Mix->Initiate_Reaction Read_Fluorescence Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min Initiate_Reaction->Read_Fluorescence Data_Analysis Calculate reaction rates and % inhibition Read_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 values for active compounds Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for fluorometric COX-2 inhibitor HTS.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorogenic)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control inhibitor)

  • This compound derivative library dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX-2 inhibitor screening kit).

  • Compound Plating: Add 10 µL of diluted this compound derivatives to the sample wells. Add 10 µL of COX Assay Buffer to the Enzyme Control wells and 10 µL of diluted Celecoxib to the Inhibitor Control wells.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Enzyme Addition: Add the appropriate amount of reconstituted COX-2 enzyme to each well (except for a no-enzyme blank).

  • Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.

  • Reaction Initiation: Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. b. Determine the percentage inhibition for each compound concentration relative to the Enzyme Control. c. Calculate the IC50 value for active compounds.

High-Throughput Screening for Antiviral Activity

This protocol provides a general framework for an HTS assay to screen this compound derivatives for antiviral activity using a cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE).

Antiviral_HTS_Workflow Start Start Seed_Host_Cells Seed host cells in 96-well plates Start->Seed_Host_Cells Incubate_1 Incubate for 24 hours Seed_Host_Cells->Incubate_1 Add_Compounds Add this compound derivatives Incubate_1->Add_Compounds Add_Virus Infect cells with virus (e.g., Influenza, IHNV) Add_Compounds->Add_Virus Incubate_2 Incubate for 48-72 hours Add_Virus->Incubate_2 Assess_CPE Assess Cytopathic Effect (CPE) or Cell Viability Incubate_2->Assess_CPE Add_Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Assess_CPE->Add_Viability_Reagent Read_Signal Read absorbance or luminescence Add_Viability_Reagent->Read_Signal Data_Analysis Calculate % protection and IC50 values Read_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for antiviral HTS.

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Appropriate cell culture medium

  • Virus stock (e.g., Influenza virus, Herpes Simplex Virus)

  • This compound derivative library

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or opaque plates (depending on the readout)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include cell-only controls, virus-only controls, and a positive control antiviral drug.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates for the appropriate time for CPE to develop in the virus control wells.

  • Cell Viability Measurement: a. At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for color or signal development.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each well relative to the cell-only control. b. Determine the percentage of CPE inhibition for each compound concentration. c. Calculate the IC50 (the concentration that inhibits CPE by 50%) and CC50 (the concentration that reduces cell viability by 50%) to determine the selectivity index (SI = CC50/IC50).

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the high-throughput screening of this compound derivatives. By targeting key inflammatory pathways, viral replication, and microbial growth, researchers can efficiently identify novel and potent drug candidates. The provided workflows and detailed protocols can be adapted to specific laboratory automation and screening needs, facilitating the discovery of the next generation of therapeutics derived from this important natural product scaffold.

References

Application Notes and Protocols for Umckalin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a naturally occurring coumarin derivative found in the roots of Pelargonium sidoides. It is recognized for its significant anti-inflammatory, antiviral, and immunomodulatory properties. These application notes provide detailed methods for the synthesis and purification of this compound, intended to support research and development in medicinal chemistry and drug discovery.

This compound Synthesis

Proposed Synthetic Pathway: Pechmann Condensation

A potential synthetic route to this compound involves the reaction of 3,4-dimethoxyphenol with a suitable β-ketoester, such as diethyl 2-acetylmalonate, in the presence of an acid catalyst.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound via Pechmann Condensation

Materials:

  • 3,4-dimethoxyphenol

  • Diethyl 2-acetylmalonate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., Amberlyst 15)

  • Ethanol

  • Ice-cold water

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenol in a minimal amount of a suitable solvent.

  • Addition of Reagents: Slowly add an equimolar amount of diethyl 2-acetylmalonate to the flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The mixture may become warm.

  • Reaction: Heat the mixture to a temperature of 70-80°C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate should form.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: The yield of this reaction is not documented in the available literature and would require experimental determination.

This compound Purification Methods

Purification of this compound from natural sources (Pelargonium sidoides root extracts) or from a crude synthetic product is crucial to obtain a high-purity compound for research and pharmaceutical applications. Chromatographic techniques are the most effective methods for this purpose.

Method 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure this compound from a complex mixture.

Experimental Protocol:

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water is often employed. For example, a linear gradient from 30% methanol in water to 70% methanol in water over 30 minutes.

  • Sample Preparation: Dissolve the crude extract or synthetic product in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Detection: Monitor the elution at a wavelength of approximately 330 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-purification: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Method 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is an effective method for sample pre-purification to remove interfering substances before final purification by HPLC or for analytical quantification.

Experimental Protocol:

  • Cartridge: C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by water.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute this compound with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluent to obtain a concentrated and partially purified this compound sample.

Method 3: Liquid-Liquid Extraction (LLE) for Initial Purification

LLE can be used as an initial step to separate this compound from highly polar or non-polar impurities in a crude extract.

Experimental Protocol:

  • Dissolution: Dissolve the crude extract in a suitable solvent system, for example, a mixture of water and ethyl acetate.

  • Extraction: Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Separation: Collect the organic layer (ethyl acetate), which will contain the more non-polar compounds, including this compound.

  • Repetition: Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a concentrated extract enriched in this compound.

Quantitative Data on Purification Methods

The following table summarizes the performance of LLE and SPE as sample preparation methods for the determination of this compound by HPLC.[1][2]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery > 95.2%> 95.2%
Repeatability (CV) 1.3%1.2%
Linearity (r) > 0.999> 0.999
LOD (µg/mL) 0.00980.0098
LOQ (µg/mL) 0.02980.0298

CV: Coefficient of Variation; r: Correlation Coefficient; LOD: Limit of Detection; LOQ: Limit of Quantification.

Signaling Pathway and Experimental Workflows

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the MAPK signaling pathway.

Umckalin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Signaling (JNK, p38, ERK) TLR4->MAPK_pathway NF_kB NF-κB TLR4->NF_kB iNOS_COX2 iNOS & COX-2 Expression MAPK_pathway->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_Cytokines NF_kB->iNOS_COX2 NF_kB->Pro_inflammatory_Cytokines NO_PGE2 NO & PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO_PGE2->Inflammation This compound This compound This compound->MAPK_pathway Inhibits This compound->NF_kB Inhibits

Caption: this compound inhibits inflammatory pathways.

General Workflow for this compound Purification and Analysis

The following diagram illustrates a typical workflow for the purification and analysis of this compound from a natural source.

Umckalin_Purification_Workflow Start Pelargonium sidoides Root Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Pre_Purification Pre-purification (LLE or SPE) Crude_Extract->Pre_Purification Enriched_Fraction Enriched this compound Fraction Pre_Purification->Enriched_Fraction Final_Purification Preparative HPLC Enriched_Fraction->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound Analysis Analytical HPLC-UV/MS (Purity & Identity) Pure_this compound->Analysis Final_Product Characterized this compound Analysis->Final_Product

Caption: Workflow for this compound purification.

Logical Relationship for Method Selection

The choice of purification method depends on the scale and desired purity of the final product.

Method_Selection_Logic Goal Purification Goal Analytical Analytical Scale (Quantification) Goal->Analytical Small Scale Preparative Preparative Scale (Isolation) Goal->Preparative Large Scale SPE_LLE SPE or LLE for Sample Cleanup Analytical->SPE_LLE Prep_HPLC Preparative HPLC Preparative->Prep_HPLC Analytical_HPLC Analytical HPLC SPE_LLE->Analytical_HPLC

Caption: Purification method selection logic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Umckalin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Umckalin in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time, indicated by a change in color and a decrease in absorbance/fluorescence. What are the primary causes of this instability?

A1: this compound, a hydroxycoumarin, is susceptible to degradation in aqueous solutions through several pathways:

  • Hydrolysis: The lactone ring of the coumarin structure can undergo hydrolysis, particularly under basic (alkaline) conditions, leading to the formation of a coumarinic acid salt. This process is often reversible upon acidification, but prolonged exposure to basic pH can lead to irreversible isomerization to the more stable trans-chalcone.

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring make this compound prone to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light, leading to the formation of quinone-like structures, dimers, or other oxidation byproducts. Oxidative degradation is often accelerated at higher pH.[1][2][3][4]

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of the this compound molecule.[5] Studies on the closely related 7-hydroxycoumarin have shown its susceptibility to photolytic degradation.[1]

Q2: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to its stability in the cell culture medium?

A2: Yes, the instability of this compound in aqueous solutions, including cell culture media (which are typically buffered at physiological pH ~7.4), can lead to a decrease in the effective concentration of the active compound over the course of an experiment. This can result in poor reproducibility and inaccurate dose-response curves. The degradation products may also have different biological activities or cytotoxic effects, further confounding the results.

Q3: What is the expected stability of this compound in a standard aqueous buffer at room temperature?

A3: While specific kinetic data for this compound is limited in publicly available literature, studies on similar hydroxycoumarins indicate that stability is highly dependent on pH, temperature, and light exposure. For instance, 7-hydroxycoumarin shows greater susceptibility to degradation under alkaline and photolytic conditions.[1] It is recommended to use freshly prepared solutions whenever possible and to conduct preliminary stability studies under your specific experimental conditions.

Q4: Are there any recommended storage conditions for this compound stock solutions?

A4: To maximize the shelf-life of your this compound stock solutions, consider the following:

  • Solvent: Prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol, where this compound is more stable.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Solution
Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound has limited solubility in water. Ensure you are not exceeding its solubility limit in your final aqueous solution.
Solvent Shock When adding a concentrated organic stock solution of this compound to an aqueous buffer, localized high concentrations can cause the compound to precipitate. To mitigate this, add the stock solution dropwise while vortexing or stirring the aqueous solution.
pH Effects The solubility of this compound can be pH-dependent. While increasing the pH can enhance the solubility of hydroxycoumarins, it also significantly increases the rate of degradation.
Use of Co-solvents or Solubilizing Agents Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) in your final aqueous solution, if permissible for your experiment. The use of solubilizing agents like cyclodextrins has also been shown to improve the solubility and stability of some coumarins.[6]
Issue 2: Rapid Degradation of this compound in Experimental Media
Possible Cause Troubleshooting Steps
High pH of the Medium Buffers with a pH greater than 7 can accelerate the hydrolysis and oxidation of this compound. If your experiment allows, consider using a buffer with a slightly acidic to neutral pH.
Presence of Oxidizing Agents Contaminants in water or buffer reagents, such as trace metal ions, can catalyze oxidation. Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Consider the addition of a small amount of a chelating agent like EDTA to sequester metal ions, if compatible with your experimental system.
Exposure to Light Protect your solutions from light at all stages of preparation and during the experiment. Use amber-colored labware or cover your experimental setup with aluminum foil.
Elevated Temperature Higher temperatures will increase the rate of degradation. Maintain your solutions at the lowest practical temperature for your experiment. For long-term experiments, consider replenishing the this compound-containing medium periodically.
Issue 3: Inconsistent Quantification of this compound by HPLC
Possible Cause Troubleshooting Steps
Peak Tailing For phenolic compounds like this compound, interactions with residual silanol groups on the silica-based stationary phase of the HPLC column can cause peak tailing.[7] To address this, consider adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the silanol groups. Using a column with end-capping can also minimize these secondary interactions.
Peak Splitting or Broadening This can be caused by column overload, poor column packing, or a mismatch between the sample solvent and the mobile phase.[7] Ensure the sample is fully dissolved and that the injection volume and concentration are within the linear range of the column. The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase.
Retention Time Drift Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time to drift.[8] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Regularly check the pump for leaks and ensure a stable flow rate.
Ghost Peaks Ghost peaks can arise from contaminants in the mobile phase, the sample, or from the injection system. Ensure all solvents are HPLC grade and that the sample is properly filtered. Running a blank gradient can help identify the source of contamination.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions using HPLC-UV.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). Prepare separate solutions for each condition to be tested (e.g., protected from light vs. exposed to light, 4°C vs. room temperature).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis by HPLC: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of this compound (approximately 310-330 nm).[9]

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately measuring the active pharmaceutical ingredient in the presence of its degradation products.[10][11]

  • Forced Degradation Studies: Subject the this compound solution to various stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • HPLC Method Development: Develop an HPLC method that can separate the intact this compound peak from all the degradation product peaks. This typically involves optimizing the mobile phase composition, gradient, column type, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Instability increases significantly at alkaline pH due to hydrolysis and oxidation.[1][2]Maintain pH as low as experimentally feasible, preferably in the slightly acidic to neutral range.
Light Exposure to UV and ambient light can cause photodegradation.[1][5]Protect solutions from light using amber vials or by covering containers.
Temperature Higher temperatures accelerate degradation rates.Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Oxygen Dissolved oxygen can lead to oxidative degradation.[2]Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Metal Ions Trace metal ions can catalyze oxidative degradation.Use high-purity reagents and consider the use of chelating agents like EDTA.

Visualizations

Diagram 1: General Degradation Pathways of this compound

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  High pH Oxidation Oxidation This compound->Oxidation  O2, Metal Ions, High pH Photodegradation Photodegradation This compound->Photodegradation  Light (UV, ambient) Coumarinic_Acid Coumarinic Acid Salt Hydrolysis->Coumarinic_Acid Quinones_Dimers Quinones, Dimers, etc. Oxidation->Quinones_Dimers Photoproducts Various Photoproducts Photodegradation->Photoproducts Trans_Chalcone Trans-Chalcone Coumarinic_Acid->Trans_Chalcone  Isomerization

Caption: Potential degradation pathways for this compound in aqueous solution.

Diagram 2: Troubleshooting Workflow for this compound Instability

Caption: A logical workflow for troubleshooting this compound instability issues.

References

Technical Support Center: Optimizing Umckalin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Umckalin from Pelargonium sidoides plant material.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent significantly impacts the yield and purity of this compound. While the proprietary extract EPs® 7630 uses 11% (m/m) ethanol, studies have shown that higher concentrations of ethanol are more effective.[1][2][3][4] A 60% ethanol solution has been demonstrated to provide a consistent and superior yield of this compound and also exhibits greater antimicrobial activity compared to an 11% ethanol extraction.[2][3][4] For selective extraction of this compound along with other biomolecules like gallic acid and catechin, ethyl acetate has been shown to be efficient.[5] Methanol is also suitable for extracting this compound, but it is less effective for other compounds like scopoletin.[5]

Q2: How does extraction temperature affect this compound yield?

A2: Higher extraction temperatures generally lead to increased levels of this compound and total polyphenols extracted from the P. sidoides roots.[1] It is crucial to monitor and control the temperature to optimize the yield without degrading the target compounds.

Q3: What is the optimal duration for this compound extraction?

A3: The duration of the extraction process directly influences the yield of this compound. Research has shown that increasing the extraction time from one day to six days can significantly increase the this compound yield. A 24-hour extraction may only yield about 65% of the total extractable this compound.[6]

Q4: Does the geographical source of the plant material matter?

A4: Yes, the geographical origin of the P. sidoides roots can influence the concentration of this compound. For instance, roots from the Eastern Cape region of South Africa have been found to have higher levels of this compound compared to those from the Free State, which tend to have a higher polyphenol content.[1]

Q5: Is this compound the only important compound in Pelargonium sidoides extracts?

A5: While this compound is a key bioactive marker for P. sidoides, it is not the sole active constituent.[1] The therapeutic effects of the extract are attributed to a complex mixture of compounds, including other coumarins, gallic acid, proanthocyanidins, and polyphenols.[2][5] In fact, some studies suggest that polyphenol content may be a more reliable indicator of antimicrobial activity than this compound levels alone.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient Solvent: The polarity of the solvent may not be optimal for this compound solubility. 2. Suboptimal Temperature: Extraction temperature may be too low. 3. Insufficient Extraction Time: The duration of the extraction may be too short to allow for complete leaching of the compound. 4. Plant Material Quality: The concentration of this compound in the raw plant material may be low due to geographical source or harvesting time.[1]1. Solvent Optimization: Switch to a higher concentration of ethanol (e.g., 60%) or try ethyl acetate for a more targeted extraction.[2][3][4][5] 2. Temperature Adjustment: Increase the extraction temperature, monitoring for any potential degradation of the extract.[1] 3. Increase Extraction Duration: Extend the extraction period. Studies show a significant increase in yield when extending from 24 hours to 6 days.[6] 4. Source Verification: If possible, obtain plant material from regions known for higher this compound content, such as the Eastern Cape of South Africa.[1]
Formation of Emulsions during Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: The sample may contain high levels of phospholipids, fatty acids, or proteins.[7] 2. Excessive Agitation: Vigorous shaking can lead to the formation of stable emulsions.[7]1. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer and break the emulsion.[7] 2. Gentle Mixing: Instead of shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[7] 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.[7] 4. Filtration: Use phase separation filter paper to isolate the desired phase.[7]
Inconsistent Extraction Results 1. Variability in Plant Material: Natural variations in the chemical composition of the plant material.[1] 2. Lack of Standardized Protocol: Inconsistent application of extraction parameters (solvent ratio, temperature, time).1. Standardize Raw Material: Whenever possible, use plant material from a single, reputable source. Perform initial analysis to determine the baseline this compound content. 2. Implement a Standard Operating Procedure (SOP): Document and strictly adhere to a detailed extraction protocol, controlling all variables.

Data Presentation: Comparison of Extraction Solvents

Solvent SystemKey AdvantagesConsiderationsTarget Compounds
11% Ethanol (m/m) Used in the commercial EPs® 7630 extract, extensive clinical data available.[1][2]Lower yield of this compound compared to higher ethanol concentrations.[2][3][4]Broad spectrum of compounds.
60% Ethanol Higher and more consistent this compound yield, superior antimicrobial activity.[2][3][4]May extract a different profile of compounds compared to 11% ethanol.This compound, Polyphenols.
Ethyl Acetate Efficient in extracting this compound and other specific biomolecules.[5]Solvent properties differ significantly from ethanol-water mixtures.This compound, Gallic Acid, Catechin, Scopoletin.[5]
Methanol Suitable for extracting this compound.[5]Poor at extracting certain other compounds like scopoletin.[5]This compound, Gallic Acid, Catechin.[5]

Experimental Protocols

Protocol 1: Ethanolic Extraction of this compound

  • Preparation of Plant Material: Dry the roots of Pelargonium sidoides at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder.

  • Solvent Preparation: Prepare the desired ethanol-water solution (e.g., 60% v/v ethanol).

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a flask.

    • Add 100 mL of the 60% ethanol solution.

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40°C) for the desired duration (e.g., 24 to 144 hours).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Drying: Dry the resulting extract to a constant weight.

  • Quantification: Analyze the this compound content in the dried extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Sample Preparation for HPLC Analysis (Liquid-Liquid Extraction)

  • Sample Preparation: Take a known amount of the extract and dissolve it in a suitable solvent.

  • Extraction: Perform a liquid-liquid extraction using a solvent in which this compound is highly soluble, such as ethyl acetate.

  • Phase Separation: Allow the layers to separate in a separatory funnel. Collect the organic layer containing the this compound.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

Experimental_Workflow start Start: Plant Material (Pelargonium sidoides roots) prep Preparation: Drying and Grinding start->prep extraction Extraction: Solvent (e.g., 60% Ethanol) Temperature, Duration prep->extraction filtration Filtration extraction->filtration concentration Concentration: Rotary Evaporation filtration->concentration drying Drying of Extract concentration->drying analysis Analysis: HPLC for this compound Quantification drying->analysis end End: Purified this compound and other compounds analysis->end

Caption: Experimental workflow for this compound extraction.

Signaling_Pathway cluster_cell Macrophage/Monocyte cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway (slight activation) This compound This compound (from P. sidoides extract) p38 p38 This compound->p38 Activates JNK JNK This compound->JNK Activates ERK ERK This compound->ERK Activates NFkB NF-κB This compound->NFkB Slightly Activates iNOS_COX2 iNOS and COX-2 Expression p38->iNOS_COX2 Induces JNK->iNOS_COX2 Induces ERK->iNOS_COX2 Induces NFkB->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS_COX2->Cytokines Leads to production of Inflammation Inflammatory Response Cytokines->Inflammation

Caption: this compound's effect on inflammatory signaling pathways.

References

Technical Support Center: Optimizing Umckalin Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Umckalin using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound analysis using RP-HPLC?

A typical starting point for this compound analysis involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.[1][2][3] For instance, a common mobile phase is a 25:75 (v/v) ratio of acetonitrile to phosphoric acid solution with a pH of 2.5.[1][2][3] The detection is usually carried out using a UV detector set at 310 nm.[1][2][3]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for this compound can be caused by several factors, including secondary interactions with free silanol groups on the column, column overloading, or contamination.[4]

  • Secondary Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on this compound, leading to tailing. Using a well-end-capped C18 column or adding a competitive base to the mobile phase can mitigate this.

  • Column Overloading: Injecting too concentrated a sample can lead to peak asymmetry.[4] Try diluting your sample or reducing the injection volume.[4][5]

  • Column Contamination: Buildup of contaminants on the column can result in distorted peak shapes.[4][6] Regular column flushing with a strong solvent is recommended to remove these impurities.[5]

Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

Improving resolution in HPLC involves manipulating three key factors: retention factor (k), selectivity (α), and column efficiency (N).[7][8]

  • Increase Retention Factor (k): You can increase the retention of this compound by reducing the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[8] This will lead to longer run times but can improve separation.

  • Improve Selectivity (α): Changing the mobile phase composition is a powerful way to alter selectivity.[7][8] You can try a different organic solvent (e.g., methanol instead of acetonitrile), or adjust the pH of the aqueous phase.[7][9] For ionizable compounds, small changes in pH can significantly impact selectivity.[5]

  • Enhance Column Efficiency (N): Using a column with a smaller particle size or a longer column can increase the number of theoretical plates and thus improve efficiency and resolution.[7][8] Additionally, operating at an elevated temperature can reduce mobile phase viscosity and improve efficiency.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the RP-HPLC analysis of this compound.

ProblemPossible CauseSuggested Solution
Poor Resolution Mobile phase composition is not optimal.Adjust the ratio of organic to aqueous phase. Try a different organic solvent (e.g., methanol). Modify the pH of the aqueous phase.[5][7][9]
Column efficiency is low.Use a column with smaller particle size or a longer column. Increase the column temperature.[7][8]
Co-elution with interfering peaks.Optimize the gradient elution program to better separate the peaks of interest.[10][11]
Peak Tailing Secondary interactions with the stationary phase.Use a highly end-capped column. Add a small amount of a competing base to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.[4][5]
Column contamination.Flush the column with a strong solvent. Use a guard column to protect the analytical column.[5][12]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible.[13]
Column overload.Reduce the sample concentration or injection volume.[4]
Broad Peaks Extra-column volume is high.Use shorter, narrower tubing between the injector, column, and detector.[14]
Column is degraded or contaminated.Replace the column or flush it with appropriate solvents.[4][12]
Flow rate is too high.Reduce the flow rate to allow for better mass transfer.[15]
Inconsistent Retention Times Mobile phase composition is inconsistent.Prepare the mobile phase carefully, preferably by weight. Ensure proper degassing.[6]
Temperature fluctuations.Use a column oven to maintain a consistent temperature.[14][15]
Column not properly equilibrated.Increase the column equilibration time before each injection.[14]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound Quantification

This protocol is based on a validated method for the determination of this compound in pharmaceutical preparations.[1][2][3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., Phenomenex®-C18, 5 µm, 25 cm × 4.6 mm i.d.).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and phosphoric acid solution (pH 2.5) in a 25:75 (v/v) ratio.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: Ambient.

  • Detection Wavelength: 310 nm.[1][2][3]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.334 – 1.667 µg/mL).[1][2]

4. Sample Preparation:

  • Accurately weigh or measure the sample.

  • Extract this compound using a suitable solvent (e.g., methanol).

  • Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Problem Poor this compound Resolution Check_k Check Retention (k) Problem->Check_k Check_alpha Check Selectivity (α) Problem->Check_alpha Check_N Check Efficiency (N) Problem->Check_N Adjust_Organic Adjust % Organic Solvent Check_k->Adjust_Organic Change_Solvent Change Organic Solvent Check_alpha->Change_Solvent Adjust_pH Adjust Mobile Phase pH Check_alpha->Adjust_pH Change_Column Change Column (e.g., smaller particles) Check_N->Change_Column Adjust_Temp Adjust Temperature Check_N->Adjust_Temp

Caption: A workflow diagram for troubleshooting poor resolution in HPLC analysis.

HPLC_Method_Development_Logic Start Start: this compound Analysis Select_Column Select Column (e.g., C18) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Acetonitrile/Water) Select_Column->Select_Mobile_Phase Set_pH Set pH (e.g., 2.5 with H3PO4) Select_Mobile_Phase->Set_pH Optimize_Isocratic Optimize Isocratic Conditions (% Organic) Set_pH->Optimize_Isocratic Check_Resolution Resolution Acceptable? Optimize_Isocratic->Check_Resolution Gradient_Elution Consider Gradient Elution Check_Resolution->Gradient_Elution No Final_Method Final Validated Method Check_Resolution->Final_Method Yes Gradient_Elution->Optimize_Isocratic

Caption: A logical flow for developing an RP-HPLC method for this compound.

References

Umckalin low solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with Umckalin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

A1: this compound (7-hydroxy-5,6-dimethoxycoumarin) is a bioactive coumarin derivative isolated from the roots of Pelargonium sidoides.[1] It is investigated for its anti-inflammatory, antiviral, and immunomodulatory properties.[1] Like many hydrophobic phytochemicals, this compound has low aqueous solubility, which can lead to precipitation when it is added to cell culture media.[2][3] This precipitation can cause inaccurate dosing, leading to unreliable and non-reproducible experimental results.

Q2: What is the reported water solubility of this compound?

A2: The water solubility of this compound is reported to be approximately 4.9 g/L at 25°C.[2] However, this can be significantly lower in complex solutions like cell culture media, especially at physiological pH and temperature.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its low water solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[4] Methanol has also been used to prepare standard solutions for analytical purposes.[2]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound powder can be stored for up to 2 years at -20°C. Once dissolved in DMSO, the stock solution is stable for up to 2 weeks at 4°C or 6 months at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.[4]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Issue 1: Precipitation upon dilution of DMSO stock solution in cell culture media.

Cause: The final concentration of DMSO may be too low to maintain this compound in solution in the aqueous environment of the cell culture medium. The presence of salts and other components in the media can also affect solubility.

Solutions:

  • Optimize Final DMSO Concentration:

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, ideally at or below 0.1%.[1] However, some cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[1]

    • Protocol: Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Always include a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) in your experiments.

  • Modify the Dilution Procedure:

    • Protocol: Instead of adding a small volume of highly concentrated this compound stock directly to the well, perform a serial dilution of the stock solution in cell culture medium. Add the diluted this compound solution to the cells dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider the Role of Serum:

    • Fetal Bovine Serum (FBS) contains proteins that can bind to hydrophobic compounds and potentially improve their solubility in culture media. If you are using serum-free media, you may be more likely to encounter solubility issues.

    • Troubleshooting Step: If your experimental design allows, test if the inclusion of a low percentage of FBS improves this compound solubility.

Issue 2: Even with optimized DMSO concentration, precipitation still occurs.

Cause: The intrinsic low aqueous solubility of this compound may be the limiting factor.

Alternative Solubilization Strategies:

  • Co-solvents: The use of a mixture of solvents can enhance the solubility of hydrophobic compounds.

    • Examples: Polyethylene glycol 300 (PEG300), ethanol, or propylene glycol can be used in combination with DMSO.[5][6]

    • Experimental Protocol: Prepare a concentrated stock of this compound in a mixture of DMSO and a co-solvent (e.g., 1:1 ratio). Then, dilute this stock into the cell culture medium, ensuring the final concentration of all organic solvents is non-toxic to the cells.

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Examples: Tween® 20 or Tween® 80.[7]

    • Experimental Protocol: Prepare a stock solution of this compound in DMSO. Separately, prepare a stock solution of the surfactant in water or PBS. Add the surfactant solution to the cell culture medium before adding the this compound stock solution. The final surfactant concentration should be carefully optimized to avoid cytotoxicity.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]

    • Examples: β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]

    • Experimental Protocol: Prepare an aqueous solution of the cyclodextrin. Add the this compound powder directly to the cyclodextrin solution and stir or sonicate until dissolved. Alternatively, prepare a concentrated stock of this compound in an organic solvent and add it to the cyclodextrin solution. The resulting complex can then be sterile-filtered and added to the cell culture medium.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₅[1]
Molecular Weight222.19 g/mol [1]
Water Solubility (25°C)4.9 g/L[2]
Recommended Stock SolventDMSO, Methanol[2][4]

Table 2: Recommended this compound Stock Solution and Storage Conditions

ParameterRecommendationReference
Stock Solution Concentration1 mg/mL (in Methanol)[2]
Storage (Powder)-20°C for up to 2 years[1]
Storage (in DMSO)4°C for up to 2 weeks[1]
-80°C for up to 6 months[1]

Table 3: Troubleshooting Summary for this compound Solubility Issues

IssuePotential CauseRecommended Action
Precipitation upon dilutionHigh final concentration of this compound, low final DMSO concentrationOptimize final DMSO concentration (≤0.1-0.5%), perform serial dilutions in media.
Persistent precipitationIntrinsic low aqueous solubilityExplore alternative solubilization methods: co-solvents (e.g., PEG300), surfactants (e.g., Tween 80), or cyclodextrins (e.g., HP-β-CD).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as needed).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1][4]

Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Seed your cells of interest in a 96-well plate at the desired density.

  • Prepare a range of DMSO concentrations in your complete cell culture medium (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Replace the existing media in the wells with the media containing the different DMSO concentrations. Include a control with no DMSO.

  • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.

  • Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the control.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound working solution.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed in Media check_dmso Check Final DMSO Concentration start->check_dmso dmso_ok Is DMSO ≤ 0.1%? check_dmso->dmso_ok increase_dmso Increase DMSO (up to 0.5%) & Test Cell Viability dmso_ok->increase_dmso No still_precipitates Still Precipitates? dmso_ok->still_precipitates Yes increase_dmso->still_precipitates alt_methods Use Alternative Solubilization Methods (Co-solvents, Surfactants, Cyclodextrins) still_precipitates->alt_methods Yes success No Precipitation still_precipitates->success No alt_methods->success

Caption: Troubleshooting workflow for this compound precipitation.

mapk_pathway This compound's Effect on MAPK Signaling Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK JNK JNK This compound->JNK ERK ERK This compound->ERK LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKKK->p38_MAPK MAPKKK->JNK MAPKKK->ERK Inflammatory_Response Inflammatory Response (iNOS, COX-2, Pro-inflammatory Cytokines) p38_MAPK->Inflammatory_Response JNK->Inflammatory_Response ERK->Inflammatory_Response

Caption: this compound inhibits the MAPK signaling pathway.

References

Technical Support Center: Overcoming Umckalin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from Umckalin interference in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

A1: this compound is a coumarin derivative found in the roots of Pelargonium sidoides.[1] Like many phenolic compounds found in plant extracts, this compound possesses antioxidant properties. This intrinsic reducing potential can directly react with redox-based colorimetric reagents, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and resazurin, leading to a false positive signal.[2][3] Essentially, this compound can mimic the metabolic activity of viable cells by chemically reducing the assay's indicator dye, resulting in an overestimation of cell viability or an underestimation of cytotoxicity. Additionally, as a colored compound, this compound can interfere with assays that rely on spectrophotometric measurements by contributing to the overall absorbance reading.

Q2: Which colorimetric assays are most susceptible to this compound interference?

A2: Assays that rely on the measurement of cellular metabolic activity through the reduction of a chromogenic or fluorogenic substrate are highly susceptible to interference by reducing agents like this compound. These include:

  • MTT Assay: this compound can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular dehydrogenase activity.[3]

  • Resazurin-based Assays (e.g., AlamarBlue): The conversion of blue, non-fluorescent resazurin to pink, fluorescent resorufin can be chemically driven by this compound, leading to inaccurate viability readings.[2][4]

  • Griess Assay: This assay detects nitrite levels, often as an indicator of nitric oxide production. As a colored compound, this compound can interfere with the absorbance reading of the final azo dye product, which is typically measured at a wavelength where this compound may also absorb light.

Q3: How can I determine if this compound is interfering with my assay?

A3: A simple control experiment can be performed to assess the level of interference. Prepare a set of wells in your assay plate that contain the complete assay medium, your highest concentration of this compound, and the colorimetric reagent, but without any cells . If you observe a color change or an increase in absorbance/fluorescence in these cell-free wells, it is a clear indication of direct interference.

Q4: What are the primary strategies to overcome this compound interference?

A4: There are three main approaches to mitigate the effects of this compound interference:

  • Sample Cleanup: Employ techniques like Solid-Phase Extraction (SPE) to remove this compound from the experimental samples before performing the colorimetric assay.

  • Assay Correction: For assays where the interference is due to color overlap, a background subtraction method can be used.

  • Use of Alternative Assays: Switch to an assay that is not based on cellular metabolic reduction and is therefore less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay is an excellent alternative.[5][6]

Troubleshooting Guides

Issue 1: Unexpectedly high cell viability or low cytotoxicity in the presence of this compound in an MTT or Resazurin-based assay.
  • Potential Cause: Direct reduction of the assay reagent by this compound.

  • Troubleshooting Workflow:

start High Viability Observed control_exp Run Cell-Free Control: Assay medium + this compound + Reagent start->control_exp interference_check Interference Detected? (Color change/signal increase) control_exp->interference_check no_interference No Interference. Investigate other experimental variables. interference_check->no_interference No interference_present Interference Confirmed. interference_check->interference_present Yes mitigation Choose Mitigation Strategy interference_present->mitigation spe Option 1: Solid-Phase Extraction (SPE) mitigation->spe alt_assay Option 2: Use Alternative Assay (e.g., SRB) mitigation->alt_assay start Inconsistent Griess Assay Results control_exp Run Background Control: Assay medium + this compound (no Griess reagent) start->control_exp absorbance_check Does this compound absorb at assay wavelength? control_exp->absorbance_check no_absorbance No Absorbance. Investigate other sources of error. absorbance_check->no_absorbance No absorbance_present Absorbance Confirmed. absorbance_check->absorbance_present Yes correction Implement Background Subtraction absorbance_present->correction subtract For each sample, subtract the absorbance of a parallel sample containing this compound but no Griess reagent. correction->subtract start Start SPE Protocol conditioning 1. Conditioning: 1 mL Methanol start->conditioning equilibration 2. Equilibration: 1 mL Deionized Water conditioning->equilibration loading 3. Sample Loading: Load cell culture supernatant equilibration->loading collection Collect Flow-Through (Cleaned Sample) loading->collection assay 4. Perform Colorimetric Assay collection->assay

References

Technical Support Center: Enhancing Umckalin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Umckalin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study shows low oral bioavailability of this compound. What are the potential reasons?

A1: Low oral bioavailability of this compound, a coumarin derivative, can be attributed to several factors:

  • Poor Aqueous Solubility: this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: this compound is likely metabolized in the intestines and liver by cytochrome P450 (CYP450) enzymes and may undergo glucuronidation. This extensive first-pass effect can significantly reduce the amount of unchanged drug reaching systemic circulation.[1]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump this compound back into the GI lumen, limiting its net absorption.[2]

Troubleshooting:

  • Solubility Assessment: Confirm the solubility of your this compound formulation in simulated gastric and intestinal fluids.

  • Metabolism Studies: Conduct in vitro metabolism studies using human liver microsomes to identify the primary metabolizing enzymes.[3][4][5]

  • Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux pumps like P-gp.

Q2: How can I improve the aqueous solubility of this compound for my in vivo experiments?

A2: Several formulation strategies can enhance the solubility of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, can increase its surface area-to-volume ratio, thereby improving its dissolution rate and solubility.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its wettability and dissolution.

  • Complexation: Using cyclodextrins to form inclusion complexes with this compound can increase its aqueous solubility.

Troubleshooting:

  • Particle Size Analysis: If using nanoformulations, ensure the particle size is within the desired nanometer range and that the formulation is stable.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the release profile of your enhanced formulation against the unformulated this compound.

Q3: I am considering a nanoformulation approach. What are the key differences between Solid Lipid Nanoparticles (SLNs) and Nanoemulsions for this compound delivery?

A3: Both SLNs and nanoemulsions can improve this compound's bioavailability, but they have distinct characteristics:

FeatureSolid Lipid Nanoparticles (SLNs)Nanoemulsions
Core Matrix Solid lipidLiquid lipid (oil)
Stability Generally more stable physicallyCan be prone to Ostwald ripening
Drug Loading Can be lower due to the crystalline structure of the lipidOften higher drug loading capacity
Release Profile Can provide sustained releaseTypically offers more rapid release

Troubleshooting:

  • Formulation Stability: Monitor the physical and chemical stability of your chosen nanoformulation over time and under relevant storage conditions.

  • In Vivo Performance: The choice between SLNs and nanoemulsions may depend on the desired pharmacokinetic profile. An initial pilot in vivo study can help determine the most suitable formulation.

Q4: Can co-administration of other compounds enhance this compound's bioavailability?

A4: Yes, co-administration with bioenhancers can be an effective strategy. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that can:

  • Inhibit CYP450 Enzymes: Piperine can inhibit the activity of CYP3A4 and other metabolizing enzymes in the liver and intestines, reducing the first-pass metabolism of co-administered drugs.

  • Inhibit P-glycoprotein: By inhibiting the P-gp efflux pump, piperine can increase the intestinal absorption of various compounds.

Troubleshooting:

  • Dose Optimization: The dose of the bioenhancer needs to be carefully optimized to achieve the desired effect without causing toxicity.

  • Drug-Herb Interactions: Be aware of potential interactions between the bioenhancer and other medications or endogenous compounds.

Q5: I am observing high variability in my in vivo pharmacokinetic data for this compound. What could be the cause?

A5: High variability in pharmacokinetic data can stem from several sources:

  • Formulation Instability: Inconsistent formulation characteristics can lead to variable absorption.

  • Animal-to-Animal Variation: Physiological differences between individual animals (e.g., gastric emptying time, enzyme expression levels) can contribute to variability.

  • Experimental Technique: Inconsistent administration techniques or blood sampling procedures can introduce errors.

Troubleshooting:

  • Quality Control of Formulation: Implement stringent quality control checks for your this compound formulation before each experiment.

  • Standardized Procedures: Ensure all experimental procedures, including animal handling, dosing, and sampling, are highly standardized.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.

Illustrative Quantitative Data

Disclaimer: The following tables present illustrative data based on typical enhancements observed for coumarins and other poorly bioavailable compounds. This data is intended for comparative purposes and may not be directly representative of this compound.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 351.5450 ± 90100
This compound-SLN450 ± 702.01800 ± 210400
This compound-Nanoemulsion600 ± 851.02250 ± 250500
This compound + Piperine300 ± 501.51125 ± 130250

Table 2: Illustrative Caco-2 Cell Permeability of this compound

ConditionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound alone1.5 ± 0.34.2
This compound + P-gp Inhibitor3.8 ± 0.51.1

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., Poloxamer 188), and purified water.

  • Procedure:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Separately, heat the aqueous surfactant solution to the same temperature.

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations: this compound suspension (control) and the test formulation (e.g., this compound-SLNs).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the formulations orally via gavage at a dose of 10 mg/kg.

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Intestinal_Absorption_and_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Umckalin_Formulation This compound Formulation This compound This compound Umckalin_Formulation->this compound Dissolution & Absorption (Passive/Active Transport) CYP450 CYP450 Enzymes This compound->CYP450 Phase I Metabolism UGT UGT Enzymes This compound->UGT Phase II Metabolism (Glucuronidation) Pgp P-glycoprotein (Efflux Pump) This compound->Pgp Efflux Substrate Systemic_Circulation To Systemic Circulation This compound->Systemic_Circulation Absorption Metabolites Phase I/II Metabolites (e.g., Glucuronides) Metabolites->Systemic_Circulation Absorption CYP450->Metabolites UGT->Metabolites Pgp->Umckalin_Formulation Efflux Back to Lumen

Caption: Intestinal Absorption and First-Pass Metabolism of this compound.

Bioavailability_Enhancement_Strategies cluster_challenges Bioavailability Challenges for this compound cluster_solutions Enhancement Strategies Low_Solubility Low Aqueous Solubility Nanoformulations Nanoformulations (SLNs, Nanoemulsions) Low_Solubility->Nanoformulations First_Pass Extensive First-Pass Metabolism Bioenhancers Bioenhancers (e.g., Piperine) First_Pass->Bioenhancers Prodrugs Prodrug Approach First_Pass->Prodrugs Efflux P-gp Efflux Efflux->Bioenhancers Improved_Bioavailability Improved Bioavailability Nanoformulations->Improved_Bioavailability Bioenhancers->Improved_Bioavailability Prodrugs->Improved_Bioavailability

Caption: Strategies to Overcome this compound's Bioavailability Challenges.

Umckalin_Inflammatory_Pathway cluster_inflammatory_mediators Inflammatory Mediators LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->MAPK Inhibition This compound->NFkB Inhibition

Caption: Potential Anti-Inflammatory Signaling Pathway of this compound.

References

Technical Support Center: Minimizing Umckalin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Umckalin during sample preparation. Adherence to these guidelines will help ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, with the chemical name 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive compound found in the roots of Pelargonium sidoides[1][2]. As a coumarin, its chemical structure contains a lactone ring, which is susceptible to hydrolysis, particularly under basic pH conditions. Degradation can lead to inaccurate quantification and a misrepresentation of the sample's true composition and potency.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

A2: The main factors contributing to this compound degradation are:

  • pH: Exposure to alkaline (basic) conditions can lead to the opening of the lactone ring.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Like many phenolic compounds, this compound may be sensitive to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can potentially modify the chemical structure of this compound.

  • Enzymatic Activity: In fresh plant material, endogenous enzymes could potentially degrade this compound if not properly inactivated.

Q3: What are the ideal storage conditions for this compound-containing samples and extracts?

A3: To ensure the stability of this compound, samples and extracts should be stored in a cool, dark place. For long-term storage, refrigeration at 4°C is recommended[3]. It is also advisable to use amber vials or containers to protect the samples from light.

Q4: Which solvents are most suitable for extracting and dissolving this compound?

A4: Ethanol, particularly in concentrations of 60-80%, has been shown to be effective for extracting this compound from Pelargonium sidoides roots, yielding high levels of the compound[4]. Methanol and acetonitrile are also commonly used as solvents in analytical methods like HPLC for the quantification of this compound[5]. The choice of solvent can also depend on the specific sample preparation technique being employed (e.g., LLE or SPE)[1][2].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound recovery in the final extract. Degradation due to pH. Ensure that the pH of the extraction and processing solutions is neutral or slightly acidic. Avoid using basic solutions.
Thermal degradation. Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a controlled, low temperature if solvent removal is necessary.
Incomplete extraction. Optimize the extraction parameters, including the solvent-to-solid ratio, extraction time, and temperature. Higher concentrations of ethanol (e.g., 60-80%) may improve extraction efficiency[4].
Variable this compound concentrations between replicate samples. Inconsistent sample preparation. Standardize all steps of the sample preparation protocol, including extraction time, temperature, and solvent volumes. Ensure thorough mixing and homogenization of the initial sample material.
Sample heterogeneity. Grind the dried plant material to a fine, uniform powder to ensure that each subsample is representative of the whole.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products. This could indicate hydrolysis of the lactone ring. Review the pH of all solutions used. Consider performing a forced degradation study under acidic and basic conditions to identify the retention times of potential degradation products.
Contamination. Ensure all glassware and equipment are thoroughly cleaned. Run a blank solvent injection to check for system contamination.

Data on this compound Stability

While specific kinetic data for this compound degradation across a wide range of pH and in various solvents is not extensively published, the following tables summarize general stability considerations based on the known chemistry of coumarins.

Table 1: General Stability of this compound under Different pH Conditions

pH RangeStabilityPrimary Degradation Pathway
Acidic (pH 1-5) Generally StableMinimal degradation expected.
Neutral (pH 6-7) StableConsidered the optimal pH range for stability.
Basic (pH 8-14) UnstableHydrolysis of the lactone ring, leading to the formation of coumarinic acid salts. The rate of degradation increases with increasing pH.

Table 2: Suitability of Common Solvents for this compound Extraction and Analysis

SolventSuitability for ExtractionSuitability for HPLC AnalysisStability Notes
Methanol GoodExcellentGenerally good stability for short-term storage and analysis.
Ethanol ExcellentGoodHigher concentrations (60-80%) are effective for extraction from plant material[4].
Acetonitrile FairExcellentOften used in combination with water as the mobile phase in reverse-phase HPLC.
Water Poor (alone)Used in mobile phaseThis compound has low solubility in water alone. Aqueous solutions should be buffered to a neutral or slightly acidic pH.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Quantification

This protocol is adapted from methodologies used for the analysis of this compound in phytopreparations[1][2].

  • Sample Preparation:

    • For liquid samples (e.g., tinctures), accurately measure a known volume.

    • For solid samples (e.g., dried root powder), accurately weigh a known amount and perform an initial extraction with a suitable solvent like 60% ethanol.

  • Extraction:

    • To an aqueous suspension of the sample, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the organic layer containing the extracted this compound.

    • Repeat the extraction process on the aqueous layer at least two more times with fresh organic solvent to ensure complete recovery.

  • Solvent Evaporation and Reconstitution:

    • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

    • Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., a mixture of acetonitrile and water).

  • Analysis:

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol provides a general guideline for using SPE for sample clean-up prior to this compound analysis[1][2].

  • Cartridge Selection:

    • Choose a C18 SPE cartridge, as this compound is a moderately polar compound.

  • Cartridge Conditioning:

    • Wash the cartridge with one column volume of methanol, followed by one column volume of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the sample extract (dissolved in a solvent compatible with the SPE sorbent) onto the cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the HPLC mobile phase for analysis.

Visualizations

Diagram 1: Factors Influencing this compound Degradation

This compound This compound Degradation Degradation This compound->Degradation pH High pH (Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key factors leading to the degradation of this compound.

Diagram 2: Recommended Workflow for this compound Sample Preparation

Start Plant Material / Tincture Extraction Extraction (e.g., 60% Ethanol) Control Temperature Start->Extraction Filtration Filtration Extraction->Filtration CleanUp Sample Clean-up (LLE or SPE) Maintain Neutral/Acidic pH Filtration->CleanUp Evaporation Solvent Evaporation (Low Temperature) CleanUp->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Caption: A generalized workflow for preserving this compound integrity.

References

Troubleshooting poor reproducibility in Umckalin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor reproducibility in Umckalin bioassays.

Frequently Asked Questions (FAQs)

Q1: My bioassay results are inconsistent. Could the this compound source or purity be the issue?

A1: Yes, the source and purity of this compound are critical sources of variability. This compound (7-hydroxy-5,6-dimethoxycoumarin) is a key bioactive coumarin in Pelargonium sidoides extracts.[1][2] Reproducibility issues often stem from the starting material.

  • Extract vs. Purified Compound: Commercially available products like EPs® 7630 are standardized extracts, but their composition can differ from purified this compound.[2] If using extracts, be aware that other compounds like scopoletin, gallic acid, and catechin are also present and may contribute to the biological effect.[3][4]

  • Natural Variation: The concentration of this compound in wild P. sidoides roots is influenced by environmental factors such as average annual rainfall and soil pH, leading to significant batch-to-batch variation in raw materials.[4][5]

  • Quality Control: It is crucial to verify the identity and concentration of your this compound stock, whether it's a purified compound or an extract. High-Performance Liquid Chromatography (HPLC) is the standard method for this.[3][6][7] Inconsistent results may be due to degradation, improper storage, or inaccurate concentration assessment.

Q2: How can I ensure the quality of my this compound stock solution?

A2: Implementing rigorous quality control using a validated HPLC method is essential. This compound can be used as a specific chemical marker for products containing P. sidoides.[2] Key validation parameters from published methods demonstrate the reliability you should aim for.

Table 1: Summary of HPLC Validation Parameters for this compound Quantification

Parameter Reported Value(s) Significance for Reproducibility Source
Linearity (r²) > 0.999 Ensures that the measured response is directly proportional to the concentration across your working range. [3][6][7]
Precision (CV%) 1.2% (SPE), 1.3% (LLE) Low coefficient of variation indicates minimal random error between repeated measurements of the same sample. [7]
Accuracy (Recovery) > 95.2% High recovery ensures that the sample preparation method effectively extracts this compound for accurate measurement. [7]
Limit of Detection (LOD) 0.0098 µg/mL The lowest concentration that can be reliably detected by the method. [7]

| Limit of Quantification (LOQ) | 0.0298 µg/mL | The lowest concentration that can be accurately and precisely measured. |[7] |

SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction; CV: Coefficient of Variation

A logical first step in troubleshooting is to verify your starting material. The diagram below outlines a basic workflow for quality control.

cluster_QC Troubleshooting Workflow: this compound Stock A Poor Bioassay Reproducibility B Is this compound stock verified? A->B C Perform HPLC Analysis: - Purity - Concentration B->C No G Investigate other experimental variables B->G Yes D Stock Meets Spec? C->D E Proceed with Bioassay D->E Yes F Prepare new, validated stock solution D->F No F->C cluster_Workflow Experimental Workflow: In Vitro Anti-inflammatory Assay cluster_assays Downstream Assays A 1. Culture & Passage RAW 264.7 Cells B 2. Seed Cells in Multi-well Plates A->B C 3. Pre-treat with This compound (various conc.) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Harvest Supernatant & Lyse Cells E->F J MTT Assay (Viability) E->J Parallel Plate G Griess Assay (NO) F->G Supernatant H ELISA (Cytokines: TNF-α, IL-6, IL-1β) F->H Supernatant I Western Blot (Proteins: iNOS, COX-2, p-MAPK) F->I Cell Lysate cluster_pathway This compound Anti-inflammatory Signaling Pathway cluster_proteins Protein Expression cluster_mediators Inflammatory Mediators LPS LPS MAPK MAPK Signaling (p38, ERK, JNK) LPS->MAPK iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines TNF-α, IL-6, IL-1β MAPK->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound This compound->MAPK This compound->iNOS This compound->COX2 This compound->Cytokines

References

Optimization of Umckalin dosage for non-toxic effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Umckalin dosage to achieve non-toxic effects in vitro.

Frequently Asked Questions (FAQs)

Section 1: Determining Non-Toxic Dosage

Q1: What is a recommended starting concentration range for this compound to avoid in vitro cytotoxicity?

A: Based on published studies, this compound has been shown to be non-toxic to RAW 264.7 macrophage cells at concentrations up to 300 μM when incubated for 24 hours[1]. Significant cytotoxicity was not observed at this concentration, making it a suitable upper limit for initial experiments with this cell line[1]. For sensitive or untested cell lines, it is advisable to start with a lower concentration range and perform a dose-response curve.

Q2: How do I determine the optimal non-toxic concentration of this compound for my specific cell line?

A: The optimal non-toxic concentration is cell-line dependent and must be determined empirically. The most common method is to perform a cell viability or cytotoxicity assay. You should treat your cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours) and measure the percentage of viable cells compared to an untreated (vehicle) control. Standard methods include the MTT, MTS, or neutral red uptake assays[2][3].

Data Presentation: Cytotoxicity of this compound

The following table summarizes the effect of various this compound concentrations on the viability of LPS-stimulated RAW 264.7 macrophage cells after 24 hours of treatment, as determined by an MTT assay[1].

This compound Concentration (μM)Cell Viability (% of Control)Observation
72.5No significant cytotoxicitySafe
125No significant cytotoxicitySafe
300No significant cytotoxicitySafe
500Significant cytotoxicity observedToxic

Table 1: Summary of this compound's effect on RAW 264.7 cell viability. Data is derived from studies where concentrations up to 300 μM were found to be non-cytotoxic[1].

Experimental Protocols & Workflows

Q3: What is a standard protocol for assessing this compound's cytotoxicity using an MTT assay?

A: The following protocol is based on methodology used for assessing this compound's effect on RAW 264.7 cells and can be adapted for other adherent cell lines[1].

Detailed Protocol: MTT Assay for this compound Cytotoxicity

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well plate at a density of 1.5 x 10⁵ cells per well and incubate for 24 hours to allow for adherence[1].

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 75, 150, 300, 500 µM)[1]. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.5%)[3].

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control group. Incubate for the desired exposure time (e.g., 24 hours)[1].

  • MTT Incubation: After treatment, remove the supernatant. Add 500 µL of MTT solution (0.4 mg/mL in medium) to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals[1].

  • Solubilization: Discard the MTT solution and add a solvent such as DMSO to each well to dissolve the purple formazan crystals[1].

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer[1].

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_prep Preparation cluster_treat Treatment & Assay cluster_analysis Analysis seed 1. Seed Cells in Plate (e.g., 1.5x10^5 cells/well) incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 prep_this compound 3. Prepare this compound Dilutions & Vehicle Control incubate1->prep_this compound treat 4. Treat Cells with this compound & Incubate for 24h prep_this compound->treat add_mtt 5. Add MTT Solution (0.4 mg/mL) treat->add_mtt incubate2 6. Incubate for 4h (Formazan Formation) add_mtt->incubate2 solubilize 7. Solubilize Crystals (Add DMSO) incubate2->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate Cell Viability (%) read->calc

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Troubleshooting Guides

Q4: My cell viability is unexpectedly low even at concentrations reported as non-toxic. What could be the cause?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line. Run a vehicle-only control at the highest solvent concentration used.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The non-toxic range established in one cell line (like RAW 264.7) may not apply to another. A full dose-response curve is essential for each new cell line.

  • Compound Purity & Stability: Verify the purity of your this compound sample. Impurities could be cytotoxic. Ensure the compound has not degraded during storage.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). Visually inspect wells under a microscope for signs of cell death before adding assay reagents.

  • Cell Culture Conditions: Factors like contamination (mycoplasma, bacteria), cell passage number, or plating density can significantly impact experimental outcomes.

G start Start: Unexpectedly High Cytotoxicity q1 Is the vehicle control also showing toxicity? start->q1 a1 Check Solvent Type & Concentration. Lower concentration or switch solvent. q1->a1 Yes q2 Are cells visibly unhealthy (microscopy) before treatment? q1->q2 No a2 Review Cell Culture Health: - Check for contamination - Use lower passage cells - Optimize seeding density q2->a2 Yes q3 Is this a new cell line for this compound? q2->q3 No a3 Cell line may be more sensitive. Perform a new dose-response assay starting from a lower concentration. q3->a3 Yes end Issue likely resolved or compound is inherently toxic to this cell line. q3->end No G LPS LPS MAPK_Pathway MAPK Pathway (p38, ERK, JNK) LPS->MAPK_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits (Phosphorylation) iNOS_COX2 iNOS / COX-2 Expression MAPK_Pathway->iNOS_COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Cytokines Induces NO_PGE2 NO / PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammatory Response Cytokines->Inflammation NO_PGE2->Inflammation

References

Umckalin Contamination Issues in Natural Product Extracts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential Umckalin contamination in their natural product extracts.

Introduction to this compound

This compound (7-hydroxy-5,6-dimethoxycoumarin) is a bioactive coumarin derivative found in high concentrations in the roots of Pelargonium sidoides, a medicinal plant used in preparations for respiratory tract infections. Its presence can serve as a specific chemical marker for P. sidoides.[1][2] However, the unintended presence of this compound in other natural product extracts can indicate issues such as raw material misidentification, adulteration, or cross-contamination during manufacturing. This guide provides practical steps to identify and address such issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as a contaminant?

A1: this compound is a coumarin almost exclusively found in Pelargonium sidoides.[2][3] While it has therapeutic effects, its unexpected presence in other herbal extracts is a quality control issue. It suggests that the extract may be adulterated with P. sidoides or that cross-contamination has occurred during processing. This can compromise the identity, purity, and safety of the intended natural product.

Q2: How can this compound contamination occur in my extracts?

A2: this compound contamination can arise from several sources:

  • Botanical Misidentification: Raw plant material may be incorrectly identified. For instance, Pelargonium reniforme, which is morphologically similar to P. sidoides, is a known adulterant.[1][4] However, P. reniforme contains little to no this compound, making this compound a key marker for distinguishing the two.[2][4]

  • Cross-Contamination: Shared equipment for harvesting, drying, milling, or extraction without proper cleaning protocols can lead to the transfer of P. sidoides material to other extracts.

  • Intentional Adulteration: In some cases, extracts may be intentionally adulterated with less expensive materials that contain this compound.

Q3: Are there regulatory limits for this compound in natural products?

A3: There are no specific regulatory limits for this compound as a contaminant in unrelated natural products. However, good manufacturing practices (GMP) require that herbal products are free from adulterants and contaminants. The presence of a marker compound from an entirely different plant species would indicate a significant deviation from GMP. For products based on P. sidoides, the concentration of this compound is often used as a quality parameter.

Q4: What are the potential biological implications of unintended this compound presence?

A4: this compound exhibits immunomodulatory and antibacterial properties.[5][6] Its unintended presence could lead to unexpected biological activity in an extract, potentially interfering with experimental results or causing unforeseen physiological effects.

Troubleshooting Guide for Suspected this compound Contamination

This guide provides a step-by-step approach to identifying and confirming this compound contamination.

Issue 1: An unexpected peak is observed in my HPLC chromatogram with a retention time similar to a coumarin.

  • Step 1: Preliminary Peak Characterization.

    • Check the UV spectrum of the unknown peak. This compound typically shows a UV maximum around 310 nm or 330 nm.[3][7]

    • Compare the retention time with an authentic this compound reference standard if available.

  • Step 2: Confirmation by Mass Spectrometry (MS).

    • Analyze the sample using HPLC coupled with a mass spectrometer (HPLC-MS). The molecular weight of this compound is 222.19 g/mol . Look for the corresponding molecular ion peak.

  • Step 3: Co-chromatography.

    • Spike the sample with a known this compound standard. If the peak height of the suspect peak increases without the appearance of a new peak, it provides strong evidence that the unknown compound is this compound.

Issue 2: My herbal extract shows unexpected biological activity, and I suspect a contaminant.

  • Step 1: Review the Extract's Chemical Profile.

    • Perform a comprehensive chemical profiling of your extract using techniques like HPLC-UV/MS or ¹H-NMR.[4]

  • Step 2: Targeted Search for Common Adulterants.

    • If the primary plant material is known to have common adulterants, perform a targeted analysis for marker compounds of those adulterants. For example, if working with a species morphologically similar to Pelargonium, specifically look for this compound.

  • Step 3: Investigate the Raw Material Supply Chain.

    • Trace the raw material back to its source. Request certificates of analysis and botanical identity verification from the supplier.

Issue 3: How can I differentiate between Pelargonium sidoides and its common adulterant Pelargonium reniforme?

  • Step 1: Chemical Analysis.

    • The most reliable method is chemical analysis. P. sidoides is characterized by the presence of this compound, while P. reniforme has very low to undetectable levels of this compound.[2][4]

    • Conversely, P. reniforme may have higher levels of other coumarins like scopoletin.[4]

  • Step 2: Macroscopic and Microscopic Examination.

    • While difficult with dried and powdered material, examination by a trained botanist may reveal morphological differences.[1]

Data Presentation

Table 1: HPLC and UHPLC-MS Parameters for this compound Detection

ParameterHPLC Method 1[7]HPLC Method 2[8]UHPLC-MS Method[4]
Column Phenomenex®-C18 (5 µm, 25 cm × 0.5 mm i.d.)C18Not specified
Mobile Phase Acetonitrile:Phosphoric Acid (pH 2.5) (25:75 v/v)Acetonitrile:Water (45:55 v/v)Not specified
Flow Rate 1 mL/min0.75 mL/minNot specified
Detection UV at 310 nmUV at 330 nmMS
Linearity Range 0.334–1.667 µg/mLNot specified0.0012–0.2760 % (w/w)
LOD 0.0344 µg/mL0.0098 µg/mLNot specified
LOQ 0.1031 µg/mL0.0298 µg/mLNot specified

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound

This protocol is adapted for screening for this compound in a general natural product extract.

  • Liquid-Liquid Extraction (LLE): [8]

    • Take a known quantity of the liquid extract and dilute it with water.

    • Perform extraction with a suitable organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase for HPLC injection.

  • Solid-Phase Extraction (SPE): [8]

    • Dissolve the dried extract in an appropriate solvent.

    • Pass the solution through a C18 SPE cartridge.

    • Wash the cartridge with a polar solvent to remove interferences.

    • Elute this compound with a less polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute for HPLC analysis.

  • Simple Dilution (for liquid samples): [9]

    • Mix the liquid sample (e.g., syrup) with the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter through a 0.2 µm membrane filter before injection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This is a general-purpose HPLC method that can be adapted for this compound detection.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (acidified with phosphoric acid to pH 2.5) in a ratio of 25:75 (v/v) can be used.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.[7]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.3 to 1.7 µg/mL).[7]

  • Quantification: Plot the peak area of the this compound standard against its concentration to create a calibration curve. Use the regression equation to calculate the concentration of this compound in the unknown sample.

Mandatory Visualizations

Umckalin_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Confirmatory Analysis cluster_3 Root Cause Analysis start Unexpected Peak in HPLC or Unexpected Biological Activity check_uv Check UV Spectrum (λmax ~310-330 nm) start->check_uv compare_rt Compare Retention Time with Standard start->compare_rt hplc_ms HPLC-MS Analysis (Look for m/z of this compound) check_uv->hplc_ms co_chrom Co-chromatography (Spike with Standard) compare_rt->co_chrom review_supply_chain Review Raw Material Supply Chain hplc_ms->review_supply_chain If this compound Confirmed co_chrom->review_supply_chain If this compound Confirmed check_gmp Audit Manufacturing Process for Cross-Contamination review_supply_chain->check_gmp botanical_id Confirm Botanical Identity of Raw Material review_supply_chain->botanical_id

Caption: Troubleshooting workflow for suspected this compound contamination.

References

Adjusting pH for optimal Umckalin activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umckalin. The following information is designed to address specific issues that may be encountered during experimental assays, with a focus on the critical role of pH in achieving optimal activity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in biological assays?

While direct studies on the optimal pH for this compound's bioactivity are not extensively published, the majority of in vitro studies demonstrating its anti-inflammatory effects are conducted in standard cell culture conditions, which maintain a physiological pH of approximately 7.4.[1] For enzymatic or cell-free assays, the optimal pH will be dictated by the specific protein or system being studied. It is recommended to start with a pH range of 7.2-7.4 and optimize from there.

Q2: How does pH affect the solubility of this compound?

As a coumarin derivative, this compound's solubility can be influenced by pH.[2] Generally, the solubility of coumarins may vary with changes in pH.[2] If you are observing precipitation of this compound in your assay, slight adjustments to the buffer pH may be necessary.[2] It is crucial to ensure that any pH adjustments do not negatively impact the activity of other components in your assay, such as enzymes or cells.

Q3: Can the pH of the assay buffer affect the stability of this compound?

The stability of coumarin compounds can be pH-dependent. At highly alkaline pH, coumarins can undergo hydrolysis of the lactone ring.[3] For typical biological assays conducted at or near neutral pH, this compound is expected to be sufficiently stable for the duration of the experiment. However, if your experiments require incubation at extreme pH values, it is advisable to assess the stability of this compound under those conditions.

Q4: I am using a fluorescence-based assay to measure this compound's effects. Can pH interfere with my results?

Yes, the fluorescence of coumarin compounds can be pH-sensitive.[4] It is essential to maintain a constant and consistent pH across all samples in a fluorescence-based assay to ensure that any observed changes in fluorescence are due to the biological activity being measured and not an artifact of pH variations. Always include appropriate controls to account for any intrinsic fluorescence of this compound at the assay pH.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound assays, with a focus on pH-related issues.

Problem Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results pH drift in the assay buffer.1. Ensure your buffer has sufficient buffering capacity for the duration of the experiment.2. Check the pH of your buffers before each use.3. Calibrate your pH meter regularly.
Precipitation of this compound in the assay medium Suboptimal pH for this compound solubility.1. Visually inspect wells for any precipitation.2. If permissible by the experimental design, try small, incremental adjustments to the pH of your assay buffer to improve solubility.[2]3. Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all samples.[1]
Low or no observed bioactivity This compound degradation due to inappropriate pH.1. Avoid exposing this compound solutions to highly alkaline conditions for extended periods.2. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.[2]
Suboptimal pH for the biological target (e.g., enzyme, cell).1. Verify the optimal pH for your specific assay system from the literature or through preliminary experiments.2. Ensure the pH of your assay buffer is compatible with the biological system under investigation.
High background in fluorescence assays Intrinsic fluorescence of this compound at the assay pH.1. Run a control containing only this compound in the assay buffer to measure its background fluorescence.[2]2. Subtract the background fluorescence from your experimental readings.[2]3. If possible, choose a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.[2]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from a study investigating the anti-inflammatory potential of this compound.[1]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. The culture medium is maintained at a pH of approximately 7.4.

  • Seed the cells in 24-well plates at a density of 1.5 x 10⁵ cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 75, 150, and 300 µM). The final DMSO concentration should not exceed 0.5%.[2]

  • Treat the cells with the different concentrations of this compound for a specified period (e.g., 24 hours) in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL).[1]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After the treatment period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubate for 15 minutes at room temperature.[1]

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a standard curve.

3. Western Blot Analysis for Inflammatory Mediators:

  • Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against inflammatory markers such as iNOS, COX-2, and phosphorylated and total forms of MAPK pathway proteins (JNK, p38, ERK).[1]

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[1]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Umckalin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_Pathway Activates Phosphorylation Phosphorylation MAPK_Pathway->Phosphorylation NF_kB NF-κB Phosphorylation->NF_kB Activates Inflammatory_Mediators iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Mediators Induces Expression of This compound This compound This compound->MAPK_Pathway Inhibits Phosphorylation Umckalin_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture RAW 264.7 Cell Culture (pH ~7.4) Cell_Treatment Cell Treatment with This compound + LPS Cell_Culture->Cell_Treatment Umckalin_Prep This compound Solution Prep (DMSO stock) Umckalin_Prep->Cell_Treatment Griess_Assay Griess Assay (NO measurement) Cell_Treatment->Griess_Assay Western_Blot Western Blot (Protein expression) Cell_Treatment->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Umckalin aggregation problems in solution and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Umckalin in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common challenges related to this compound's solubility and aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is a coumarin derivative, specifically 7-hydroxy-5,6-dimethoxycoumarin, with the molecular formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol . It is a key bioactive compound found in the roots of Pelargonium sidoides. It typically exists as a solid at room temperature.

Q2: I'm observing precipitation in my this compound solution after diluting my DMSO stock in an aqueous buffer for a cell-based assay. What is happening?

A2: This is a common issue and is likely due to this compound's low aqueous solubility. When the DMSO concentration is significantly lowered by the addition of an aqueous buffer, this compound can precipitate or aggregate out of the solution. This is a form of aggregation where the compound comes out of solution because the solvent can no longer keep it dissolved.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound (e.g., 10-20 mM).

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting its stability.

Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A5: Direct dissolution of this compound in aqueous solutions like water or PBS is generally not recommended due to its poor water solubility. This will likely result in a suspension with very low and inconsistent concentrations of dissolved compound.

Troubleshooting Guide: this compound Aggregation and Precipitation

This guide addresses specific issues you may encounter with this compound in solution.

Issue 1: Visible Particles or Cloudiness in Solution After Dilution

  • Problem: You have diluted your this compound DMSO stock into your aqueous experimental medium (e.g., cell culture media, buffer) and observe that the solution has become cloudy or contains visible precipitate.

  • Cause: The final concentration of DMSO is too low to maintain this compound's solubility in the aqueous environment, leading to its aggregation and precipitation.

  • Solutions:

    • Increase Final DMSO Concentration: If your experimental system can tolerate it, increase the final concentration of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.

    • Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into your final solution. Surfactants can help to keep hydrophobic compounds like this compound dispersed in aqueous solutions.

    • Sonication: Briefly sonicate your final solution in a water bath sonicator. This can help to break up aggregates and transiently improve dispersion. However, this may not be a long-term solution as the compound may re-precipitate over time.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for your experiments immediately before use. Do not store diluted aqueous solutions of this compound.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Problem: You are observing high variability in your experimental results between replicates or experiments.

  • Cause: This can be a consequence of undetected micro-precipitation or aggregation of this compound. The actual concentration of soluble, active this compound may be varying between your samples.

  • Solutions:

    • Visual Inspection: Before adding the this compound solution to your experiment, carefully inspect it against a light source for any signs of precipitation.

    • Centrifugation: If you suspect micro-precipitation, you can centrifuge your diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. Be aware that this will reduce the effective concentration of this compound.

    • Optimize Dilution Protocol: Standardize your dilution procedure. Adding the this compound stock solution dropwise to the aqueous medium while vortexing can sometimes improve dispersion and delay precipitation.

Quantitative Data Summary

The following table summarizes key quantitative information for working with this compound.

ParameterValue/RecommendationSource/Comment
Molecular FormulaC₁₁H₁₀O₅-
Molecular Weight222.19 g/mol -
Recommended Stock SolventDMSOPrepare at 10-20 mM
Stock Solution Storage-20°C or -80°CAliquot to avoid freeze-thaw cycles
In Vitro FormulationDilute DMSO stock in aqueous mediaFinal DMSO concentration should be optimized for cell viability
In Vivo Oral FormulationSuspend in 0.5% Carboxymethyl cellulose (CMC)A common vehicle for oral gavage
In Vivo Injection FormulationDMSO : Corn oil (10 : 90)A common vehicle for subcutaneous or intraperitoneal injection

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.22 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure (for a final concentration of 10 µM in 1 mL of media):

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Pipette 1 µL of the 10 mM stock solution directly into 999 µL of pre-warmed cell culture medium.

    • Immediately vortex the solution gently to ensure rapid mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your cell-based assay. The final DMSO concentration in this example is 0.1%.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Aggregation start Start: this compound Experiment prepare_stock Prepare this compound Stock in DMSO start->prepare_stock dilute Dilute Stock in Aqueous Medium prepare_stock->dilute observe Observe Solution dilute->observe clear Solution is Clear observe->clear Yes precipitate Precipitation/Cloudiness Observed observe->precipitate No proceed Proceed with Experiment clear->proceed troubleshoot Troubleshooting Steps precipitate->troubleshoot option1 Option 1: Increase Final DMSO Concentration troubleshoot->option1 option2 Option 2: Add Surfactant (e.g., Tween-80) troubleshoot->option2 option3 Option 3: Sonicate Briefly troubleshoot->option3 re_evaluate Re-evaluate Solution option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->clear Resolved re_evaluate->precipitate Unresolved (Re-evaluate experimental design) end End proceed->end

Caption: Workflow for troubleshooting this compound aggregation issues.

Umckalin_Signaling_Pathway This compound's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (JNK, p38, ERK) TLR4->MAPK_cascade Phosphorylation Phosphorylation MAPK_cascade->Phosphorylation This compound This compound This compound->Phosphorylation Inhibits iNOS_COX2 iNOS & COX-2 Expression Phosphorylation->iNOS_COX2 Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Phosphorylation->Pro_inflammatory_cytokines Inflammation Inflammation iNOS_COX2->Inflammation Pro_inflammatory_cytokines->Inflammation

Caption: this compound's inhibitory effect on the MAPK signaling pathway.[1]

References

Technical Support Center: Optimizing Umckalin Detection by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Umckalin (7-hydroxy-5,6-dimethoxycoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS parameters for this compound analysis?

A1: For initial method development for this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer is recommended. Based on the analysis of structurally similar coumarins, the following starting parameters are suggested.[1][2][3]

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis

ParameterRecommendation
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute this compound, followed by a column wash and re-equilibration.
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][2]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q2: I am not observing a signal for my this compound standard. What should I check first?

A2: A complete loss of signal often points to a fundamental issue with the LC-MS system. A systematic check is recommended:

  • Verify Sample Injection: Ensure the correct vial was sampled and the autosampler is functioning correctly.

  • Inspect the Mass Spectrometer (MS):

    • Check for a Stable Spray: Visually confirm a consistent and stable spray from the ESI or APCI source. An unstable spray can result from issues with solvent flow, nebulizing gas, or the high voltage supply.

    • Confirm MS Parameters: Double-check that the MS is in the correct ionization mode (positive ion is generally preferred for coumarins) and that the correct precursor and product ions for this compound are being monitored.[4]

  • Isolate the LC System: If the MS appears to be functioning correctly, investigate the liquid chromatography system for leaks, ensure proper mobile phase delivery, and check for a clogged column.

Q3: My signal-to-noise ratio for this compound is poor. How can I improve it?

A3: A low signal-to-noise (S/N) ratio can be improved by either increasing the this compound signal or decreasing the background noise. Here are several strategies:

  • Optimize MS Parameters:

    • Ion Source: Fine-tune the ion source parameters, including gas flows (nebulizer and drying gas), temperature, and spray voltage, to maximize the ionization of this compound.

    • MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound and that the collision energy is optimized for the most intense and specific fragment ions.

  • Improve Chromatographic Conditions:

    • Mobile Phase: The addition of a small amount of formic acid to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.

    • Gradient Optimization: Adjust the gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.

  • Enhance Sample Preparation:

    • Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.

Issue 1: High Background Noise

High background noise can significantly impact the limit of detection and quantification.

Table 2: Troubleshooting High Background Noise

Potential CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh mobile phase additives. Filter all mobile phases.
Dirty Ion Source Clean the ion source components, including the capillary, cone, and lens, according to the manufacturer's instructions.
Leaks in the LC System Inspect all fittings and connections for leaks, as this can introduce air and cause an unstable baseline.
Column Bleed Condition a new column properly before use. If column bleed persists, consider using a different column chemistry.
Co-eluting Matrix Components Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]
Issue 2: Low Signal Intensity (Ion Suppression)

Low signal intensity is often caused by matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of this compound.

Table 3: Troubleshooting Low Signal Intensity

Potential CauseRecommended Action
Matrix Effects - Improve Sample Preparation: Utilize SPE or LLE to remove interfering compounds.[3]- Modify Chromatography: Adjust the LC gradient to separate this compound from the suppressing matrix components.- Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal MS Parameters - Optimize Ion Source: Systematically adjust source temperature, gas flows, and voltages.- Optimize MRM Transition: Perform a compound optimization experiment to determine the optimal precursor and product ions and collision energy for this compound.
Inefficient Ionization - Adjust Mobile Phase pH: The addition of 0.1% formic acid can improve protonation in ESI+ mode.- Consider APCI: For less polar compounds, APCI can sometimes provide better ionization efficiency and be less susceptible to matrix effects than ESI.[1]
Analyte Degradation Investigate the stability of this compound in your sample and standard solutions over time and under different storage conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Herbal Extracts

This protocol is a starting point for cleaning up complex herbal matrices.[3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Sample Loading: Dilute the herbal extract with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent, such as 5% methanol in water, to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger solvent, like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Collision Energy Optimization for this compound MRM Transition

This protocol helps in determining the optimal collision energy for the fragmentation of this compound.

  • Infuse this compound Standard: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

  • Select Precursor Ion: In positive ion mode, the protonated molecule [M+H]⁺ of this compound (m/z 223.06) should be selected as the precursor ion.

  • Scan for Product Ions: Acquire product ion spectra at various collision energies (e.g., in 5 eV increments from 10 to 40 eV).

  • Identify Optimal Collision Energy: Identify the collision energy that produces the most intense and stable fragment ions. For coumarins, common losses include CO (28 Da) and CH₃ (15 Da).[4] Based on the fragmentation of similar coumarins, potential product ions for this compound could be m/z 195, 180, and 152.

  • Select MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for quantification and qualification.

Visualizing Experimental Workflows

Caption: General workflow for this compound analysis by LC-MS/MS.

Troubleshooting_Signal_Noise cluster_signal Signal Enhancement Strategies cluster_noise Noise Reduction Strategies Start Low S/N Ratio IncreaseSignal Increase Signal Start->IncreaseSignal DecreaseNoise Decrease Noise Start->DecreaseNoise OptMS Optimize MS Parameters IncreaseSignal->OptMS OptLC Optimize LC Conditions IncreaseSignal->OptLC OptSample Improve Sample Prep IncreaseSignal->OptSample CleanSource Clean Ion Source DecreaseNoise->CleanSource PureSolvents Use High-Purity Solvents DecreaseNoise->PureSolvents CheckLeaks Check for Leaks DecreaseNoise->CheckLeaks

Caption: Logical approach to improving the signal-to-noise ratio.

References

Matrix effect troubleshooting in Umckalin quantification from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Umckalin in plasma samples using LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating the matrix effect.

Troubleshooting Guides

Issue: Poor Peak Shape, Tailing, or Splitting

Possible Cause: This issue can arise from several factors including column degradation, improper mobile phase composition, or interactions between the analyte and the analytical column hardware.[1]

Solutions:

  • Column Evaluation:

    • Ensure the column is not aged or contaminated. If so, replace it with a new one.

    • Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to improve peak shape.[2]

  • Mobile Phase Optimization:

    • Verify the mobile phase pH is appropriate for this compound.

    • Adjust the organic-to-aqueous ratio to improve peak symmetry.

  • Hardware Considerations:

    • For compounds prone to interacting with metal surfaces, consider using a metal-free or PEEK-lined column to reduce tailing.[3]

Issue: Inconsistent or Irreproducible Results for Quality Control (QC) Samples

Possible Cause: High variability in QC sample results often points to inconsistent matrix effects between different sample preparations or variations in the biological matrix itself.[2]

Solutions:

  • Standardize Sample Preparation: Implement a robust and consistent sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to minimize variability.[2][4]

  • Matrix-Matched Standards: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.[4]

  • Internal Standard Selection: Utilize a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[2]

Issue: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Cause: Ion suppression is a common matrix effect in LC-MS/MS analysis of plasma samples.[5] It occurs when co-eluting endogenous components from the plasma, such as phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][6]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before they enter the mass spectrometer.[3][6]

    • Protein Precipitation (PPT): A quick and simple method, but often results in the least clean extracts and may not sufficiently remove phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[4]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding this compound to a solid sorbent while washing away interfering matrix components.[4]

  • Chromatographic Separation:

    • Modify the LC gradient to separate the elution of this compound from the region where phospholipids and other matrix components elute. A post-column infusion experiment can identify these suppression zones.[7]

  • Dilution:

    • If the concentration of this compound is sufficiently high, diluting the plasma sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[2]

  • Mass Spectrometer Source Optimization:

    • Adjusting source parameters such as spray voltage, gas flows, and temperature can sometimes mitigate the impact of matrix effects.[8]

    • Consider switching to an Atmospheric Pressure Chemical Ionization (APCI) source, which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[7]

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a problem in this compound quantification from plasma?

A1: The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[7] In plasma analysis, endogenous substances like phospholipids, salts, and proteins can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise quantification.[3][6] Ion suppression, a decrease in signal intensity, is the more common issue.[5]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A common method is the post-column infusion experiment.[7] In this experiment, a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank, extracted plasma sample is then injected. Any dip or rise in the constant this compound signal indicates a region of ion suppression or enhancement, respectively.

Q3: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A3: The choice of sample preparation method depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is the simplest, Solid-Phase Extraction (SPE) generally provides the cleanest sample and the most significant reduction in matrix effects.[4] Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use. A comparison of these methods is summarized in the table below.

Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to this compound and will therefore be affected by matrix effects in the same way.[2] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of ion suppression.[2]

Q5: Can I just dilute my plasma sample to overcome matrix effects?

A5: Dilution can be an effective and simple strategy to reduce the concentration of interfering matrix components.[2] However, this approach also dilutes the analyte of interest, this compound. Therefore, this method is only feasible if the original concentration of this compound in the plasma is high enough to remain well above the lower limit of quantification (LLOQ) of the assay after dilution.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification from Plasma

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)*ThroughputCost per SampleKey AdvantageKey Disadvantage
Protein Precipitation (PPT)85 - 10560 - 85HighLowSimple and fastLeast effective at removing interferences
Liquid-Liquid Extraction (LLE)90 - 10080 - 95MediumMediumGood balance of cleanup and ease of useCan be labor-intensive and difficult to automate
Solid-Phase Extraction (SPE)> 95> 90Medium-HighHighProvides the cleanest extractRequires method development and is more expensive

*Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation Comparison
  • Spiking: Spike known concentrations of this compound and its SIL internal standard into blank human plasma.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Freeze the aqueous layer in a dry ice/acetone bath.

    • Decant the organic layer into a clean tube, evaporate to dryness, and reconstitute in mobile phase.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the plasma sample.

    • Wash the cartridge with an acidic aqueous solution followed by methanol.

    • Elute this compound with a basic organic solvent.

    • Evaporate the eluate to dryness and reconstitute in mobile phase.

  • Analysis: Analyze the reconstituted samples by LC-MS/MS.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 223.1 → Product Ion (m/z) 179.1 (Collision Energy: 20 eV)

    • This compound (Qualifier): Precursor Ion (m/z) 223.1 → Product Ion (m/z) 151.1 (Collision Energy: 25 eV)

    • SIL-Internal Standard: (adjust m/z based on labeling)

Visualizations

MatrixEffectTroubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Symptom Poor Peak Shape, Inconsistent Results, or Low Signal Cause1 Matrix Effect (Ion Suppression) Symptom->Cause1 Cause2 Suboptimal Sample Prep Symptom->Cause2 Cause3 Chromatography Issues Symptom->Cause3 Sol1 Optimize Sample Preparation (SPE > LLE > PPT) Cause1->Sol1 Sol2 Modify LC Method (Gradient, Column) Cause1->Sol2 Sol3 Use SIL Internal Standard Cause1->Sol3 Sol4 Dilute Sample Cause1->Sol4 Cause2->Sol1 Cause3->Sol2

Caption: Troubleshooting workflow for common issues in this compound quantification.

UmckalinFragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions This compound This compound [M+H]+ m/z 223.1 Fragment1 [M+H-CO-CH4]+ m/z 179.1 (Quantifier) This compound->Fragment1 - CO, -CH4 Fragment2 [M+H-CO-CO]+ m/z 151.1 (Qualifier) This compound->Fragment2 - 2CO

Caption: Proposed ESI+ fragmentation pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Umckalin and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-inflammatory properties of Umckalin, a coumarin derivative from Pelargonium sidoides, and gallic acid, a widely distributed phenolic acid. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their respective activities.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This compound, a key bioactive compound from the roots of Pelargonium sidoides, is known for its immunomodulatory and antimicrobial properties, particularly in the context of respiratory illnesses[1][2][3]. Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic compound found abundantly in sources like gallnuts, green tea, and various fruits, and is well-documented for its antioxidant and anti-inflammatory effects[4][5][6][7][8][9]. This guide compares their efficacy in modulating key inflammatory pathways and mediators based on available experimental data.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative effects of this compound and gallic acid on various markers of inflammation.

Table 1: this compound - Inhibition of Inflammatory Mediators and Enzymes

TargetCell LineInducerConcentration% Inhibition / EffectReference
NO Production RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][2][3]
PGE₂ Production RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][10]
TNF-α Production RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][10]
IL-6 Production RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][10]
IL-1β Production RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][10]
iNOS Expression RAW 264.7LPS (1 µg/mL)72.5, 150, 300 µMSignificant, dose-dependent reduction[1][11]
COX-2 Expression RAW 264.7LPS (1 µg/mL)72.5, 150, 300 µMSignificant, dose-dependent reduction[1][11]
JNK Phosphorylation RAW 264.7LPS (1 µg/mL)75, 150 µMMarked reduction[1]
p38 Phosphorylation RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][2][3]
ERK Phosphorylation RAW 264.7LPS (1 µg/mL)75, 150, 300 µMSignificant, dose-dependent reduction[1][2][3]

Table 2: Gallic Acid - Inhibition of Inflammatory Mediators and Enzymes

TargetCell Line/ModelInducerConcentration% Inhibition / EffectReference
Histamine Release Human Mast CellsCompound 48/80 or IgENot specifiedAttenuated release[4][5][7]
TNF-α Production Human Mast CellsPMA + A23187Not specifiedDecreased production[4][5][7]
IL-6 Production Human Mast CellsPMA + A23187Not specifiedDecreased production[4][5][7]
NF-κB Activation Human Mast CellsPMA + A23187Not specifiedInhibited IκBα degradation & p65 translocation[5]
COX-2 Inhibition K562 Leukemia CellsEndogenousIC₅₀: 33 µMInhibited expression and activity[12]
Proteinase Inhibition In Vitro AssayTrypsin250 µg/mL52.83%[13]
Albumin Denaturation In Vitro AssayHeat250 µg/mL74.79%[13]
p65 Phosphorylation Caco-2 CellsLPS5 µg/mLInhibited phosphorylation[14]
MAPK (p38, JNK, ERK) Caco-2 CellsLPS5 µg/mLInhibited phosphorylation[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture and Induction of Inflammation

  • Cell Lines :

    • RAW 264.7 (Murine Macrophages) : Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • HMC-1 (Human Mast Cells) : Cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS.

    • Caco-2 (Human Colon Carcinoma Cells) : Cultured in DMEM with 10% FBS.

  • Inflammatory Stimulus :

    • Lipopolysaccharide (LPS) : Used at a concentration of 1 µg/mL to stimulate RAW 264.7 or Caco-2 cells for a specified period (e.g., 30 minutes for signaling studies, 24 hours for mediator production)[1][14].

    • Phorbol 12-myristate 13-acetate (PMA) plus Calcium Ionophore A23187 : Used to stimulate HMC-1 cells to induce cytokine expression[4][5][7].

2. Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Assay : NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent[1][2][3].

  • Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Quantification : Levels of PGE₂ and various cytokines in the cell culture medium were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[1][10].

3. Western Blot Analysis for Protein Expression

  • Protocol : Cells were treated with the test compound (this compound or gallic acid) and the inflammatory stimulus. Subsequently, cells were lysed, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-JNK, p-p38, p-ERK, p-p65, IκB-α). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[1][5]. Densitometry analysis was performed using software like ImageJ to quantify protein expression levels[11].

4. In Vitro Anti-inflammatory Assays (Gallic Acid)

  • Albumin Denaturation Inhibition : This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation. A reaction mixture containing bovine serum albumin was incubated with the test compound at various concentrations and then heated to induce denaturation. The turbidity of the solution was measured spectrophotometrically to determine the extent of inhibition[13].

  • Proteinase Inhibition Assay : This assay measures the inhibition of proteolytic enzymes like trypsin. The reaction mixture contained trypsin, buffer, and the test compound. After incubation, the substrate (casein) was added, and the reaction was stopped with perchloric acid. The absorbance of the supernatant was measured to determine the extent of proteinase inhibition[13].

Mechanisms of Action and Signaling Pathways

Both this compound and gallic acid exert their anti-inflammatory effects by targeting crucial intracellular signaling pathways.

This compound's Mechanism: this compound demonstrates potent anti-inflammatory effects by significantly inhibiting the production of key inflammatory mediators, including NO and PGE₂, as well as pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[1][2][3]. This is achieved by suppressing the expression of the enzymes iNOS and COX-2[1][11]. The underlying mechanism involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound reduces the phosphorylation of ERK, JNK, and p38, which are critical kinases that lead to the activation of transcription factors responsible for expressing inflammatory genes[1][2][3].

Umckalin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Gene_Expression->Mediators This compound This compound This compound->MAPK_Pathway

Caption: this compound inhibits the LPS-induced MAPK signaling pathway.

Gallic Acid's Mechanism: Gallic acid's anti-inflammatory activity is multifaceted. It inhibits the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit[5][15]. This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α and IL-6[4][5][7]. Like this compound, gallic acid also modulates the MAPK pathway, particularly p38 MAPK[4][5][15]. Furthermore, gallic acid directly inhibits the activity of enzymes like COX-2 and myeloperoxidase and possesses radical scavenging properties[12][16][17].

Gallic_Acid_Pathway cluster_NFkB NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., PMA, LPS) IKK IKK Stimulus->IKK MAPK_Pathway p38 MAPK Stimulus->MAPK_Pathway IkBa IκBα IKK->IkBa P NFkB p65/p50 IkBa->NFkB Inhibits Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus NFkB_IkBa p65/p50-IκBα (Inactive) MAPK_Pathway->Gene_Expression Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) Gene_Expression->Mediators Gallic_Acid Gallic Acid Gallic_Acid->IKK Gallic_Acid->NFkB Inhibits p65 Phosphorylation Gallic_Acid->MAPK_Pathway

Caption: Gallic acid inhibits NF-κB and p38 MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro screening of anti-inflammatory compounds.

Experimental_Workflow A Seed Cells (e.g., RAW 264.7) in Culture Plates B Pre-treat with Test Compound (this compound or Gallic Acid) at various concentrations A->B C Induce Inflammation (e.g., with 1 µg/mL LPS) B->C D Incubate for a Defined Period C->D E Collect Supernatant D->E F Lyse Cells D->F G Measure Mediators (ELISA for Cytokines, PGE₂) (Griess Assay for NO) E->G H Measure Protein Expression (Western Blot for iNOS, COX-2, p-MAPKs, NF-κB components) F->H I Data Analysis and Comparison G->I H->I

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and gallic acid are potent natural anti-inflammatory agents that operate by inhibiting key signaling pathways, primarily the MAPK and NF-κB cascades.

  • This compound shows a clear, dose-dependent inhibition of a wide range of inflammatory mediators (NO, PGE₂, TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, with its mechanism strongly linked to the suppression of MAPK phosphorylation and subsequent iNOS/COX-2 expression[1][2][3].

  • Gallic acid demonstrates a broader mechanistic profile, inhibiting not only the NF-κB and MAPK pathways but also exhibiting direct effects on histamine release, protein denaturation, and proteinase activity[4][5][13]. Its efficacy has been demonstrated across multiple cell types, including mast cells and intestinal epithelial cells[4][14].

While direct comparative studies are limited, the available data suggest both compounds are highly effective. This compound's effects are well-characterized in the context of LPS-induced inflammation in macrophages. Gallic acid's actions appear more pleiotropic, targeting multiple facets of the inflammatory response. The choice between these compounds for further research or development may depend on the specific inflammatory context and target cell type.

References

A Comparative Analysis of Umckalin from Different Pelargonium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Umckalin, a key bioactive compound found in various Pelargonium species. This document synthesizes experimental data on this compound content and its anti-inflammatory properties across different species, offering a valuable resource for phytochemical and pharmacological research.

Introduction

This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant phytochemical marker primarily associated with Pelargonium sidoides DC., a medicinal plant indigenous to South Africa. Extracts of P. sidoides roots, rich in this compound and other bioactive compounds, are widely used in phytopharmaceuticals for respiratory tract infections. This guide explores the distribution of this compound across different Pelargonium species and compares its associated biological activities, with a focus on anti-inflammatory effects.

Data Presentation: this compound Content and Anti-inflammatory Activity

The following tables summarize the quantitative data on this compound content and the comparative anti-inflammatory activity of extracts from different Pelargonium species.

Table 1: this compound Content in Pelargonium Species

Pelargonium SpeciesPlant PartThis compound Content (% w/w)Reference
Pelargonium sidoidesRoot0.0012 - 0.2760[1]
Pelargonium reniformeRoot0 - 0.0016[1]

Note: Data on this compound content for P. endlicherianum and P. quercetorum were not available in the reviewed literature.

Table 2: Comparative Anti-inflammatory Activity of Pelargonium Species Extracts

| Pelargonium Species | Extract Type | Concentration | Effect on TNF-α Production | Effect on IL-6 Production | Reference | | :--- | :--- | :--- | :--- | :--- | | Pelargonium sidoides | 11% Ethanol | 100 µg/mL | Pro-inflammatory (induces TNF-α) | Pro-inflammatory (induces IL-6) | | | Pelargonium endlicherianum | 11% Ethanol | 100 µg/mL | Inhibition | Inhibition | | | Pelargonium quercetorum | 11% Ethanol | 100 µg/mL | Inhibition | Inhibition | |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of this compound in Pelargonium extracts.[2][3][4]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1.0 mL of the Pelargonium extract tincture, add 5.0 mL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant (ethyl acetate phase) to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (45:55, v/v).

  • Flow Rate: 0.75 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared with this compound standard solutions of known concentrations.

Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the methodology for evaluating the anti-inflammatory effects of Pelargonium extracts on lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Pelargonium extracts for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

b. Measurement of TNF-α and IL-6 Production

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[5][6]

  • Determine the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves generated with recombinant TNF-α and IL-6.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the steps for analyzing the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

a. Protein Extraction and Quantification

  • After treatment with Pelargonium extracts and/or this compound and stimulation with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatants containing the total protein and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.[7][8]

Mandatory Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by modulating the MAPK signaling pathway. The diagram below illustrates the key steps in this pathway and the inhibitory effect of this compound.

Umckalin_MAPK_Pathway cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Activates InflammatoryMediators Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 TranscriptionFactors->InflammatoryMediators Upregulates This compound This compound This compound->MAPK Inhibits Phosphorylation Stimulus Stimulus Receptor Receptor Kinase_Cascade Kinase Cascade Effector Effector Inhibitor Inhibitor

Caption: this compound's inhibition of the MAPK signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for the comparative analysis of this compound from different Pelargonium species.

Experimental_Workflow PlantMaterial Pelargonium Species (P. sidoides, P. reniforme, etc.) Extraction Extraction of Bioactive Compounds PlantMaterial->Extraction HPLC HPLC Quantification of this compound Extraction->HPLC Bioactivity Anti-inflammatory Bioassays (LPS-stimulated Macrophages) Extraction->Bioactivity DataAnalysis Comparative Data Analysis HPLC->DataAnalysis CytokineMeasurement Cytokine Measurement (TNF-α, IL-6) Bioactivity->CytokineMeasurement MAPKAnalysis MAPK Phosphorylation Analysis (Western Blot) Bioactivity->MAPKAnalysis Conclusion Conclusion on Structure-Activity Relationship DataAnalysis->Conclusion CytokineMeasurement->DataAnalysis MAPKAnalysis->DataAnalysis

Caption: Workflow for this compound comparative analysis.

Conclusion

This comparative guide highlights the significant variation in this compound content across different Pelargonium species, with P. sidoides being a particularly rich source. The presented data and protocols provide a solid foundation for further research into the pharmacological properties of this compound and other constituents of the Pelargonium genus. The inverse correlation between the pro-inflammatory effects of P. sidoides extract and the known anti-inflammatory action of purified this compound suggests a complex interplay of various compounds within the crude extract, warranting further investigation. The methodologies and workflows detailed herein offer a standardized approach for future comparative studies, essential for the development of novel therapeutic agents from natural sources.

References

Umckalin's Antiviral Efficacy: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral efficacy of compounds derived from Pelargonium sidoides, with a focus on Umckalin, against established antiviral drugs for Influenza Virus and Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows.

While this compound is a known bioactive constituent of Pelargonium sidoides extracts, it is crucial to note that the majority of antiviral research has been conducted on the whole extract, often standardized as EPs® 7630, rather than on isolated this compound. Therefore, this guide will present the data for Pelargonium sidoides extracts and compare it with standard antiviral agents, highlighting the role of this compound where evidence is available.

I. Antiviral Efficacy Against Influenza Virus

The influenza virus, a significant cause of respiratory illness, is primarily managed with neuraminidase inhibitors and other targeted antiviral agents. Oseltamivir is a widely used neuraminidase inhibitor that serves as a benchmark for comparison.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Pelargonium sidoides extract and Oseltamivir against various strains of Influenza A virus.

Compound/ExtractVirus StrainAssay TypeIC50 / EC50Reference
Pelargonium sidoides extract (EPs® 7630)Influenza A (H1N1)Cytopathogenic Effect Reduction9.45 µg/mL
Pelargonium sidoides extract (EPs® 7630)Influenza A (H3N2)Cytopathogenic Effect Reduction8.66 µg/mL
OseltamivirInfluenza A (H1N1)Not Specified0.13 - 0.15 µM
OseltamivirInfluenza A (H5N1)Not Specified7.5 ± 2.5 µmol/L
Mechanism of Action: A Comparative Overview

Pelargonium sidoides extract is believed to exert its anti-influenza activity through a multi-target mechanism. It has been shown to inhibit viral neuraminidase and hemagglutinin, key proteins for viral release and entry, respectively. This dual action suggests a potential to both prevent initial infection and limit the spread of the virus.

In contrast, Oseltamivir's mechanism is highly specific. It selectively inhibits the neuraminidase enzyme of the influenza virus, preventing the release of newly formed virus particles from infected cells and thus halting the progression of the infection.

Antiviral_Mechanism_Influenza cluster_Pelargonium Pelargonium sidoides Extract cluster_Oseltamivir Oseltamivir P_Entry Inhibits Viral Entry (Hemagglutinin Inhibition) Virus Virus P_Entry->Virus P_Release Inhibits Viral Release (Neuraminidase Inhibition) Progeny Progeny Virus P_Release->Progeny O_Release Inhibits Viral Release (Neuraminidase Inhibition) O_Release->Progeny HostCell Host Cell Virus->HostCell Attachment & Entry HostCell->Progeny Replication Progeny->Virus Release & Spread

Figure 1: Comparative mechanism of action against Influenza Virus.

II. Antiviral Efficacy Against Herpes Simplex Virus (HSV)

Herpes Simplex Virus types 1 and 2 are responsible for a range of persistent infections. Acyclovir, a nucleoside analog, is the gold-standard treatment for HSV infections.

Data Presentation: In Vitro Efficacy

The following table presents the IC50 values for an aqueous extract of Pelargonium sidoides and Acyclovir against HSV-1 and HSV-2.

Compound/ExtractVirus StrainAssay TypeIC50Reference
Aqueous Pelargonium sidoides extractHSV-1Plaque Reduction0.00006%
Aqueous Pelargonium sidoides extractHSV-2Plaque Reduction0.000005%
AcyclovirHSV-1Not Specified0.85 µM
AcyclovirHSV-2Not Specified0.86 µM
Mechanism of Action: A Comparative Overview

The aqueous extract of Pelargonium sidoides appears to act on the early stages of HSV infection. Studies suggest that it prevents the attachment and penetration of the virus into host cells. This mode of action is distinct from that of Acyclovir.

Acyclovir is a prodrug that is selectively activated in HSV-infected cells. Once converted to its triphosphate form, it inhibits the viral DNA polymerase, thereby terminating the replication of the viral genome.

Antiviral_Mechanism_HSV cluster_Pelargonium Pelargonium sidoides Extract cluster_Acyclovir Acyclovir P_Attach Inhibits Viral Attachment & Penetration Virus Virus P_Attach->Virus A_Replication Inhibits Viral DNA Replication ViralDNA Viral DNA Replication A_Replication->ViralDNA HostCell Host Cell Virus->HostCell Attachment & Entry HostCell->ViralDNA Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Infect Infect with Virus Start->Infect Adsorb Virus Adsorption (1-2h) Infect->Adsorb Wash Wash to Remove Unbound Virus Adsorb->Wash Treat Add Overlay with Test Compound Dilutions Wash->Treat Incubate Incubate (2-3 days) Treat->Incubate FixStain Fix and Stain Cells Incubate->FixStain Count Count Plaques FixStain->Count Analyze Calculate IC50/EC50 Count->Analyze End End: Determine Antiviral Efficacy Analyze->End

A Comparative Guide to the Immunomodulatory Effects of Umckalin and Synthetic Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Umckalin, a natural coumarin derived from Pelargonium sidoides, and various synthetic coumarins. The following sections detail their mechanisms of action, present quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.

Introduction

Coumarins are a class of benzopyrone compounds, found naturally in many plants and also synthesized for various therapeutic applications. They are known for a wide range of biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties[1]. This compound, a 7-hydroxy-5,6-dimethoxycoumarin, is a key bioactive constituent of the medicinal plant Pelargonium sidoides, which has been traditionally used for treating respiratory tract infections[2]. Synthetic coumarins, on the other hand, represent a broad and diverse group of molecules designed to optimize and target specific biological activities, including the modulation of the immune response. This guide focuses on the comparative immunomodulatory effects, particularly the anti-inflammatory actions, of this compound and selected synthetic coumarins.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and various synthetic coumarins have been predominantly studied in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic an inflammatory response. The data below summarizes their inhibitory effects on key pro-inflammatory mediators.

Table 1: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages
MediatorConcentration% Inhibition / Effect
Nitric Oxide (NO)75 µMSignificant Reduction
150 µMSignificant Reduction
300 µMSignificant Reduction
Prostaglandin E2 (PGE2)75 µMSignificant Reduction
150 µMSignificant Reduction
300 µMSignificant Reduction
TNF-α75 µMSignificant Reduction
150 µMSignificant Reduction
300 µMSignificant Reduction
IL-675 µMSignificant Reduction
150 µMSignificant Reduction
300 µMSignificant Reduction
IL-1β75 µMSignificant Reduction
150 µMSignificant Reduction
300 µMSignificant Reduction

Data compiled from studies on LPS-stimulated RAW 264.7 cells, which showed a dose-dependent reduction in the production of these inflammatory molecules[3][4][5][6].

Table 2: Inhibitory Activity of Various Synthetic Coumarins on Pro-Inflammatory Mediators
CompoundTargetCell LineIC50 / EC50 / % Inhibition
6-Methylcoumarin NORAW 264.7Dose-dependent reduction (200-500 µM)[7]
PGE2RAW 264.753.2% inhibition at 500 µM[7]
TNF-αRAW 264.732.8% inhibition at 500 µM[7]
IL-6RAW 264.773.1% inhibition at 500 µM[7]
IL-1βRAW 264.780.6% inhibition at 500 µM[7]
Coumarin-Curcumin Hybrid (14b) Pro-inflammatory CytokinesLPS-MacrophagesEC50: 5.32 µM[8]
Tricyclic Fused Coumarin (1g) NO & PGE2RAW 264.7High inhibitory effect[2]
Tricyclic/Tetracyclic Fused Coumarins (1l, 1n, 1u) NORAW 264.7IC50 in the low micromolar range[3]
Tricyclic/Tetracyclic Fused Coumarins (1f, 1p) PGE2RAW 264.7IC50: 0.89 µM and 0.95 µM[3]
4-Methylumbelliferone (Hymecromone) Pro-inflammatory Cytokines (IL-1β, IL-4, IL-6)BMMCsDose-dependent reduction (up to 100 µM)[9]

Mechanisms of Immunomodulation

This compound and synthetic coumarins exert their immunomodulatory effects through distinct signaling pathways.

This compound: Inhibition of the MAPK Pathway

This compound's anti-inflammatory effects are largely mediated by the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of key MAPK proteins, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)[3][10]. This inhibition leads to a subsequent reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively[3][8].

Umckalin_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (JNK, p38, ERK) TLR4->MAPK_Cascade NF_kB NF-κB MAPK_Cascade->NF_kB Gene_Expression iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Gene_Expression This compound This compound This compound->MAPK_Cascade Inhibits Phosphorylation Synthetic_Coumarins_Mechanisms cluster_mechanisms Mechanisms of Action Synthetic_Coumarins Synthetic Coumarins MAPK_NFkB MAPK/NF-κB Inhibition (e.g., 6-Methylcoumarin) Synthetic_Coumarins->MAPK_NFkB AKT_mTOR AKT/mTOR Modulation (e.g., Coumarin-Curcumin Hybrid) Synthetic_Coumarins->AKT_mTOR HA_Synthesis Hyaluronic Acid Synthesis Inhibition (e.g., 4-Methylumbelliferone) Synthetic_Coumarins->HA_Synthesis Inflammation Inflammation MAPK_NFkB->Inflammation AKT_mTOR->Inflammation HA_Synthesis->Inflammation Experimental_Workflow cluster_assays Assays Start Start: RAW 264.7 Cell Culture Pre-treatment Pre-treatment with This compound or Synthetic Coumarin Start->Pre-treatment Stimulation Stimulation with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation 24-hour Incubation Stimulation->Incubation Griess_Assay Griess Assay (NO) Incubation->Griess_Assay ELISA ELISA (PGE2, Cytokines) Incubation->ELISA Western_Blot Western Blot (iNOS, COX-2, MAPK) Incubation->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of Umckalin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis and pharmaceutical quality control, the accurate quantification of bioactive compounds is paramount. Umckalin, a key pharmacologically active coumarin found in the roots of Pelargonium sidoides, is a critical marker for the quality and efficacy of herbal medicinal products derived from this plant. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for the analysis of such compounds. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a more rapid and sensitive alternative.

This guide provides an objective comparison of a validated HPLC method and a proposed UPLC method for the determination of this compound. The information is intended to assist researchers, analytical scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, supported by experimental data for the HPLC method and projected performance for the UPLC method based on established principles of chromatographic method transfer.

Experimental Protocols

A detailed methodology for a validated Reverse-Phase HPLC (RP-HPLC) method for this compound analysis is presented below. Subsequently, a proposed RP-UPLC method is outlined, illustrating a logical method transfer from the established HPLC protocol.

High-Performance Liquid Chromatography (HPLC) Method

A simple and rapid HPLC method with UV detection has been developed and validated for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A Reverse Phase C18 column (e.g., Phenomenex®-C18, 5 µm, 250 mm x 4.6 mm i.d.).

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphoric acid (pH 2.5) in a 25:75 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 12 minutes.

Proposed Ultra-Performance Liquid Chromatography (UPLC) Method

The following UPLC method is a proposed adaptation of the validated HPLC method, designed to leverage the advantages of UPLC technology, such as increased speed and sensitivity. The parameters are projected based on common HPLC to UPLC method transfer principles.

  • Chromatographic System: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A UPLC C18 column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 50 mm x 2.1 mm i.d.).

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphoric acid (pH 2.5) in a 25:75 (v/v) ratio.

  • Flow Rate: 0.4 mL/min (scaled from the HPLC method).

  • Column Temperature: 40 °C (elevated temperature can reduce viscosity and improve peak shape in UPLC).

  • Detection Wavelength: 310 nm.

  • Injection Volume: 2 µL (scaled down to prevent column overload).

  • Run Time: Approximately 3 minutes (projected).

Data Presentation: A Comparative Analysis

The following table summarizes the validation parameters of the established HPLC method and the projected performance of the proposed UPLC method. This side-by-side comparison highlights the potential improvements in analytical efficiency and sensitivity offered by UPLC technology.

Validation ParameterHPLC MethodUPLC Method (Projected)
Linearity Range (µg/mL) 0.334 – 1.6670.1 – 2.0
Correlation Coefficient (r²) 0.9996> 0.999
Limit of Detection (LOD) (µg/mL) 0.0344~0.01
Limit of Quantification (LOQ) (µg/mL) 0.1031~0.03
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98 - 102%98.5 - 101.5%
Analysis Run Time (minutes) ~12~3
Solvent Consumption per Run (mL) ~12~1.2

Workflow for Cross-Validation of HPLC and UPLC Methods

The successful transfer of an analytical method from HPLC to UPLC requires a systematic cross-validation process to ensure that the new method is fit for its intended purpose and provides equivalent or superior performance. The logical workflow for such a process is depicted in the following diagram.

CrossValidationWorkflow start Start: Existing Validated HPLC Method for this compound define_uplc Define UPLC Method Parameters (Based on HPLC Method) start->define_uplc method_dev UPLC Method Development and Optimization define_uplc->method_dev pre_validation Preliminary Validation of UPLC Method method_dev->pre_validation cross_validation Cross-Validation Study: Analyze Same Samples by Both HPLC and UPLC pre_validation->cross_validation data_comparison Compare Performance Data: - Accuracy - Precision - Linearity - LOD/LOQ - Run Time cross_validation->data_comparison evaluation Evaluate Equivalence or Superiority of UPLC Method data_comparison->evaluation evaluation->method_dev Does Not Meet Criteria documentation Complete Method Transfer Documentation and Reporting evaluation->documentation Meets Acceptance Criteria end End: Validated UPLC Method Implemented for Routine Use documentation->end

Cross-validation workflow from HPLC to UPLC.

A Comparative Analysis of the Bioactivities of Umckalin and Scopoletin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin and Scopoletin are two coumarin derivatives that have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are notably present in the roots of Pelargonium sidoides, a medicinal plant traditionally used for respiratory ailments. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers in understanding their therapeutic potential and mechanisms of action.

Comparative Summary of Bioactivities

BioactivityThis compoundScopoletin
Anti-inflammatory Demonstrated potent activity by inhibiting pro-inflammatory mediators and cytokines. Modulates the MAPK signaling pathway. Specific IC50 values are not widely reported in the reviewed literature.Exhibits significant anti-inflammatory effects through inhibition of enzymes like 5-lipoxygenase and modulation of NF-κB and Nrf2 signaling pathways.
Antioxidant Antioxidant properties have been suggested, but specific quantitative data from standardized assays like DPPH or ABTS are not readily available in the reviewed literature.Displays moderate to significant antioxidant activity in various assays, including DPPH, ABTS, and FRAP.
Antimicrobial Known for its antimicrobial properties, particularly in the context of respiratory tract infections.[1] However, specific Minimum Inhibitory Concentration (MIC) values are not consistently reported.Shows broad-spectrum antimicrobial activity against various bacteria and fungi, with reported MIC values.
Other Activities Immunomodulatory, antiviral, and antitubercular properties have been reported.[2]Neuroprotective (acetylcholinesterase inhibition), anti-tumorigenic, anti-diabetic, and hepatoprotective activities have been documented.[3]

Quantitative Data on Bioactivities

Scopoletin:
AssayTarget/OrganismResult (IC50 / EC50 / MIC)Reference
Anti-inflammatory 5-LipoxygenaseIC50: 1.76 ± 0.01 μM[4]
Antioxidant DPPH radical scavengingEC50: 0.19 ± 0.01 mM[4]
ABTS radical scavengingEC50: 5.62 ± 0.03 μM[4]
Ferric Reducing Antioxidant Power (FRAP)EC50: 0.25 ± 0.03 mM[4]
Antimicrobial Pseudomonas aeruginosaMIC: 128 µg/mL[5]
Candida glabrataMIC: 67.22 µg/mL
Candida tropicalisMIC: 119 µg/mL
Neuroprotective Acetylcholinesterase inhibitionIC50: 0.27 ± 0.02 mM[4]
This compound:

Quantitative data such as IC50 or MIC values for this compound's primary bioactivities are not as extensively reported in the publicly available literature as for Scopoletin. However, studies on its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages have demonstrated a dose-dependent reduction in the production of inflammatory mediators at concentrations ranging from 75 to 300 μM.[2]

Signaling Pathways

This compound: MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment leads to a reduction in the phosphorylation of key MAPK proteins: ERK, JNK, and p38.[2]

Umckalin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK MKKs (MEK1/2, MKK4/7, MKK3/6) MAPKKK->MKK MAPK MAPKs (ERK, JNK, p38) MKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response (iNOS, COX-2, Cytokines) TranscriptionFactors->InflammatoryResponse This compound This compound This compound->MKK This compound->MAPK Inhibits Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.

Scopoletin: NF-κB and Nrf2 Signaling Pathways

Scopoletin's bioactivities are mediated through multiple signaling pathways, most notably the NF-κB and Nrf2 pathways. It inhibits the pro-inflammatory NF-κB pathway and activates the antioxidant Nrf2 pathway.

Scopoletin_NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Pro-inflammatory Gene Expression Scopoletin Scopoletin Scopoletin->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->GeneExpression

Caption: Scopoletin's inhibition of the NF-κB signaling pathway.

Scopoletin_Nrf2_Pathway cluster_nucleus Nuclear Events OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) GeneExpression Antioxidant & Cytoprotective Gene Expression ARE->GeneExpression Scopoletin Scopoletin Scopoletin->Keap1 Activates Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Scopoletin's activation of the Nrf2 signaling pathway.

Experimental Protocols

Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

This protocol outlines the general steps to assess the anti-inflammatory effects of a compound on macrophages.

Anti_inflammatory_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate overnight (allow attachment) seed_cells->incubate1 treat Pre-treat with This compound/Scopoletin incubate1->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect analyze Analyze for inflammatory mediators (NO, PGE2, Cytokines) collect->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Scopoletin) and incubated for a pre-determined time (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 24 hours.

  • Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Cell viability is assessed using an MTT assay to rule out cytotoxicity of the compounds.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.

DPPH_Workflow start Start prepare_solutions Prepare methanolic solutions of test compound and DPPH start->prepare_solutions mix Mix compound solution with DPPH solution prepare_solutions->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Serial dilutions of the test compound (this compound or Scopoletin) are also prepared in methanol.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Conclusion

Both this compound and Scopoletin demonstrate significant and varied bioactivities that warrant further investigation for their therapeutic applications. Scopoletin has been more extensively characterized in terms of its quantitative bioactivity and the breadth of its pharmacological effects. This compound, while clearly a potent anti-inflammatory agent, would benefit from further studies to quantify its efficacy across a range of bioassays. The distinct yet sometimes overlapping mechanisms of action of these two compounds, particularly in their modulation of key inflammatory and antioxidant signaling pathways, make them compelling candidates for drug discovery and development. This guide serves as a foundational resource for researchers to compare and contrast these two important natural products.

References

Validating Umckalin's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Umckalin, a key bioactive compound from Pelargonium sidoides. While direct experimental data for this compound in knockout models is not yet available in published literature, this document outlines a robust validation strategy. This is achieved by contrasting its putative mechanism, derived from in vitro studies, with that of established anti-inflammatory agents and proposing detailed experimental protocols and conceptual visualizations to guide future research.

Introduction to this compound and its Putative Mechanism of Action

This compound is a coumarin derivative found in the roots of Pelargonium sidoides, a plant traditionally used for respiratory and gastrointestinal ailments.[1] In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have elucidated a potential anti-inflammatory mechanism.[1][2] These studies indicate that this compound significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of JNK, p38, and ERK.[1]

To rigorously validate this proposed mechanism, knockout (KO) animal models are indispensable tools. By selectively removing key proteins in the inflammatory signaling cascade, researchers can definitively identify the molecular targets and downstream effects of this compound.

Proposed Validation of this compound's Mechanism Using Knockout Models

Based on its putative action on the MAPK pathway, a series of experiments using knockout mice can be designed to validate this compound's mechanism. The primary hypothesis is that this compound's anti-inflammatory effects will be diminished in mice lacking key components of the MAPK signaling pathway.

Table 1: Proposed Experimental Design for this compound Validation in Knockout Mice

Knockout Model Rationale Proposed Experiment Expected Outcome if Hypothesis is Correct
MyD88-/- MyD88 is a key adaptor protein in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS and leads to MAPK activation.Induce systemic inflammation with LPS in wild-type (WT) and MyD88-/- mice. Treat with this compound or vehicle. Measure serum levels of TNF-α, IL-6, and IL-1β.This compound will reduce cytokine levels in WT mice. This effect will be significantly attenuated in MyD88-/- mice, suggesting this compound acts downstream of MyD88.
MEK1-/- MEK1 is a key kinase in the MAPK cascade, responsible for phosphorylating and activating ERK1/2.Isolate bone marrow-derived macrophages (BMDMs) from WT and MEK1-/- mice. Stimulate with LPS in the presence of this compound or vehicle. Measure production of NO and PGE2.This compound will inhibit NO and PGE2 production in WT BMDMs. This inhibitory effect will be less pronounced in MEK1-/- BMDMs.
ERK1-/- ERK1 is a downstream effector in the MAPK pathway, regulating the expression of inflammatory genes.Administer this compound or vehicle to WT and ERK1-/- mice prior to inducing a localized inflammatory response (e.g., carrageenan-induced paw edema). Measure paw volume.This compound will reduce paw edema in WT mice. The anti-inflammatory effect of this compound will be diminished in ERK1-/- mice.

Comparative Analysis with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a well-established class of anti-inflammatory drugs whose mechanism of action has been extensively validated using knockout models. The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Table 2: Comparison of this compound (Putative) and NSAID Mechanisms and their Validation

Feature This compound (Putative) NSAIDs (e.g., Indomethacin)
Primary Molecular Target(s) MAPK signaling pathway (JNK, p38, ERK)Cyclooxygenase (COX-1 and COX-2) enzymes
Downstream Effects Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Reduced production of prostaglandins
Validation in Knockout Models Proposed: Use of MyD88-/-, MEK1-/-, ERK1-/- mice to confirm pathway dependency.Established: Reduced inflammatory response to NSAIDs in COX-1-/- and COX-2-/- mice, confirming these as the primary targets.
Key Experimental Evidence In vitro data showing reduced phosphorylation of MAPK proteins and decreased production of inflammatory mediators in cell culture.[1]In vivo studies demonstrating that the anti-inflammatory and gastrointestinal side effects of NSAIDs are altered in COX knockout mice.

Experimental Protocols

Protocol 1: In Vivo Validation of this compound in a Mouse Model of Systemic Inflammation
  • Animals: Use 8-10 week old male wild-type (C57BL/6J) and MyD88-/- mice.

  • Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.

  • Treatment Groups:

    • WT + Vehicle + Saline

    • WT + Vehicle + LPS

    • WT + this compound + LPS

    • MyD88-/- + Vehicle + LPS

    • MyD88-/- + this compound + LPS

  • Procedure: a. Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS challenge. b. Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10 mg/kg). c. Collect blood samples via cardiac puncture 2 hours after LPS injection. d. Separate serum and store at -80°C until analysis.

  • Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Statistical Analysis: Use a two-way ANOVA with post-hoc analysis to compare between groups.

Protocol 2: In Vitro Validation of this compound in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Isolation: Isolate bone marrow from the femurs and tibias of wild-type and MEK1-/- mice.

  • Cell Culture: Differentiate bone marrow cells into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Experimental Setup: a. Seed BMDMs in 24-well plates at a density of 5 x 105 cells/well. b. Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle for 1 hour. c. Stimulate cells with LPS (1 µg/mL) for 24 hours.

  • Analysis: a. Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent. b. Prostaglandin E2 (PGE2) Measurement: Quantify the amount of PGE2 in the culture supernatant using an ELISA kit.

  • Statistical Analysis: Use a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons.

Visualizations

Umckalin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade (JNK, p38, ERK) MyD88->MAPK_cascade NF_kB NF-κB MyD88->NF_kB Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_cascade->Inflammatory_Mediators NF_kB->Inflammatory_Mediators This compound This compound This compound->MAPK_cascade Experimental_Workflow cluster_animals Animal Models WT_mice Wild-Type (WT) Mice Treatment Administer this compound or Vehicle WT_mice->Treatment KO_mice Knockout (KO) Mice (e.g., MyD88-/-) KO_mice->Treatment Inflammation Induce Inflammation (e.g., LPS injection) Measurement Measure Inflammatory Markers (e.g., Serum Cytokines) Inflammation->Measurement Treatment->Inflammation Analysis Comparative Analysis Measurement->Analysis Conclusion Validate Mechanism of Action Analysis->Conclusion Logical_Comparison Inflammation Inflammation This compound This compound Inflammation->this compound NSAID NSAID Inflammation->NSAID MAPK_pathway MAPK Pathway This compound->MAPK_pathway Inhibits COX_enzymes COX Enzymes NSAID->COX_enzymes Inhibits Resolution Resolution of Inflammation MAPK_pathway->Resolution COX_enzymes->Resolution

References

Umckalin's Efficacy in the Spotlight: A Comparative Analysis of Pelargonium sidoides Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 21, 2025 – A comprehensive review of existing research provides a comparative analysis of the bioactivity of umckalin, a key coumarin derivative from Pelargonium sidoides, against other prominent compounds found in the medicinal plant. This guide synthesizes available data on the antiviral, antibacterial, and immunomodulatory properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Pelargonium sidoides extracts, notably the standardized extract EPs® 7630, have a long history of use in treating respiratory tract infections.[1] The therapeutic effects of these extracts are attributed to a complex mixture of phytochemicals, including coumarins (like this compound and scopoletin), phenolic acids (such as gallic acid), and flavonoids (including catechin and epigallocatechin).[2][3] While much research has focused on the efficacy of the whole extract, this guide delves into the specific contributions of its individual components, with a particular focus on this compound.

Comparative Antiviral Efficacy against SARS-CoV-2

A pivotal study provides a direct quantitative comparison of the in vitro efficacy of this compound and other Pelargonium sidoides constituents against SARS-CoV-2. The research determined the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for each compound, offering a clear metric for their antiviral potential and safety profile.

CompoundIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
This compound Mild Activity>100-
Scopoletin 17.79>252.2>14.18
Gallic Acid Not explicitly inhibitory in this study>300-
Catechin Not explicitly inhibitory in this study>300-
P. sidoides Extract (Kalobin) 13.7987.256.33

Data sourced from a study on the anti-SARS-CoV-2 activity of Pelargonium sidoides constituents.[4][5]

Notably, while the overall P. sidoides extract demonstrated significant antiviral activity, the isolated coumarin scopoletin showed remarkable anti-SARS-CoV-2 activity with a high selectivity index.[4][5] this compound, in this particular study, exhibited mild antiviral effects against SARS-CoV-2.[4]

Antibacterial and Immunomodulatory Activities: A Qualitative Overview

Several studies confirm the antibacterial properties of various Pelargonium sidoides compounds. This compound, scopoletin, gallic acid, and (+)-catechin have all been shown to possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[2] Research on Mycobacterium smegmatis also identified this compound, scopoletin, catechin, and epigallocatechin as active ingredients. However, the complete root extract was found to be effective at lower concentrations, suggesting a synergistic action between the various components.[6]

The immunomodulatory effects of P. sidoides are attributed to a combination of its phenolic compounds and coumarins, including this compound and its derivatives.[2] Gallic acid and other phenolic compounds are highlighted for their role in the extract's antibacterial and antiviral effects.[2]

A dedicated study on the anti-inflammatory potential of this compound has elucidated its mechanism of action, demonstrating its ability to significantly reduce the production of pro-inflammatory mediators.[7]

Experimental Protocols

Anti-SARS-CoV-2 Inhibitory Activity Assay

The antiviral activity of the compounds was evaluated using a cytopathic effect (CPE) reduction assay.

  • Cell Culture: Vero E6 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Virus Propagation: The SARS-CoV-2 strain was propagated in Vero E6 cells. Viral titers were determined by a plaque assay.

  • Cytotoxicity Assay: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to determine the CC50 of the test compounds on Vero E6 cells.

  • Antiviral Assay: Vero E6 cells were seeded in 96-well plates. After 24 hours, the cells were treated with serial dilutions of the test compounds and infected with SARS-CoV-2.

  • Quantification of CPE: After a 72-hour incubation period, the viral CPE was observed, and cell viability was quantified using the MTT assay. The IC50 was calculated as the compound concentration required to inhibit 50% of the viral CPE.[4]

Visualizing the Mechanisms

To better understand the biological processes influenced by this compound, the following diagrams illustrate a key signaling pathway and the experimental workflow for the antiviral assay.

Anti_Inflammatory_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Signaling (JNK, p38, ERK) TLR4->MAPK NF_kB NF-κB TLR4->NF_kB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NF_kB Inhibits Antiviral_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation Incubation & Analysis Cell_Seeding Seed Vero E6 Cells in 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add Serial Dilutions of Test Compounds Incubation_24h->Add_Compounds Add_Virus Infect with SARS-CoV-2 Add_Compounds->Add_Virus Incubation_72h Incubate for 72h Add_Virus->Incubation_72h MTT_Assay Perform MTT Assay Incubation_72h->MTT_Assay Data_Analysis Calculate IC50 & CC50 MTT_Assay->Data_Analysis

References

Umckalin's Anti-Inflammatory Properties: An In Vitro Analysis and Framework for In Vivo Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Umckalin, a coumarin derivative found in the roots of Pelargonium sidoides. While current research has established its mechanism of action in a laboratory setting (in vitro), studies in living organisms (in vivo) are not yet available. This document summarizes the existing in vitro data for this compound and proposes a standardized in vivo experimental model, the carrageenan-induced paw edema model, as a framework for future validation and comparison against established anti-inflammatory drugs.

In Vitro Anti-Inflammatory Activity of this compound

Recent studies have demonstrated this compound's potential as an anti-inflammatory agent using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.[1][2] The key findings indicate that this compound significantly mitigates the inflammatory response through the inhibition of key inflammatory mediators and signaling pathways.

This compound has been shown to dose-dependently reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[1][2] This effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2]

Furthermore, this compound effectively curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The underlying mechanism for these effects has been attributed to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of JNK, p38 MAPK, and ERK.[1]

Table 1: In Vitro Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
Inflammatory MarkerEffect of this compound TreatmentMechanism of Action
Nitric Oxide (NO)Significantly ReducedInhibition of iNOS expression
Prostaglandin E2 (PGE2)Significantly ReducedInhibition of COX-2 expression
TNF-αSignificantly ReducedDownregulation of MAPK signaling
IL-6Significantly ReducedDownregulation of MAPK signaling
IL-1βSignificantly ReducedDownregulation of MAPK signaling

Proposed In Vivo Model for Validation: Carrageenan-Induced Paw Edema

To validate the anti-inflammatory effects of this compound in a living organism, the carrageenan-induced paw edema model in rats is a widely accepted and appropriate method. This model allows for the assessment of a compound's ability to reduce acute inflammation.

Hypothetical Comparative Data

The following table illustrates how data from an in vivo study comparing this compound to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, would be presented. The values for this compound are hypothetical and serve as a placeholder to guide future research.

Table 2: Hypothetical In Vivo Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3hInhibition of Edema (%)
Vehicle (Control)-55 ± 5-
This compound 25Data Not AvailableData Not Available
This compound 50Data Not AvailableData Not Available
This compound 100Data Not AvailableData Not Available
Indomethacin1025 ± 354.5

Experimental Protocols

In Vitro: Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of this compound (e.g., 75, 150, and 300 μM) for 1 hour.[1]

  • Inflammation Induction: Inflammation is induced by adding 1 μg/mL of lipopolysaccharide (LPS) to each well (except for the control group) and incubating for 24 hours.[1]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To determine the expression of iNOS, COX-2, and the phosphorylation of MAPK pathway proteins (p-JNK, p-p38, p-ERK), cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

In Vivo: Carrageenan-Induced Paw Edema in Rats (Proposed Protocol)
  • Animals: Male Wistar rats (180-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Animals are divided into five groups: a vehicle control group, three this compound treatment groups (e.g., 25, 50, and 100 mg/kg, administered orally), and a positive control group (Indomethacin, 10 mg/kg, administered orally).

  • Induction of Edema: One hour after the administration of the respective treatments, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema is then calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

Visualizations

Umckalin_MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway Pro_inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK_pathway->Pro_inflammatory_mediators Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Pro_inflammatory_cytokines This compound This compound This compound->MAPK_pathway

Caption: this compound's inhibition of the MAPK signaling pathway.

Carrageenan_Paw_Edema_Workflow cluster_preparation Preparation cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Treatment_Admin Treatment Administration (Vehicle, this compound, Indomethacin) Grouping->Treatment_Admin Carrageenan_Injection Carrageenan Injection Treatment_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

References

Comparative Transcriptomic Analysis of Umckalin and Alternative Immunomodulators in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

In the quest for effective immunomodulatory agents for respiratory and inflammatory conditions, understanding the molecular mechanisms at the transcriptomic level is paramount. This guide provides a comparative analysis of the transcriptomic effects of Umckalin, the key bioactive compound in Pelargonium sidoides, with other well-known herbal immunomodulators: Echinacea, Sambucus nigra (elderberry), and Andrographis paniculata. Due to the absence of publicly available comprehensive transcriptomic datasets for this compound-treated cells, this comparison is based on documented effects on specific gene and protein expression, juxtaposed with available transcriptomic data for the alternative compounds.

Data Summary: Gene Expression Modulation

The following tables summarize the known effects of this compound (Pelargonium sidoides) and the comparative transcriptomic data from studies on Echinacea, Sambucus nigra, and Andrographis paniculata on key immune and inflammatory genes.

Table 1: Comparative Effects on Pro-Inflammatory Gene Expression

Gene/ProteinThis compound / Pelargonium sidoides ExtractEchinacea purpurea ExtractSambucus nigra (Elderberry) ExtractAndrographis paniculata (Andrographolide)
TNF-α Inhibition of expression and production[1]Initial induction, then modest decrease in vivo[2]Increased expression[3]Inhibition of expression[4][5]
IL-6 Inhibition of production[1]-Increased expression[3]Inhibition of expression[4][5]
IL-1β Inhibition of production[1]Initial induction, then modest decrease in vivo[2]-Inhibition of expression[4]
iNOS Inhibition of expression[1]--Inhibition of production[6]
COX-2 Inhibition of expression[1]--Inhibition of expression[4]
IL-8 -Initial induction, then modest decrease in vivo[2]Increased expression[3]Downregulation of expression[5]
CCL2 (MCP-1) -Upregulation in dendritic cells[7]-Downregulation of expression[5]
CCL3 (MIP-1α) -Downregulation in dendritic cells[7]--
CCL4 (MIP-1β) -Upregulation in dendritic cells[7]--

Table 2: Comparative Effects on Immune Response and Antiviral Gene Expression

Gene/ProteinThis compound / Pelargonium sidoides ExtractEchinacea purpurea ExtractSambucus nigra (Elderberry) ExtractAndrographis paniculata (Andrographolide)
IFN-α -Steady increase in vivo[2]--
IFN-β Induction of production---
SOCS-1 Upregulation---
β-defensin-1 Upregulation---
ICOS Decreased expression---
ICOSL Decreased expression---
IL-10 Induction of productionInitial induction in vitro[2]-Decreased production[5]
MHC Class II -Stimulation of expression[8]--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of transcriptomic studies. Below are representative experimental protocols from the cited literature for the alternative immunomodulators.

Echinacea purpurea Extract Treatment of Human Bronchial Epithelial Cells

  • Cell Line: BEAS-2B (human bronchial epithelial cell line).

  • Treatment: Cells were treated with either a polysaccharide-rich or an alkylamide and caffeic acid derivative-rich extract of Echinacea purpurea.

  • Infection Model: In some experiments, cells were infected with human rhinovirus (HRV-14) prior to or concurrently with Echinacea treatment.

  • RNA Extraction and Analysis: Total RNA was extracted, and gene expression was analyzed using the Affymetrix Human Genome U133A 2.0 Array, evaluating over 13,000 human genes.

  • Data Analysis: Gene expression changes were analyzed to identify differentially expressed genes, which were then subjected to pathway analysis using programs like Ingenuity Pathway Analysis to identify key regulatory nodes.[8]

Sambucus nigra (Elderberry) Extract Treatment in an Influenza Model

  • Methodology: The study aimed to determine the mechanism of action of elderberry against influenza virus.

  • Assays: Direct effects were studied via hemagglutination inhibition, plaque reduction, and flow cytometry.

  • Cytokine Analysis: To assess immunomodulatory effects, the modulation of pro-inflammatory cytokines (IL-6, IL-8, and TNF-α) was evaluated. The study found an increased expression of these cytokines, suggesting an indirect immunomodulatory effect.[3]

Andrographis paniculata (Andrographolide) in a Co-culture Inflammation Model

  • Cell Lines: Caco-2 (human epithelial colorectal adenocarcinoma) and RAW264.7 (murine macrophage) cells were co-cultured.

  • Treatment: The co-culture was treated with an ethanolic extract of Andrographis paniculata (ApEtOH).

  • Inflammation Induction: Inflammation was induced by lipopolysaccharide (LPS).

  • Gene Expression Analysis: The expression of chemokines (RANTES, MCP-1, and ENA-78) in Caco-2 cells infected with Salmonella Typhimurium was assessed via quantitative real-time PCR (qRT-PCR).

  • Cytokine Measurement: Production of TNF-α and IL-6 was measured by ELISA.[5]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and a general workflow for transcriptomic analysis of herbal extracts.

Umckalin_Signaling_Pathway cluster_mapk MAPK Pathway cluster_inflammation Inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS p38->iNOS induces COX2 COX-2 p38->COX2 induces TNFa TNF-α p38->TNFa induces IL6 IL-6 p38->IL6 induces IL1b IL-1β p38->IL1b induces JNK->iNOS induces JNK->COX2 induces JNK->TNFa induces JNK->IL6 induces JNK->IL1b induces ERK->iNOS induces ERK->COX2 induces ERK->TNFa induces ERK->IL6 induces ERK->IL1b induces NFkB->iNOS induces NFkB->COX2 induces NFkB->TNFa induces NFkB->IL6 induces NFkB->IL1b induces This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->iNOS inhibits expression This compound->COX2 inhibits expression This compound->TNFa inhibits expression This compound->IL6 inhibits expression This compound->IL1b inhibits expression

Caption: this compound's anti-inflammatory signaling pathway.

Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing & Data Acquisition cluster_analysis Bioinformatic Analysis CellCulture Cell Culture (e.g., Bronchial Epithelial Cells) Treatment Treatment with Herbal Extract vs. Control CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction LibraryPrep Library Preparation RNA_Extraction->LibraryPrep Sequencing RNA-Sequencing (e.g., Illumina) LibraryPrep->Sequencing RawData Raw Sequencing Data (FASTQ files) Sequencing->RawData QC Quality Control RawData->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: General workflow for transcriptomic analysis.

Conclusion

While a direct, high-throughput transcriptomic comparison involving this compound is not yet available in the public domain, the existing evidence on its molecular targets provides a solid foundation for a comparative assessment. This compound, and the broader Pelargonium sidoides extract, demonstrates a potent anti-inflammatory profile by downregulating key pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2, primarily through the inhibition of the MAPK signaling pathway.[1] In comparison, herbal immunomodulators like Echinacea and Sambucus nigra show a more complex, and sometimes contrasting, immunomodulatory effect, with some studies indicating an initial induction of pro-inflammatory cytokines.[2][3][8] Andrographis paniculata appears to share a more similar anti-inflammatory transcriptomic signature with this compound, notably in its inhibition of the NF-κB and MAPK pathways.[4][6]

For researchers and drug development professionals, this guide highlights the necessity for comprehensive transcriptomic studies on this compound to fully elucidate its mechanism of action and to enable more direct and quantitative comparisons with alternative therapies. The inferred comparative data presented here, however, underscores the distinct molecular impact of these herbal compounds on the immune system and provides a valuable framework for future research and development in the field of immunomodulation.

References

A Head-to-Head Comparison of the Antioxidant Capacities of Umckalin and EGCG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Umckalin, a key bioactive compound from Pelargonium sidoides, and Epigallocatechin Gallate (EGCG), the most abundant catechin in green tea. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Epigallocatechin gallate (EGCG) is a well-researched flavonoid renowned for its potent antioxidant properties, with a wealth of quantitative data supporting its efficacy in various antioxidant assays. In contrast, this compound, a coumarin derivative, is primarily recognized for its immunomodulatory and antibacterial effects in the context of respiratory infections. While direct quantitative data on the antioxidant capacity of isolated this compound is limited, studies on Pelargonium sidoides extracts, where this compound is a major constituent, and on structurally related coumarins, suggest it possesses antioxidant potential. This guide synthesizes the available data to offer a comparative overview.

Data Presentation: Quantitative Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacities of EGCG and Pelargonium sidoides extract (as a proxy for this compound). It is crucial to note that the data for this compound is indirect and represents the activity of a complex extract, not the purified compound.

Antioxidant AssayEGCGPelargonium sidoides Extract (containing this compound)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity (IC₅₀) ~20 µM[1]14.7 µg/mL
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity (IC₅₀) 35.96 µg/mL[2]Not available
FRAP (Ferric Reducing Antioxidant Power) High relative percentage of absorbance at 400 µMNot available
ORAC (Oxygen Radical Absorbance Capacity) 1573 units/gram (for matcha green tea, rich in EGCG)[3]Not available

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant capacity. The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

The antioxidant potential can be evaluated by measuring the ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (EGCG or this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The IC₅₀ value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.

Signaling Pathways and Mechanisms of Action

EGCG Antioxidant Signaling Pathway

EGCG exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway influenced by EGCG is the Nrf2/HO-1 pathway.

EGCG_Antioxidant_Pathway EGCG EGCG ROS Reactive Oxygen Species (ROS) EGCG->ROS Scavenges Keap1 Keap1 EGCG->Keap1 Inactivates Cellular_Protection Cellular Protection (Reduced Oxidative Stress) ROS->Cellular_Protection Causes Damage Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Inhibits HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces expression HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: EGCG's antioxidant mechanism via Nrf2/HO-1 pathway activation.

This compound and MAPK Signaling in Inflammation and Oxidative Stress

While a specific antioxidant signaling pathway for this compound is not well-defined, its anti-inflammatory actions, which are closely linked to oxidative stress, involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Umckalin_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK_Pathway Activates NF_kB NF-κB MAPK_Pathway->NF_kB Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators Induces expression Oxidative_Stress Oxidative Stress Pro_inflammatory_Mediators->Oxidative_Stress Promotes This compound This compound This compound->MAPK_Pathway Inhibits

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for assessing and comparing the antioxidant capacity of chemical compounds.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_A Compound A (e.g., this compound) Serial_Dilutions Prepare Serial Dilutions Compound_A->Serial_Dilutions Compound_B Compound B (e.g., EGCG) Compound_B->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay ORAC_Assay ORAC Assay Serial_Dilutions->ORAC_Assay Measure_Absorbance Measure Absorbance/ Fluorescence DPPH_Assay->Measure_Absorbance ABTS_Assay->Measure_Absorbance FRAP_Assay->Measure_Absorbance ORAC_Assay->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Values/ Equivalents Measure_Absorbance->Calculate_IC50 Compare_Results Compare Antioxidant Capacities Calculate_IC50->Compare_Results

Caption: General workflow for antioxidant capacity assessment.

Conclusion

This comparative guide demonstrates that while EGCG is a well-established and potent antioxidant with a large body of supporting evidence, the antioxidant potential of this compound is an area that warrants further dedicated research. The available data suggests that this compound, as a component of Pelargonium sidoides extracts, contributes to the plant's overall antioxidant effect, likely through the modulation of inflammatory pathways that are intertwined with oxidative stress. Future studies focusing on the direct antioxidant capacity of isolated this compound using standardized assays are necessary for a definitive head-to-head comparison with EGCG. This would provide a clearer understanding of its potential as a standalone antioxidant agent for therapeutic applications.

References

Validating the Synergistic Effects of Umckalin with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies, including the combination of conventional antibiotics with natural compounds to enhance efficacy. Umckalin, a coumarin derivative from Pelargonium sidoides, is known for its antimicrobial and immunomodulatory properties[1][2][3]. This guide provides a framework for validating the potential synergistic effects of this compound when combined with antibiotics, offering detailed experimental protocols and data interpretation. While direct studies on this compound-antibiotic synergy are limited, this document outlines the established methodologies researchers can employ to investigate these interactions, using hypothetical data for illustrative purposes.

Assessing Synergy: Key Experimental Approaches

The synergistic effect of two antimicrobial agents can be quantified through several in vitro methods. The most common are the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve analysis to assess the dynamics of bacterial killing.

Checkerboard Assay

The checkerboard method is a widely used technique to evaluate the interaction between two antimicrobial agents[4][5][6]. It involves a two-dimensional dilution of the compounds, alone and in combination, to determine the minimum inhibitory concentration (MIC) of each drug when used together.

Experimental Protocol:

  • Preparation of Reagents: Prepare stock solutions of this compound and the selected antibiotic (e.g., Antibiotic X) in an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Microplate Setup: In a 96-well microplate, create a serial dilution of the antibiotic horizontally and a serial dilution of this compound vertically. This creates a matrix of wells with varying concentrations of both compounds[6].

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well[7]. Include wells with only the antibiotic, only this compound, and a growth control (no antimicrobial agents).

  • Incubation: Incubate the plate at 37°C for 16-20 hours[8].

  • Data Analysis: Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth[4]. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Data Presentation:

The results of a checkerboard assay can be summarized in a table to clearly present the synergistic potential.

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound + Antibiotic X
- this compound128320.5Synergy
- Antibiotic X164
This compound + Antibiotic Y
- this compound128641.0Additive
- Antibiotic Y3216
This compound + Antibiotic Z
- this compound1281282.0Indifference
- Antibiotic Z84
  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound & Antibiotic Stock Solutions C Serial Dilute this compound (Vertical) & Antibiotic (Horizontal) in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Plate with Bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Read MICs of Individual Agents & Combinations E->F G Calculate FICI F->G H Determine Interaction (Synergy, Additive, etc.) G->H

Caption: Workflow for the Checkerboard Assay.
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time[9][10].

Experimental Protocol:

  • Setup: In culture tubes containing broth, add the antimicrobial agents at specific concentrations (e.g., MIC, 0.5x MIC, 0.25x MIC) alone and in combination.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension. Include a growth control tube without any antimicrobial agent.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) at each time point and plot the log10 CFU/mL against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours[11].

Data Presentation:

Time (hours)Growth Control (log10 CFU/mL)This compound (0.5x MIC) (log10 CFU/mL)Antibiotic X (0.25x MIC) (log10 CFU/mL)This compound + Antibiotic X (log10 CFU/mL)
05.55.55.55.5
47.06.86.55.0
88.57.57.04.2
129.07.87.23.5
249.28.07.53.0

Investigating Biofilm Inhibition

Many chronic infections are associated with biofilms, which provide increased resistance to antibiotics[12][13]. Evaluating the effect of this compound-antibiotic combinations on biofilm formation and eradication is crucial.

Experimental Protocol (Biofilm Inhibition):

  • Microplate Setup: In a 96-well plate, add serial dilutions of this compound and the antibiotic, alone and in combination, in a suitable growth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation[12].

  • Washing and Staining: After incubation, gently wash the wells to remove planktonic bacteria. Stain the remaining adherent biofilm with crystal violet.

  • Quantification: Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Data Presentation:

TreatmentConcentration (µg/mL)Biofilm Absorbance (OD570)% Biofilm Inhibition
Control (No Treatment)-1.250%
This compound640.9821.6%
Antibiotic X80.8532.0%
This compound + Antibiotic X 32 + 4 0.25 80.0%

Potential Mechanisms of Synergy

The synergistic action of this compound with antibiotics could be attributed to several mechanisms. While specific pathways for this compound are still under investigation, plausible mechanisms based on the actions of other natural compounds include:

  • Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell. This compound may inhibit these efflux pumps, leading to higher intracellular antibiotic concentrations.

  • Increased Cell Wall Permeability: this compound could disrupt the bacterial cell wall or membrane, facilitating the entry of the antibiotic into the cell[14][15].

  • Inhibition of Resistance-Conferring Enzymes: this compound might inhibit bacterial enzymes, such as beta-lactamases, that inactivate antibiotics.

  • Immunomodulation: this compound is known to have immunomodulatory effects[1][2]. This could enhance the host's immune response to the bacterial infection, complementing the action of the antibiotic.

Synergy_Pathway cluster_bacterium Bacterial Cell Efflux Efflux Pump Enzyme Resistance Enzyme (e.g., Beta-lactamase) Target Antibiotic Target (e.g., Ribosome) This compound This compound This compound->Efflux Inhibits This compound->Enzyme Inhibits Antibiotic Antibiotic Antibiotic->Efflux Expelled Antibiotic->Enzyme Inactivated Antibiotic->Target Inhibits Cell Function

Caption: Potential synergistic mechanisms of this compound.

Conclusion

Validating the synergistic effects of this compound with antibiotics holds significant promise for developing novel combination therapies to combat resistant pathogens. The experimental frameworks provided in this guide, including the checkerboard assay, time-kill curve analysis, and biofilm inhibition assays, offer robust methods for quantifying these interactions. Further research into the specific molecular mechanisms will be crucial for optimizing therapeutic strategies and advancing the clinical application of such combinations.

References

Comparative Docking Analysis of Umckalin with Key Inflammatory and Viral Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Binding Affinities of Umckalin

The following table summarizes the hypothetical binding energies of this compound with its identified anti-inflammatory and potential antiviral target proteins. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand (this compound) and the protein target.

Target ProteinProtein ClassFunctionHypothetical Binding Energy (kcal/mol)
Inducible Nitric Oxide Synthase (iNOS)OxidoreductaseInflammatory mediator production-8.2
Cyclooxygenase-2 (COX-2)OxidoreductaseProstaglandin synthesis in inflammation-8.9
c-Jun N-terminal Kinase (JNK)Kinase (MAPK)Inflammatory signaling pathway-7.5
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Kinase (MAPK)Inflammatory signaling pathway-7.9
Extracellular Signal-Regulated Kinase (ERK)Kinase (MAPK)Inflammatory signaling pathway-7.1
SARS-CoV-2 Main Protease (Mpro)HydrolaseViral replication-6.8
SARS-CoV-2 Spike GlycoproteinViral Surface ProteinViral entry into host cells-6.5

Experimental Protocols

The following outlines a standard molecular docking protocol that could be employed to determine the binding affinity of this compound against its target proteins.

1. Preparation of the Ligand (this compound)

  • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.

  • The ligand is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and minimizing its energy using a suitable force field (e.g., MMFF94). This ensures a stable and realistic conformation of the molecule.

2. Preparation of the Target Proteins

  • The 3D crystal structures of the target proteins (iNOS, COX-2, JNK, p38 MAPK, ERK, SARS-CoV-2 Mpro, and Spike Glycoprotein) are retrieved from the Protein Data Bank (PDB).

  • The proteins are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms.

  • Polar hydrogen atoms are added to the protein structure, and appropriate charges are assigned.

  • The protein's energy is minimized to relieve any steric clashes.

3. Molecular Docking

  • Grid Box Generation: A grid box is defined around the active site of each target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The software systematically samples different conformations and orientations of this compound within the defined grid box of the target protein.

  • Scoring and Analysis: The docking program calculates the binding energy for each docked pose. The pose with the lowest binding energy is generally considered the most favorable and stable interaction. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are then analyzed to understand the molecular basis of the binding.

4. Validation of the Docking Protocol

  • To ensure the reliability of the docking protocol, a validation step is typically performed. This involves re-docking the co-crystallized ligand (if available) back into the protein's active site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) value (typically < 2 Å) between the docked pose and the original crystallographic pose of the ligand.

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK Signaling Pathway cluster_targets Downstream Inflammatory Mediators LPS LPS p38_MAPK p38 MAPK LPS->p38_MAPK Activates JNK JNK LPS->JNK Activates ERK ERK LPS->ERK Activates iNOS iNOS p38_MAPK->iNOS COX2 COX-2 p38_MAPK->COX2 JNK->iNOS JNK->COX2 ERK->iNOS ERK->COX2 This compound This compound This compound->p38_MAPK Inhibits This compound->JNK Inhibits This compound->ERK Inhibits This compound->iNOS Inhibits This compound->COX2 Inhibits

Caption: this compound's inhibitory action on the MAPK signaling pathway.

Experimental Workflow for Comparative Docking

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Target Protein Preparation Protein_Prep->Docking Analysis Binding Energy Calculation & Interaction Analysis Docking->Analysis Results Comparative Binding Affinities Analysis->Results

Caption: A generalized workflow for in-silico comparative docking studies.

Umckalin vs. Placebo in Animal Models of Respiratory Infection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative studies of isolated Umckalin versus a placebo in animal models of common respiratory infections are notably absent in publicly available scientific literature. The majority of in vivo research has focused on the complete Pelargonium sidoides root extract, EPs® 7630, of which this compound is a recognized bioactive constituent. This guide, therefore, presents a detailed analysis of the available preclinical data for EPs® 7630 as a proxy to infer the potential effects of this compound. Additionally, in vitro studies on isolated this compound are presented to elucidate its direct cellular mechanisms of action.

This guide aims to provide a comprehensive overview of the current state of research, highlighting the immunomodulatory and potential antiviral effects observed with EPs® 7630 in a hamster model of SARS-CoV-2 infection. Furthermore, it delves into the anti-inflammatory properties of this compound at a cellular level, offering insights into its potential contribution to the therapeutic effects of the whole extract. While the data strongly suggests a role for this compound in the management of respiratory infections, it is crucial to underscore that the following in vivo findings are attributed to the synergistic or additive effects of all compounds within the EPs® 7630 extract.

In Vivo Comparison: EPs® 7630 vs. Placebo in a SARS-CoV-2 Hamster Model

A significant preclinical study investigated the efficacy of EPs® 7630 in a Syrian hamster model of SARS-CoV-2 infection. This model is widely accepted for studying COVID-19 pathology and the associated dysregulated immune responses.[1] The study demonstrated that EPs® 7630 ameliorates the disease outcome, primarily through immunomodulatory effects and a modest, early-phase reduction in viral load.[2][3]

Experimental Protocol

The experimental design involved prophylactic and therapeutic oral administration of EPs® 7630, as well as a combination of oral and intranasal administration, compared to a vehicle control (placebo).

  • Animal Model: Syrian hamsters.[1]

  • Infection Model: Intranasal inoculation with SARS-CoV-2.

  • Treatment Groups:

    • Prophylactic oral EPs® 7630 (50 mg/kg body weight, twice daily, starting 24 hours before infection).

    • Therapeutic oral EPs® 7630 (50 mg/kg body weight, twice daily, starting on the day of infection).

    • Therapeutic oral and intranasal EPs® 7630 (oral administration as above, plus intranasal administration of 5 mg/mL with the virus inoculum).

    • Vehicle control (strawberry syrup without EPs® 7630).

  • Outcome Measures:

    • Viral load in oropharyngeal swabs and lung tissue (measured by plaque assay).

    • Lung histopathology (assessment of inflammation, pneumonia severity, bronchitis, and edema).

    • Analysis of cytokine and chemokine levels in lung tissue.

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_outcomes Outcome Measures Animal_Model Syrian Hamsters Infection Intranasal SARS-CoV-2 Animal_Model->Infection EPs_7630_Oral_Prophylactic EPs® 7630 (Oral, Prophylactic) EPs_7630_Oral_Therapeutic EPs® 7630 (Oral, Therapeutic) EPs_7630_Oral_Intranasal EPs® 7630 (Oral + Intranasal) Placebo Vehicle Control Viral_Load Viral Load (Swabs, Lungs) EPs_7630_Oral_Prophylactic->Viral_Load Histopathology Lung Histopathology EPs_7630_Oral_Prophylactic->Histopathology Cytokines Cytokine/Chemokine Levels EPs_7630_Oral_Prophylactic->Cytokines EPs_7630_Oral_Therapeutic->Viral_Load EPs_7630_Oral_Therapeutic->Histopathology EPs_7630_Oral_Therapeutic->Cytokines EPs_7630_Oral_Intranasal->Viral_Load EPs_7630_Oral_Intranasal->Histopathology EPs_7630_Oral_Intranasal->Cytokines Placebo->Viral_Load Placebo->Histopathology Placebo->Cytokines

Caption: Experimental workflow for the in vivo study of EPs® 7630 in a hamster SARS-CoV-2 model.

Data Presentation
Outcome MeasureEPs® 7630 Treatment GroupsPlacebo GroupKey Findings
Viral Load (Lung Tissue) ~10-fold reduction at 2 days post-infection (oral only and oral + intranasal)Higher viral load at 2 days post-infectionEPs® 7630 showed a modest, early antiviral effect in the lower respiratory tract.[1]
Lung Pathology Delayed bronchiolitis and limited lung edemaMore pronounced inflammatory damage, pneumonia, bronchitis, and edemaEPs® 7630 treatment resulted in a significant positive modulation of disease progression.[3][4]
Inflammatory Damage (Lung Area) Reduced percentage of affected lung areaHigher percentage of affected lung areaEPs® 7630 demonstrated a protective effect against extensive lung inflammation.[4]
Pneumonia Severity Lower semi-quantitative scoreHigher semi-quantitative scoreTreatment with EPs® 7630 reduced the severity of pneumonia.[4]
Bronchitis Lower semi-quantitative scoreHigher semi-quantitative scoreEPs® 7630 mitigated the development of bronchitis.[4]
Edema (Perivascular and Alveolar) Lower semi-quantitative scoreHigher semi-quantitative scoreEPs® 7630 limited the formation of lung edema.[4]

In Vitro Anti-Inflammatory Effects of Isolated this compound

To understand the direct contribution of this compound to the observed immunomodulatory effects of EPs® 7630, it is insightful to examine in vitro studies on the isolated compound. A key study investigated the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for inflammation research.[5]

Experimental Protocol
  • Cell Model: RAW 264.7 murine macrophage cell line.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Various concentrations of this compound (75, 150, and 300 μM).

  • Outcome Measures:

    • Production of inflammatory mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

    • Secretion of pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

    • Expression of inflammatory enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) via Western blot.

    • Phosphorylation of Mitogen-Activated Protein Kinases (MAPKs): JNK, p38, and ERK.

Data Presentation
Inflammatory MarkerEffect of this compound TreatmentSignificance
NO Production Significant, dose-dependent reductionp < 0.001
PGE2 Production Significant, dose-dependent reductionp < 0.001
TNF-α Secretion Significant, dose-dependent reductionp < 0.001
IL-6 Secretion Significant, dose-dependent reductionp < 0.001
IL-1β Secretion Significant, dose-dependent reductionp < 0.001
iNOS Expression Significant, dose-dependent suppression-
COX-2 Expression Significant, dose-dependent suppression-
MAPK Phosphorylation (JNK, p38, ERK) Reduced phosphorylation-
Signaling Pathway

The study elucidated that this compound exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway. This pathway is crucial for the production of many pro-inflammatory mediators. By suppressing the phosphorylation of JNK, p38, and ERK, this compound effectively downregulates the expression of iNOS and COX-2, leading to a decrease in the production of NO and PGE2, as well as the secretion of key pro-inflammatory cytokines.[5]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_Pathway NF_kB NF-κB TLR4->NF_kB iNOS_COX2 iNOS & COX-2 Expression MAPK_Pathway->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Cytokines NF_kB->iNOS_COX2 NF_kB->Cytokines Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) iNOS_COX2->Inflammatory_Mediators This compound This compound This compound->MAPK_Pathway

Caption: this compound's inhibition of the MAPK signaling pathway to reduce inflammation.

Conclusion

While direct evidence from animal models comparing isolated this compound to a placebo in common respiratory infections is currently unavailable, the existing research on the Pelargonium sidoides extract EPs® 7630 provides valuable insights. In a hamster model of SARS-CoV-2, EPs® 7630 demonstrated significant immunomodulatory effects, leading to a reduction in lung pathology and a modest early antiviral activity. In vitro studies on isolated this compound have elucidated a potent anti-inflammatory mechanism of action through the inhibition of the MAPK signaling pathway.

These findings collectively suggest that this compound is a key contributor to the therapeutic effects of Pelargonium sidoides extract in respiratory infections. However, further in vivo studies with isolated this compound are imperative to definitively establish its efficacy and safety profile as a standalone therapeutic agent. For drug development professionals, the data presented here provides a strong rationale for investigating this compound and its derivatives as potential candidates for novel anti-inflammatory and immunomodulatory therapies for respiratory diseases.

References

Safety Operating Guide

Proper Disposal of Umckalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Umckalin, a coumarin compound noted for its biological activity and its potential environmental impact. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Hazard Identification and Safety Data

A clear understanding of a substance's hazards is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

Hazard ClassGHS CodeDescriptionPrecautionary StatementGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.PreventionP264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
Acute Aquatic ToxicityH400Very toxic to aquatic life.ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.P330Rinse mouth.
StorageNot specified.
DisposalP273Avoid release to the environment.
P391Collect spillage.
P501Dispose of contents/container to an approved waste disposal plant.

Standard Operating Procedure for this compound Disposal

The primary principle for this compound disposal is to prevent its release into the environment.[1][2] Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.[2]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All this compound waste, including stock solutions, experimental residues, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected in a designated, leak-proof container.

  • Container Compatibility: The container should be made of a material compatible with the solvents used in the this compound solution. Glass is generally a safe choice for solid waste and most solutions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to prevent the spread of material in case of a leak.

Step 3: Disposal
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Company: The EHS department will typically work with a licensed hazardous material disposal company for the final disposition of the chemical waste.[2]

  • Approved Disposal Method: The recommended method for the final disposal of this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful combustion byproducts.[2]

Experimental Protocol: Decontamination of Glassware and Surfaces

While bulk this compound waste must be disposed of via professional services, this protocol can be used for the decontamination of glassware and minor spills on non-porous surfaces. This procedure is based on the known reactivity of the coumarin lactone ring, which undergoes hydrolysis under basic conditions to form a water-soluble salt.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Water (deionized or distilled).

  • pH indicator strips.

  • Designated hazardous waste container for the resulting aqueous waste.

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Initial Rinse: Rinse the contaminated glassware or wipe the spilled surface with a suitable solvent (e.g., ethanol) to remove the majority of the this compound. Collect this solvent rinse as hazardous waste.

  • Base Hydrolysis: Carefully add a sufficient volume of 1 M NaOH solution to the glassware or apply it to the surface to ensure complete wetting. Allow the solution to sit for at least one hour to facilitate the hydrolysis of the lactone ring.

  • Collection: Collect the NaOH solution used for decontamination.

  • Neutralization: Check the pH of the collected solution. If it is highly basic (pH > 11), neutralize it carefully with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Disposal of Aqueous Waste: Transfer the neutralized aqueous solution to a designated hazardous waste container for aqueous chemical waste. Label it appropriately.

  • Final Rinse: Thoroughly rinse the glassware or surface with water. The glassware can then be washed using standard laboratory procedures.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste in a laboratory setting.

UmckalinDisposalWorkflow start This compound Waste Generated (Solid, Liquid, Contaminated Items) decision_spill Minor Spill on Non-Porous Surface? start->decision_spill collect_waste Collect in Designated, Labeled Hazardous Waste Container start->collect_waste decontaminate Decontaminate using Base Hydrolysis Protocol decision_spill->decontaminate Yes decision_spill->collect_waste No (Bulk Waste) collect_residue Collect Aqueous Residue as Hazardous Waste decontaminate->collect_residue storage Store in Secure Secondary Containment Area collect_residue->storage collect_waste->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and minimizing environmental impact, reinforcing a culture of safety and responsibility.

References

Safeguarding Research: A Comprehensive Guide to Handling Umckalin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Umckalin, a coumarin compound utilized in proteomics research. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures are based on established best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The required level of PPE is dictated by the specific handling procedure.

Activity Required Personal Protective Equipment
Weighing and Preparing Concentrated Solutions - Primary Gloves: Nitrile - Secondary Gloves: Nitrile (outer pair to be changed immediately upon contamination) - Body Protection: Disposable gown with knit cuffs or impervious coveralls - Eye/Face Protection: Chemical splash goggles with side-shields - Respiratory Protection: N95 or FFP2 certified respirator (minimum); for operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.
Handling Dilute Solutions - Gloves: Single pair of nitrile gloves - Body Protection: Laboratory coat - Eye/Face Protection: Safety glasses with side shields
Waste Disposal - Primary Gloves: Nitrile - Secondary Gloves: Nitrile - Body Protection: Disposable gown or lab coat - Eye/Face Protection: Chemical splash goggles

Operational Plan for Handling this compound

A systematic workflow is essential to minimize exposure risk. All operations involving solid this compound or concentrated solutions must be performed within a certified chemical fume hood or other appropriate local exhaust ventilation system.[1]

Preparation and Weighing
  • Pre-Operational Check: Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including a tared weigh boat, spatula, and solvent.

  • Donning PPE: Put on the appropriate PPE for handling concentrated compounds as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder, minimizing the creation of dust.

  • Cleaning: Post-weighing, decontaminate the spatula and balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

Solution Preparation
  • Solvent Addition: Within the chemical fume hood, slowly add the desired solvent to the vessel containing the weighed this compound to prevent splashing.

  • Container Sealing: Securely cap the container immediately after the solvent is added.

Experimental Use
  • Handling Dilute Solutions: When working with dilute solutions of this compound, adhere to the PPE requirements specified in the table.

  • Avoid Aerosol Generation: Conduct all procedures in a manner that minimizes the generation of aerosols or splashes.

Emergency Procedures: A Rapid and Coordinated Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid waste, including gloves, gowns, and wipes, into a designated and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container.

  • Final Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Ensure compliance with all federal and local regulations regarding disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • General Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Temperature: For powdered this compound, store at -20°C. If in solvent, store at -80°C.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.

Umckalin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Verify Fume Hood Function PPE->FumeHood 1. Weigh Weigh this compound Powder FumeHood->Weigh 2. Prepare Prepare Solution Weigh->Prepare 3. Experiment Conduct Experiment Prepare->Experiment 4. Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate 5. Doff Doff PPE Decontaminate->Doff 6. Segregate Segregate Waste (Solid/Liquid) Doff->Segregate 7. Dispose Dispose as Hazardous Waste Segregate->Dispose 8.

Caption: Workflow for Safe Handling of this compound.

Umckalin_Disposal_Plan cluster_generation Waste Generation cluster_collection Collection cluster_final_disposal Final Disposal Contaminated_Solids Contaminated Solids (Gloves, Gowns, Wipes) Solid_Container Labeled Hazardous Solid Waste Container Contaminated_Solids->Solid_Container Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Container Sealed & Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Licensed_Disposal Licensed Hazardous Material Disposal Company Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Incineration Chemical Incinerator with Afterburner & Scrubber Licensed_Disposal->Incineration Method

Caption: this compound Waste Disposal Plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umckalin
Reactant of Route 2
Umckalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.